molecular formula C42H82N4O12 B15541317 Azide-PEG9-amido-C16-Boc

Azide-PEG9-amido-C16-Boc

カタログ番号: B15541317
分子量: 835.1 g/mol
InChIキー: OIKRZOBHQHTSGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azide-PEG9-amido-C16-Boc is a useful research compound. Its molecular formula is C42H82N4O12 and its molecular weight is 835.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82N4O12/c1-42(2,3)58-41(48)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(47)44-20-22-49-24-26-51-28-30-53-32-34-55-36-38-57-39-37-56-35-33-54-31-29-52-27-25-50-23-21-45-46-43/h4-39H2,1-3H3,(H,44,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKRZOBHQHTSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82N4O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Azide-PEG9-amido-C16-Boc: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG9-amido-C16-Boc, systematically named 17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester, is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique trifunctional architecture, comprising a terminal azide group, a long C16 alkyl chain, and a Boc-protected amine, provides a versatile platform for the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Core Components

The molecular structure of this compound is characterized by three key functional domains connected by a polyethylene glycol (PEG) spacer:

  • Azide Group (N₃): This terminal functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the covalent attachment of alkyne- or strained cyclooctyne-containing molecules.

  • PEG9 Spacer: The nine-unit polyethylene glycol chain is a hydrophilic linker that enhances the aqueous solubility and biocompatibility of the molecule and its conjugates. PEG linkers are widely utilized in drug delivery to improve the pharmacokinetic properties of therapeutic agents.

  • Amido-C16 Alkyl Chain: This long hydrophobic chain provides a lipid-like character to the molecule. This lipophilicity can be leveraged for incorporation into lipid-based drug delivery systems such as liposomes and lipid nanoparticles (LNPs). The amide linkage provides chemical stability.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects an amine functionality. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.

Physicochemical Properties

Quantitative data for this compound is not extensively published in peer-reviewed literature. The following table summarizes available data from supplier specifications and calculated values.

PropertyValueSource/Method
Chemical Name 17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl esterSupplier Data
Molecular Formula C₄₂H₈₂N₄O₁₂Supplier Data[1]
Molecular Weight 835.1 g/mol Supplier Data[1]
Appearance White to off-white solid or viscous oilGeneral Observation
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited aqueous solubility.General Knowledge
Purity Typically >95%Supplier Data
Storage Conditions Store at -20°C for long-term stability.Supplier Data[2]

Key Applications and Experimental Protocols

The primary application of this compound is as a versatile linker in the synthesis of complex bioconjugates, most notably PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker component of a PROTAC is crucial for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Logical Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand Functionalization cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Final PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand with Alkyne Click_Reaction Click Chemistry (CuAAC or SPAAC) POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand with Amine Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Amide_Coupling Azide_Linker This compound Boc_Deprotection Boc Deprotection (e.g., TFA) Azide_Linker->Boc_Deprotection 1. Boc_Deprotection->Amide_Coupling 2. Amide_Coupling->Click_Reaction 3. Conjugate Intermediate PROTAC Final PROTAC Molecule Click_Reaction->PROTAC 4. Purification

Caption: Workflow for the synthesis of a PROTAC molecule using this compound.

Experimental Protocol: General Procedure for PROTAC Synthesis

Materials:

  • This compound

  • E3 ligase ligand with a free amine group (e.g., pomalidomide derivative)

  • Target protein ligand with a terminal alkyne group

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvents for purification (e.g., acetonitrile, water)

  • Preparative HPLC system

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine-azide linker.

  • Amide Coupling with E3 Ligase Ligand:

    • Dissolve the deprotected linker, the E3 ligase ligand, and HATU in anhydrous DMF.

    • Add DIPEA to the reaction mixture and stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, the reaction mixture can be used directly in the next step or purified by flash chromatography.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the azide-functionalized E3 ligase-linker conjugate and the alkyne-functionalized target protein ligand in a mixture of DMF and water.

    • Add a freshly prepared solution of sodium ascorbate followed by a solution of CuSO₄.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Drug Delivery Systems

The amphipathic nature of this compound makes it a suitable component for the surface functionalization of lipid-based nanoparticles. The C16 alkyl chain can intercalate into the lipid bilayer, while the hydrophilic PEG chain extends into the aqueous phase, providing a "stealth" character to the nanoparticles and reducing non-specific protein adsorption. The terminal azide group can then be used to attach targeting ligands or therapeutic payloads to the nanoparticle surface.

Workflow for Nanoparticle Functionalization:

Nanoparticle_Functionalization cluster_0 Nanoparticle Formulation cluster_1 Surface Conjugation cluster_2 Final Product Lipids Lipids (e.g., DSPC, Cholesterol) Formulation Formulation (e.g., Microfluidics) Lipids->Formulation Azide_Lipid This compound Azide_Lipid->Formulation Click_Chemistry Click Chemistry (CuAAC or SPAAC) Formulation->Click_Chemistry Azide-NP Targeting_Ligand Targeting Ligand with Alkyne/DBCO Targeting_Ligand->Click_Chemistry Functionalized_NP Functionalized Nanoparticle Click_Chemistry->Functionalized_NP Purification

Caption: General workflow for the formulation and surface functionalization of lipid nanoparticles.

Experimental Protocol: General Procedure for Nanoparticle Functionalization

Materials:

  • Lipids (e.g., DSPC, cholesterol)

  • This compound

  • Targeting ligand with a DBCO or alkyne group

  • Ethanol

  • Aqueous buffer (e.g., PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration system for purification

Procedure:

  • Lipid Film Hydration or Microfluidic Mixing:

    • Prepare a lipid mixture in ethanol containing the primary lipids and this compound at a desired molar ratio.

    • In a separate reservoir, prepare the aqueous phase (e.g., PBS).

    • Utilize a microfluidic device to rapidly mix the lipid-ethanol phase with the aqueous phase to form nanoparticles.

  • Surface Conjugation via SPAAC:

    • To the freshly prepared nanoparticle suspension, add the DBCO-functionalized targeting ligand.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Remove unreacted ligand and ethanol by dialysis against PBS or by using a tangential flow filtration system.

    • Characterize the functionalized nanoparticles for size, zeta potential, and ligand conjugation efficiency.

Signaling Pathways

This compound itself is not directly involved in signaling pathways. However, as a critical component of PROTACs, it facilitates the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC-Mediated Protein Degradation Pathway:

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.[4]

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, combining reactive handles for bioorthogonal chemistry with properties that enhance solubility and facilitate lipid bilayer integration, makes it an ideal linker for the construction of sophisticated therapeutic and diagnostic agents. The continued exploration of this and similar linkers will undoubtedly contribute to the advancement of targeted protein degradation and novel drug delivery systems.

References

The Strategic Role of Azide-PEG9-amido-C16-Boc in Advanced PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The design and synthesis of these heterobifunctional molecules are critically dependent on the linker component, which connects the target protein ligand to the E3 ligase ligand. This technical guide provides an in-depth examination of a specific, advanced linker, Azide-PEG9-amido-C16-Boc, and its integral role in the synthesis of next-generation PROTACs. We will explore its structural components, its application in modular synthesis strategies, and provide representative experimental protocols for its incorporation into a final PROTAC molecule.

Introduction to PROTAC Technology

PROTACs are bifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural protein disposal machinery.[1][2] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering significant advantages over traditional inhibitors.[2]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[1] The length, composition, and attachment points of the linker must be carefully optimized for each target and E3 ligase pair.[5]

This compound: A Multifunctional Linker for PROTAC Synthesis

This compound is a heterobifunctional linker designed to offer a versatile and efficient approach to PROTAC synthesis. Its structure incorporates several key features that enable a modular and strategic assembly of the final PROTAC molecule.

  • Azide (N₃) Group: This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[6][] These reactions are highly efficient, selective, and biocompatible, allowing for the reliable conjugation of the linker to a ligand functionalized with an alkyne or a strained cyclooctyne.[8]

  • Polyethylene Glycol (PEG) Chain (PEG9): The nine-unit PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve its solubility in aqueous media and potentially enhance cell permeability.[1][] The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.[5]

  • Amido-C16 Alkyl Chain: The long C16 alkyl chain provides a significant hydrophobic component to the linker. The overall lipophilicity of the PROTAC is a critical parameter that influences its membrane permeability and pharmacokinetic properties. The length of the alkyl chain can be rationally designed to optimize the distance between the two ligands of the PROTAC.[1]

  • Boc-Protected Amine (Boc-NH): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for an orthogonal synthetic strategy. This means the azide group can be reacted independently of the amine. Following the click chemistry reaction, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand, typically via an amide bond formation.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of PROTAC action and the experimental workflows for synthesizing a PROTAC using this compound.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Synthesis_Workflow cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Linker This compound Click_Reaction CuAAC Reaction (CuSO4, Na-Ascorbate) Linker->Click_Reaction POI_Ligand Alkyne-functionalized POI Ligand POI_Ligand->Click_Reaction Intermediate_1 POI-Linker-Boc Click_Reaction->Intermediate_1 Deprotection Acidic Deprotection (e.g., TFA in DCM) Intermediate_1->Deprotection Intermediate_2 POI-Linker-NH2 Deprotection->Intermediate_2 Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate_2->Amide_Coupling E3_Ligand Carboxylic acid-functionalized E3 Ligase Ligand E3_Ligand->Amide_Coupling Final_PROTAC Final PROTAC (POI-Linker-E3) Amide_Coupling->Final_PROTAC

References

The Strategic Imperative of PEGylated Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, shifting the paradigm from occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target Protein of Interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] Far from being a mere spacer, this linker critically dictates the efficacy and drug-like properties of the PROTAC.[2] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[2][3]

This in-depth technical guide elucidates the multifaceted role of PEGylated linkers in PROTACs, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Functions of PEGylated Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[2] This fundamental characteristic addresses key challenges in PROTAC development, which often involve large, lipophilic molecules with poor pharmacological properties.[2]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[2] The hydrophilic ethylene glycol repeats in PEG linkers significantly enhance the water solubility of PROTAC molecules.[3][4] This improved solubility is crucial for reliable in vitro assays, formulation, and bioavailability.[] By systematically increasing the number of PEG units, researchers can tune key physicochemical properties, such as the calculated octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA), to optimize the drug-like characteristics of the molecule.[2]

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While the inherent hydrophilicity of PEG can hinder passive diffusion across the cell membrane, its flexibility can be advantageous.[2][6] PEG linkers can adopt folded conformations, which may shield the polar surface area of the PROTAC, creating a more compact structure that is more amenable to traversing the cell membrane.[2] However, an excessive number of PEG units can lead to decreased cellular uptake.[2] Therefore, the optimal PEG linker length for permeability must be determined empirically for each PROTAC system, balancing hydrophilicity with the ability to form transient, membrane-compatible conformations.[2][]

Optimizing Ternary Complex Formation

The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[7] The length and flexibility of the PEG linker are critical determinants in this process.[7][8]

  • Optimal Length is Crucial : A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing complex formation.[2] Conversely, an excessively long linker can result in an unstable or unproductive complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[2] This can also increase the entropic penalty of binding and lead to a more pronounced "hook effect," where high PROTAC concentrations favor binary complexes over the productive ternary complex.[2][8]

  • Flexibility and Cooperativity : The flexibility of PEG linkers allows the warhead and anchor to adopt multiple conformations, increasing the probability of a productive binding event.[6] This adaptability is key to achieving favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.[9]

Quantitative Impact of PEG Linkers on PROTAC Performance

Systematic variation of the PEG linker length is a common and effective strategy to optimize PROTAC performance. The following tables summarize quantitative data from literature, illustrating the impact of linker composition and length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTAC Linker Composition Molecular Weight ( g/mol ) cLogP TPSA (Ų)
PROTAC 1 Alkyl 785.9 4.2 165.2
PROTAC 2 PEG2 831.9 3.5 174.5
PROTAC 3 PEG4 919.0 2.8 193.0

Data is illustrative and compiled from various sources in the literature.[2] As PEG units are added, the molecular weight and TPSA increase, while the lipophilicity (cLogP) decreases.

Table 2: Influence of Linker Length on Degradation Efficiency of TBK1-Targeting PROTACs

PROTAC Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
< 12 No Degradation N/A
12 - 29 Submicromolar > 75
21 3 96
29 292 76

Data from a study on TBK1 PROTACs with linkers composed of alkyl and ether units.[10] This demonstrates a clear dependence on a minimum linker length for activity and an optimal length for maximal potency.

Table 3: Influence of Linker Composition on Degradation Efficiency of BTK-Targeting PROTACs in Mino Cells

PROTAC Linker Composition DC₅₀ (nM) Dₘₐₓ (%)
NC-1 PEG-based, non-covalent 2.2 97
RC-1 PEG-based, covalent 1.8 97
RC-2 PEG-based, covalent 0.9 98
RC-3 PEG-based, covalent 0.7 98

Data from a study on Bruton's tyrosine kinase (BTK) PROTACs.[11] This table highlights how linker modifications, even within a PEG-based series, can fine-tune degradation potency.

Visualizing Key PROTAC Concepts

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in PROTAC-mediated protein degradation.

PROTAC_Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC Mechanism of Action E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub AMP AMP+PPi E1->AMP TernaryComplex POI-PROTAC-E3 Ternary Complex E2->TernaryComplex Recruitment Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC PROTAC PROTAC->POI PROTAC->E3 TernaryComplex->PROTAC Recycling PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Transfer PolyUb->POI Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_char Physicochemical Characterization cluster_eval Biological Evaluation cluster_opt Optimization arrow > Design 1. PROTAC Design (Select POI/E3 Ligands, Design PEG Linker Series) Synth 2. Chemical Synthesis Design->Synth Solubility 3. Aqueous Solubility (Kinetic Solubility Assay) Synth->Solubility Permeability 4. Cell Permeability (Caco-2 Assay) Solubility->Permeability Degradation 5. Protein Degradation (Western Blot) Determine DC50 / Dmax Permeability->Degradation Ternary 6. Ternary Complex (SPR / BLI) Determine Cooperativity (α) Degradation->Ternary Optimization 7. Analyze Data & Iterate Design Ternary->Optimization Optimization->Design Linker_Logic cluster_properties PEG Linker Properties cluster_params Key PROTAC Parameters cluster_outcome Degradation Efficacy Hydrophilicity Hydrophilicity Solubility Aqueous Solubility Hydrophilicity->Solubility + Permeability Cell Permeability Hydrophilicity->Permeability +/- Flexibility Flexibility Ternary Ternary Complex Stability & Cooperativity Flexibility->Ternary + Length Length Length->Permeability +/- Length->Ternary Optimal length required DC50 Potency (DC50) Solubility->DC50 Permeability->DC50 Ternary->DC50 Dmax Efficacy (Dmax) Ternary->Dmax

References

An In-depth Technical Guide to Azide-PEG9-amido-C16-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, and their design is a multi-faceted challenge where the linker component plays a pivotal role. This technical guide provides an in-depth examination of Azide-PEG9-amido-C16-Boc, a heterobifunctional linker designed for the synthesis of PROTACs. We will explore its structure, mechanism of action, and its role in modulating the physicochemical properties and biological activity of degraders. This document provides detailed experimental protocols for PROTAC synthesis and evaluation, summarizes key quantitative data into structured tables, and utilizes diagrams to illustrate complex biological pathways and experimental workflows, serving as a comprehensive resource for researchers in the field.

Introduction to PROTACs and the Role of the Linker

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] By forming a ternary complex between the POI and the E3 ligase, PROTACs co-opt the cell's natural ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.[][] This event-driven, catalytic mechanism allows substoichiometric amounts of a PROTAC to eliminate multiple copies of a target protein, a distinct advantage over traditional occupancy-based inhibitors.[1]

The linker is not a passive spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[1][5] The linker influences the formation and stability of the ternary complex, dictates the molecule's overall physicochemical properties such as solubility and cell permeability, and can impact the pharmacokinetic and pharmacodynamic (PK/PD) profile.[2][][6] Linkers composed of polyethylene glycol (PEG) and alkyl chains are the most prevalent in PROTAC design due to their synthetic tractability and their ability to modulate properties like lipophilicity and topological polar surface area (TPSA).[1][]

This compound: A Versatile PROTAC Linker

This compound is an advanced, bifunctional linker designed to facilitate the modular and efficient synthesis of PROTACs. It combines several key chemical features into a single reagent.

Structural Components and Physicochemical Properties

The structure of this compound consists of:

  • An azide (N₃) group : This functional group is a versatile handle for bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8] This allows for the efficient and specific attachment of a POI ligand that has been functionalized with an alkyne or a strained cyclooctyne.

  • A PEG9 moiety : The nine-unit polyethylene glycol chain is hydrophilic and flexible. Its inclusion is a well-established strategy to increase the aqueous solubility and reduce the aggregation of the final PROTAC molecule, which often falls into "beyond Rule of 5" chemical space.[1][5][9]

  • A C16 alkyl chain : This long hydrocarbon chain provides significant length and influences the lipophilicity of the linker. The interplay between the hydrophilic PEG and lipophilic alkyl regions allows for fine-tuning of the PROTAC's properties, including its ability to traverse the cell membrane.[1][5]

  • A Boc-protected amine : The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for an amine. Following its removal, the resulting primary amine can be readily coupled to the carboxylic acid of an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VHL ligands) via standard amide bond formation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester[7][10]
Molecular Formula C₄₂H₈₂N₄O₁₂
Molecular Weight 835.12 g/mol
Appearance Powder
Storage Conditions -20°C for long-term storage[10]

Mechanism of Action in Targeted Protein Degradation

A PROTAC synthesized using the this compound linker operates via the canonical PROTAC mechanism, inducing the formation of a ternary complex to trigger protein degradation. The linker itself is central to enabling this process.

PROTAC_Mechanism cluster_cell Cell Cytoplasm POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase Complex E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI Ubiquitination PROTAC_released PROTAC (Recycled) Ternary_Complex->PROTAC_released Release Ub Ubiquitin (Ub) Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The length and flexibility afforded by the combined PEG9 and C16 alkyl chains are crucial for allowing the two ends of the PROTAC to simultaneously bind their respective protein partners without significant steric hindrance, thereby facilitating stable ternary complex formation.[]

Quantitative Data in PROTAC Evaluation

The efficacy of a PROTAC is assessed using several key quantitative metrics. While specific data for a PROTAC using the exact this compound linker is not publicly available in cited literature, the table below presents representative data for a potent PROTAC, illustrating the parameters used for evaluation.

Table 2: Representative Quantitative Data for PROTAC Performance Evaluation

ParameterDescriptionRepresentative Value
Binding Affinity (Kd) to POI Measures the binding strength of the warhead portion of the PROTAC to the target protein.25 nM
Binding Affinity (Kd) to E3 Ligase Measures the binding strength of the E3 ligand portion of the PROTAC to the E3 ligase.50 nM
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein in a specific cell line after a set time.[11]15 nM
Dₘₐₓ The maximum percentage of protein degradation achievable at high PROTAC concentrations.[11]95%
Cellular Permeability (Papp) Assesses the ability of the PROTAC to cross the cell membrane, often measured in a Caco-2 assay.[12]1.5 x 10⁻⁶ cm/s

Note: Values are hypothetical and for illustrative purposes, based on typical data for effective PROTACs.[11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Protocol 1: PROTAC Synthesis

This protocol describes a two-step synthesis of a final PROTAC molecule starting from the this compound linker, an alkyne-functionalized warhead (POI ligand), and a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH).

Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Click Chemistry (CuAAC) Linker_Boc This compound Linker_NH2 Azide-PEG9-amido-C16-NH2 (Amine Intermediate) Linker_Boc->Linker_NH2 Stir at RT, 2h TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Linker_NH2_clone Amine Intermediate E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) Azide_PROTAC_Fragment Azide-Linker-E3 Ligand Coupling_Reagents HATU, DIPEA in DMF Azide_PROTAC_Fragment_clone Azide-Linker-E3 Ligand Linker_NH2_clone->Azide_PROTAC_Fragment Stir at RT, 4h Warhead Alkyne-functionalized Warhead (POI Ligand) Final_PROTAC Final PROTAC Molecule Click_Reagents CuSO4, Sodium Ascorbate in tBuOH/H2O Azide_PROTAC_Fragment_clone->Final_PROTAC Stir at RT, 12h

Caption: A modular workflow for PROTAC synthesis.

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound (1.0 eq) in a solution of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to yield the crude amine-functionalized azide linker as a TFA salt. This is typically used in the next step without further purification.

Step 2: Amide Coupling with E3 Ligase Ligand

  • Dissolve the E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide-COOH) (1.1 eq) in N,N-Dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes to activate the carboxylic acid.

  • Add a solution of the crude amine-linker from Step 1 (1.0 eq) in DMF to the activated E3 ligand mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS. Upon completion, purify the product (Azide-Linker-E3 Ligand) using reverse-phase HPLC.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the purified Azide-Linker-E3 Ligand (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Add copper(II) sulfate (0.1 eq) followed by sodium ascorbate (0.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the final PROTAC molecule by reverse-phase HPLC to yield the desired product.

Protocol 2: Evaluation of Protein Degradation by Western Blot

This protocol is a standard method to quantify the reduction in target protein levels within cells after treatment with the synthesized PROTAC.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A1 Seed cells in multi-well plates A2 Treat with varying PROTAC concentrations A1->A2 A3 Incubate for defined time (e.g., 24h) A2->A3 B1 Lyse cells to extract proteins A3->B1 B2 Quantify protein concentration (BCA Assay) B1->B2 C1 Separate proteins by size via SDS-PAGE B2->C1 C2 Transfer proteins to PVDF membrane C1->C2 D1 Block membrane C2->D1 D2 Incubate with Primary Abs (Anti-POI, Anti-Loading Control) D1->D2 D3 Incubate with HRP- conjugated Secondary Ab D2->D3 D4 Add chemiluminescent substrate & image D3->D4 E1 Quantify band intensity and normalize to loading control D4->E1

Caption: Workflow for Western Blot analysis of protein degradation.
  • Cell Seeding and Treatment : Seed a relevant human cell line (e.g., HEK293, or a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

  • PROTAC Incubation : Treat the cells with a dose-response range of the synthesized PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time, typically 18-24 hours.

  • Cell Lysis : Wash the cells with ice-cold PBS, then add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE : Normalize the protein amounts for all samples, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[11]

    • Separately, or after stripping, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis : Wash the membrane again, add an enhanced chemiluminescent (ECL) substrate, and capture the signal using a digital imaging system. Quantify the band intensities using software (e.g., ImageJ). Normalize the POI band intensity to its corresponding loading control band. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[11]

Conclusion and Future Outlook

This compound is a highly valuable chemical tool for the construction of PROTAC degraders. Its modular design, incorporating orthogonal handles for click chemistry and amide coupling, along with a long, mixed-composition PEG/alkyl chain, provides a robust platform for rapidly synthesizing and optimizing PROTACs. The linker's characteristics directly address key challenges in degrader design, namely solubility, cell permeability, and the geometric requirements for efficient ternary complex formation. As the field of targeted protein degradation continues to advance, the rational design of linkers using sophisticated building blocks like this compound will remain a cornerstone of developing next-generation therapeutics. Future efforts will likely focus on creating linkers with enhanced properties, such as conditional cleavage sites or active transport moieties, to further improve the specificity and therapeutic window of PROTACs.

References

An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, with a specific focus on the application of azide-polyethylene glycol (PEG) linkers. It delves into the core principles, reaction mechanisms, and practical applications of this powerful bioconjugation technique, offering detailed experimental protocols and quantitative data to support researchers in the lab.

Introduction to Click Chemistry

Coined by Karl Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, efficient, and highly specific.[1] These reactions are characterized by high yields, tolerance to a wide range of functional groups and reaction conditions, and the formation of stable covalent linkages.[2] The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole.[3] This reaction's utility has been immensely expanded through the development of catalyzed and strain-promoted variations, making it a cornerstone of modern bioconjugation, drug discovery, and materials science.[4]

The Role and Advantages of Azide-PEG Linkers

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that is widely used in pharmaceuticals and biotechnology.[5] When functionalized with an azide group, PEG becomes a versatile linker for click chemistry applications.[6]

Key Advantages of Using Azide-PEG Linkers:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments and can protect conjugated biomolecules from enzymatic degradation.[7][8]

  • Reduced Immunogenicity: The PEG chain can shield conjugated molecules from the immune system, reducing their immunogenic potential.[8][9]

  • Prolonged Circulation Time: PEGylation increases the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life in vivo.[8][10]

  • Biocompatibility: PEG is well-tolerated in biological systems and is approved by regulatory agencies for various biomedical applications.[5]

  • Precise Control over Conjugation: The use of discrete PEG (dPEG®) linkers, which have a defined molecular weight and length, allows for precise control over the stoichiometry and architecture of the final conjugate.[11]

Core Click Chemistry Reactions with Azide-PEG Linkers

Two primary types of azide-alkyne cycloaddition reactions are predominantly used with azide-PEG linkers:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[12][13] The reaction is typically carried out in aqueous or mixed aqueous-organic solvents and is compatible with a wide range of biomolecules.[14] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate.[15] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst and prevent its oxidation.[14]

Mechanism of CuAAC:

The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered metallacycle.[3][16] Reductive elimination then yields the triazole product and regenerates the Cu(I) catalyst.[3]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne R₁-C≡CH Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R₂-N₃ Cu(I) Cu(I) Catalyst Metallacycle Six-membered Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_Product 1,4-Disubstituted Triazole Product Metallacycle->Triazole_Product Reductive Elimination Triazole_Product->Cu(I) Releases

Figure 1: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[17][18] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst.[19] This makes SPAAC particularly well-suited for applications in living systems.[17]

Mechanism of SPAAC:

The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the azide and the strained alkyne react directly to form the triazole product.[17]

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted [3+2] Cycloaddition Strained_Alkyne->Transition_State Azide Azide-PEG-R Azide->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product

Figure 2: Reaction pathway of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

The efficiency of click chemistry reactions can be influenced by various factors, including the choice of catalyst, ligand, solvent, and the specific azide and alkyne reactants. The following table summarizes typical reaction parameters and outcomes for CuAAC and SPAAC.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Cu(I), often generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).[14]None required.[17]
Ligand Often used to stabilize Cu(I) and accelerate the reaction (e.g., TBTA, THPTA).[14]Not applicable.
Reaction Time Typically 30-60 minutes at room temperature.[20]Can range from minutes to hours depending on the strained alkyne.[21]
Reaction Conditions Aqueous buffers, often with co-solvents like DMSO or DMF.[20] Tolerant of a wide pH range (typically 4-12).[12]Aqueous buffers, compatible with physiological conditions.[22]
Yields Generally very high, often quantitative (>95%).[23]High, but can be slightly lower than CuAAC depending on reactants.
Second-order rate constants 10² - 10³ M⁻¹s⁻¹1 - 10⁶ M⁻¹s⁻¹ (highly dependent on the strained alkyne).[21]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC with azide-PEG linkers for the purpose of bioconjugation.

General Protocol for CuAAC of an Azide-PEG-Linker to an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Azide-PEG-linker.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water).

  • THPTA stock solution (e.g., 200 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

  • DMSO or DMF for dissolving hydrophobic linkers.

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-PEG-linker in a suitable solvent (e.g., water, DMSO) to a desired stock concentration.

    • Prepare a fresh solution of sodium ascorbate.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio.[14][20] Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • To the alkyne-modified protein solution, add the azide-PEG-linker (typically a 4 to 10-fold molar excess over the protein).[20]

    • Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).[20]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[20]

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.

  • Purification:

    • Remove excess reagents and purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Prepare_Protein Prepare Alkyne-Protein in Buffer Add_Linker Add Azide-PEG-Linker to Protein Prepare_Protein->Add_Linker Prepare_Linker Prepare Azide-PEG-Linker Stock Solution Prepare_Linker->Add_Linker Prepare_Catalyst Prepare CuSO₄ and THPTA Stock Solutions Premix_Catalyst Premix CuSO₄ and THPTA Prepare_Catalyst->Premix_Catalyst Prepare_Reducer Prepare Fresh Sodium Ascorbate Initiate_Reaction Add Sodium Ascorbate to Initiate Prepare_Reducer->Initiate_Reaction Add_Catalyst Add Premixed Catalyst Premix_Catalyst->Add_Catalyst Add_Linker->Add_Catalyst Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temp (30-60 min) Initiate_Reaction->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify

Figure 3: Experimental workflow for CuAAC bioconjugation.

General Protocol for SPAAC of an Azide-PEG-Linker to a DBCO-Modified Antibody

Materials:

  • DBCO-modified antibody in a suitable buffer (e.g., PBS).

  • Azide-PEG-linker.

  • DMSO or other suitable solvent for the linker.

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-PEG-linker in a suitable solvent to a desired stock concentration.

  • Conjugation Reaction:

    • To the DBCO-modified antibody solution, add the azide-PEG-linker (typically a 3 to 10-fold molar excess over the antibody).

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations. Monitor the reaction progress if necessary.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or protein A/G affinity chromatography to remove unreacted linker.

SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Prepare_Antibody Prepare DBCO-Antibody in Buffer Combine_Reactants Combine Antibody and Azide-PEG-Linker Prepare_Antibody->Combine_Reactants Prepare_Linker Prepare Azide-PEG-Linker Stock Solution Prepare_Linker->Combine_Reactants Incubate Incubate at RT or 37°C (1-24 hours) Combine_Reactants->Incubate Purify Purify Conjugate (e.g., SEC, Protein A/G) Incubate->Purify

Figure 4: Experimental workflow for SPAAC bioconjugation.

Applications in Research and Drug Development

The combination of click chemistry and azide-PEG linkers has a wide range of applications, including:

  • Antibody-Drug Conjugates (ADCs): Azide-PEG linkers are used to attach potent cytotoxic drugs to antibodies, creating targeted cancer therapies.[24][25] The PEG component can improve the solubility and pharmacokinetic profile of the ADC.[26]

  • Drug Delivery and Nanomedicine: PEGylated nanoparticles and liposomes can be functionalized with azides to allow for the attachment of targeting ligands or imaging agents via click chemistry.[24][27]

  • Proteomics and Activity-Based Protein Profiling: Click chemistry enables the labeling and enrichment of specific proteins or post-translational modifications for identification and quantification by mass spectrometry.[28][29]

  • Diagnostics and Imaging: Azide-PEG linkers facilitate the attachment of fluorescent dyes or radionuclides to targeting molecules for in vitro and in vivo imaging applications.[24]

  • Surface Modification: Surfaces of medical devices or biomaterials can be modified with azide-PEG to improve their biocompatibility and reduce non-specific protein adsorption.[30]

Conclusion

Click chemistry, particularly in conjunction with azide-PEG linkers, offers a robust and versatile platform for the precise and efficient construction of complex biomolecular conjugates. The bioorthogonal nature of these reactions, combined with the beneficial properties of PEG, has made this technology indispensable in modern drug development, diagnostics, and fundamental biological research. The detailed protocols and data presented in this guide provide a solid foundation for researchers to implement these powerful techniques in their own work.

References

The Cornerstone of Bioconjugation: A Technical Guide to Boc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, precision and control are paramount. The ability to selectively modify complex biomolecules like proteins, peptides, and antibodies underpins the development of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs). Central to achieving this chemical precision is the strategic use of protecting groups, with the tert-butyloxycarbonyl (Boc) group standing out as a robust and versatile tool. This technical guide provides an in-depth exploration of Boc protecting group chemistry in bioconjugation, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in this dynamic field.

Core Principles: The Chemistry of the Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the construction of complex bioconjugates.[1] Its popularity stems from its stability in a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions.[2][3] This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of other protecting groups, enabling controlled, stepwise synthetic strategies.[][5]

Boc Protection of Amines

The introduction of the Boc group onto a primary or secondary amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This process can be performed with or without a base.[7][8] In the absence of a base, the tert-butyl carbonate leaving group acts as the base to neutralize the protonated amine.[9] In the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIEA), the reaction rate is often enhanced.[8]

dot

Boc Protection of an Amine
Boc Deprotection

The removal of the Boc group is achieved under acidic conditions.[] Strong acids such as trifluoroacetic acid (TFA) are commonly used, often in a solvent like dichloromethane (DCM).[6] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate readily decomposes to release the free amine and carbon dioxide.[]

dot

Acid-Catalyzed Boc Deprotection

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is crucial for the overall yield and purity of the final bioconjugate. The following tables summarize representative reaction conditions and outcomes.

Reaction Substrate Reagents Solvent Temperature Time Yield (%)
Boc Protection Amino-PEG Linker(Boc)₂O, DIPEADCMRoom Temp3 h>95
Boc Protection Primary Amine(Boc)₂OWater/AcetoneRoom Temp5-10 minHigh
Boc Deprotection Boc-protected PROTAC20-50% TFADCM0°C to Room Temp30-60 min>95
Boc Deprotection Boc-protected Peptide on Resin50% TFADCMRoom Temp30 minHigh
Boc Deprotection Boc-protected Amine4M HClDioxaneRoom Temp15-60 min>95

Table 1: Representative Reaction Conditions and Yields for Boc Protection and Deprotection.

Acid Condition Substrate Time Purity of Deprotected Product (HPLC)
55% TFA in DCMPeptide on Resin30 min~9% higher than 100% TFA
100% TFAPeptide on Resin5 minLower purity due to incomplete deprotection
4M HCl in DioxaneBoc-Gly-HMBA-CPG2 x 30 minHigh

Table 2: Comparison of Different Acidic Conditions for Boc Deprotection of Peptides.[10][11]

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible results in bioconjugation.

Protocol 1: General Procedure for Boc Protection of an Amine-Containing Molecule

Materials:

  • Amine-containing substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of water and a miscible organic solvent)

  • Base (optional, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the amine-containing substrate in the chosen solvent in a round-bottom flask.

  • Add the base (1.1-1.5 equivalents) to the solution, if used.

  • Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Boc-protected product.

  • Purify the product by flash column chromatography if necessary.[8][12]

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (optional, e.g., triisopropylsilane (TIS), water, anisole)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • If the substrate contains sensitive residues (e.g., tryptophan, methionine), add appropriate scavengers to the solution.

  • Slowly add TFA (typically as a 20-50% solution in DCM) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine. The product may be obtained as a TFA salt if the neutralization step is omitted.[13]

Applications in Complex Bioconjugate Synthesis

The true power of Boc chemistry is realized in the multi-step synthesis of complex biomolecules where precise control of reactivity is essential.

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (benzyl) strategy is a classical approach in SPPS.[6] In this method, the α-amino group of the incoming amino acid is temporarily protected with a Boc group, while the reactive side chains are protected with more acid-stable benzyl-based groups. The Boc group is removed at each cycle using TFA, and the peptide chain is elongated. The final cleavage from the resin and removal of the side-chain protecting groups is achieved using a strong acid like hydrogen fluoride (HF).[14]

dot

SPPS_Workflow Resin Solid Support (Resin) Attach Attach first Boc-AA-OH Resin->Attach Deprotect Boc Deprotection (TFA) Attach->Deprotect Neutralize Neutralization (DIEA) Deprotect->Neutralize Couple Couple next Boc-AA-OH Neutralize->Couple Wash Wash Couple->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotect n-1 times Cleave Final Cleavage (HF) Repeat->Cleave Final Cycle Peptide Purified Peptide Cleave->Peptide

Boc/Bzl Solid-Phase Peptide Synthesis Workflow
PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Their synthesis often involves a modular approach where a linker connects a warhead (targeting the protein of interest) and an E3 ligase ligand. Boc-protected amine linkers are frequently used to control the stepwise assembly of these components.[13]

dot

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_Ligand E3 Ligase Ligand Couple1 Couple E3 Ligand to Linker E3_Ligand->Couple1 Boc_Linker Boc-Protected Linker Boc_Linker->Couple1 Intermediate Boc-Linker-E3 Ligand Couple1->Intermediate Deprotect Boc Deprotection (TFA or HCl) Intermediate->Deprotect Amine_Linker Amine-Linker-E3 Ligand Deprotect->Amine_Linker Couple2 Couple Warhead Amine_Linker->Couple2 Warhead Warhead (POI Ligand) Warhead->Couple2 PROTAC Final PROTAC Couple2->PROTAC

Generalized Workflow for PROTAC Synthesis
Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. The linker that connects the antibody and the drug is a critical component, and its synthesis often employs Boc protection to ensure controlled conjugation. For instance, a linker with a Boc-protected amine can be first conjugated to the cytotoxic drug. After deprotection, the newly revealed amine can then be reacted with an activated functional group on the antibody.

dot

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Bioconjugation Boc_Linker Boc-Protected Linker Couple_Payload Couple Payload to Linker Boc_Linker->Couple_Payload Payload Cytotoxic Payload Payload->Couple_Payload Boc_Linker_Payload Boc-Linker-Payload Couple_Payload->Boc_Linker_Payload Deprotect_Linker Boc Deprotection Boc_Linker_Payload->Deprotect_Linker Amine_Linker_Payload Amine-Linker-Payload Deprotect_Linker->Amine_Linker_Payload Conjugate Conjugate Linker-Payload to mAb Amine_Linker_Payload->Conjugate Antibody Monoclonal Antibody (mAb) Activate_mAb Activate mAb (optional) Antibody->Activate_mAb Activate_mAb->Conjugate ADC Antibody-Drug Conjugate (ADC) Conjugate->ADC

Workflow for ADC Synthesis Using a Boc-Protected Linker

Conclusion

The Boc protecting group remains a cornerstone of modern bioconjugation chemistry. Its predictable reactivity, stability under a range of conditions, and straightforward removal make it an invaluable tool for the precise, stepwise construction of complex and therapeutically relevant biomolecules. A thorough understanding of the principles, quantitative aspects, and experimental protocols associated with Boc chemistry is essential for any researcher, scientist, or drug development professional seeking to innovate in the field of bioconjugation. By mastering the application of this fundamental protecting group, the scientific community can continue to push the boundaries of what is possible in the design and synthesis of novel biotherapeutics.

References

An In-depth Technical Guide to the Core Mechanism of Action of Azide-PEG9-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azide-PEG9-amido-C16-Boc is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce targeted protein degradation. This molecule does not possess an intrinsic mechanism of action in a traditional pharmacological sense; rather, its function is to serve as a versatile scaffold for the construction of PROTACs. This technical guide elucidates the distinct roles of its constituent chemical moieties—the azide group, the polyethylene glycol (PEG) spacer, the C16 alkyl chain, and the Boc-protected amine. We will delve into how these components collectively influence the physicochemical properties, cellular permeability, and ultimate efficacy of the resulting PROTAC. This guide will further provide detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker, alongside quantitative data from analogous systems to inform rational drug design.

Introduction to this compound as a PROTAC Linker

PROTACs are innovative heterobifunctional molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of the POI. A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, and ability to facilitate a stable and productive ternary complex between the POI and the E3 ligase. This compound is a sophisticated linker that offers a modular approach to PROTAC synthesis, with each of its components serving a distinct purpose.

Core Components and Their Functional Roles

The structure of this compound can be deconstructed into four key functional units:

  • Azide (N₃) Group: This functional group is a cornerstone for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This allows for the covalent attachment of a POI-binding ligand or an E3 ligase ligand that has been functionalized with an alkyne or a strained cyclooctyne, respectively.

  • Polyethylene Glycol (PEG9) Spacer: This portion of the linker consists of nine repeating ethylene glycol units. The PEG chain imparts hydrophilicity to the PROTAC molecule, which can enhance its aqueous solubility. The flexibility of the PEG linker is also crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex.

  • Amido-C16 Alkyl Chain: This consists of a 16-carbon alkyl chain connected via an amide bond. This long hydrocarbon chain is hydrophobic and contributes to the overall length and lipophilicity of the linker. The interplay between the hydrophilic PEG spacer and the hydrophobic alkyl chain is a key determinant of the PROTAC's physicochemical properties, including its cell permeability.

  • Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group protects a terminal amine. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). The deprotected amine can then be used for subsequent conjugation to another molecular entity, providing an alternative attachment point for one of the PROTAC's ligands.

Mechanism of Action: Facilitating Targeted Protein Degradation

The "mechanism of action" of this compound is realized through its incorporation into a PROTAC. The resulting PROTAC orchestrates a series of molecular events leading to the degradation of the target protein.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (with this compound linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation CuAAC_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Reactants - Azide-Linker - Alkyne-Ligand Dissolve Dissolve in anhydrous DMF/DMSO Start->Dissolve Degas Degas with N₂/Ar Dissolve->Degas Add_Catalyst Add Catalyst - CuSO₄ - Sodium Ascorbate Degas->Add_Catalyst React Stir at RT (1-24h) Add_Catalyst->React Monitor Monitor by LC-MS/TLC React->Monitor Reaction Progress Quench Quench with EDTA React->Quench Reaction Complete Monitor->React Purify Purify by HPLC Quench->Purify End Characterized PROTAC Purify->End

The Strategic Imperative of Long-Chain Alkyl PEG Linkers in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has underscored the critical role of linker technology in modern drug design. Among the various linker chemotypes, long-chain alkyl and polyethylene glycol (PEG) linkers have become foundational tools.[1][2] These linkers offer a unique combination of properties that profoundly influence the solubility, stability, pharmacokinetics, and efficacy of advanced therapeutics.[][][5][6][7] This in-depth technical guide elucidates the multifaceted applications of long-chain alkyl PEG linkers, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower researchers in the rational design of next-generation therapies.

Core Principles of Alkyl PEG Linkers

Long-chain alkyl PEG linkers are bifunctional molecules that connect two distinct moieties, such as a target-binding ligand and an E3 ligase-recruiting element in a PROTAC, or an antibody and a cytotoxic payload in an ADC.[8][9] Their structure typically consists of repeating ethylene glycol units (-CH2-CH2-O-), which impart hydrophilicity and flexibility, often combined with alkyl chains (-CH2-) that provide structural spacing and can influence lipophilicity.[2] This hybrid composition allows for the fine-tuning of critical physicochemical properties.

Key advantages conferred by these linkers include:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG component can significantly improve the aqueous solubility of often hydrophobic drug molecules, mitigating issues with aggregation.[2][][5][7][10][11] This is particularly crucial for PROTACs, which are typically large molecules that fall outside the "rule-of-five," and for ADCs, where hydrophobic payloads can lead to aggregation and loss of efficacy.[1][5]

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to increase the hydrodynamic radius of a therapeutic, leading to reduced renal clearance and a longer plasma half-life.[7][10][12][13][14] This extended circulation time can result in greater drug accumulation at the target site.[14]

  • Optimized Ternary Complex Formation (PROTACs): The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[15] An optimal linker length ensures the correct spatial orientation for efficient ubiquitination, while linkers that are too short may cause steric hindrance and those that are too long may lead to non-productive complexes.[15]

  • Tunable Drug-like Properties: By varying the number of PEG units and the length of the alkyl chain, researchers can modulate properties like cell permeability and metabolic stability.[1][16]

Application 1: Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[8][17] The linker is a pivotal component, bridging the protein of interest (POI) ligand and the E3 ligase ligand.[2]

PROTAC Mechanism of Action

The mechanism involves the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[8][18][19] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically on other target protein molecules.[8][18][19]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.[20]
Quantitative Impact of Linker Length on PROTAC Activity

The length of the alkyl PEG linker directly impacts the degradation efficiency, as measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

PROTAC TargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
TBK1VHL12-atom (Alkyl/Ether)>1000<10
TBK1VHL21-atom (Alkyl/Ether)396
TBK1VHL29-atom (Alkyl/Ether)29276
BRD4CRBN0 PEG units~100>90
BRD4CRBN2 PEG units~25>95
BRD4CRBN4 PEG units~150~80
BTKCRBNAlkyl/Ether Chains1-40>85[21]

Note: DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.[22]

Application 2: Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[9][23] The linker's role is to ensure the ADC remains stable in circulation and releases the payload only after internalization into the target cancer cell.[][9] Long-chain PEG linkers are increasingly used to improve the therapeutic index of ADCs.[][5][6][24]

Role of PEG Linkers in ADCs
  • Improving Solubility and Stability: PEG linkers enhance the hydrophilicity of the ADC, which is beneficial when using hydrophobic payloads. This can prevent aggregation, especially at higher drug-to-antibody ratios (DARs).[5][14][25]

  • Enhancing Pharmacokinetics: The hydrophilic PEG chain increases the ADC's half-life in circulation, allowing for more effective tumor targeting.[5][12][13][14]

  • Modulating Toxicity: By improving the PK profile and reducing non-specific uptake, PEG linkers can lead to a wider therapeutic window.[14]

Quantitative Impact of Linker Length on ADC Properties

Studies have shown a clear relationship between PEG linker length and the pharmacokinetic and efficacy profiles of ADCs.

ADC ConstructLinker TypePlasma Half-life (t½, min)In vitro Cytotoxicity (IC50, nM)In vivo EfficacyReference
ZHER2-SMCC-MMAENo PEG19.6~1.0Moderate[12]
HP4KM4 kDa PEG49.2~6.5Improved[12]
HP10KM10 kDa PEG219.0~22.5Most Effective[12]

Note: This data illustrates a common trade-off where longer PEG linkers improve PK (longer half-life) and in vivo efficacy but may decrease in vitro potency.[14]

Key Experimental Protocols

General Synthesis of a Long-Chain Alkyl PEG PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional alkyl PEG linker, often employing click chemistry.[22]

Materials:

  • POI ligand with a terminal alkyne functional group.

  • E3 ligase ligand with an amine functional group (e.g., pomalidomide-NH2).

  • Bifunctional HOOC-PEGn-N3 linker.

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Click chemistry reagents: Copper(II) sulfate (CuSO4), sodium ascorbate.

  • Solvents: DMF (Dimethylformamide), t-BuOH/H2O.

  • Analytical equipment: LC-MS, preparative HPLC.

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand and the bifunctional HOOC-PEGn-N3 linker in DMF.[22]

    • Add coupling reagents HATU and DIPEA to the solution.[22]

    • Stir the reaction at room temperature, monitoring its completion by LC-MS.[22]

    • Upon completion, purify the E3 ligase-linker intermediate using preparative HPLC.[22]

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (now containing an azide) and the alkyne-functionalized POI ligand in a t-BuOH/H2O solvent mixture.[22]

    • Add CuSO4 and sodium ascorbate to catalyze the cycloaddition reaction.

    • Stir the reaction at room temperature until completion, monitored by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot for Target Protein Degradation

This is the most common assay to quantify PROTAC-induced protein degradation and determine DC50 and Dmax values.[20][26]

Materials:

  • Adherent cell line expressing the target protein.[27]

  • PROTAC compound and vehicle control (e.g., DMSO).[20]

  • Ice-cold Phosphate-buffered saline (PBS).[20]

  • Lysis buffer (e.g., RIPA) with protease inhibitors.[20]

  • BCA protein assay kit.[20]

  • SDS-PAGE gels, electrophoresis and transfer apparatus.[20]

  • PVDF or nitrocellulose membranes.[20]

  • Blocking buffer (e.g., 5% non-fat milk in TBST).[20]

  • Primary antibody for the target protein and a loading control (e.g., GAPDH).[27]

  • HRP-conjugated secondary antibody.[20]

  • ECL chemiluminescence substrate and imaging system.[27]

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[20]

    • Treat cells with a serial dilution of the PROTAC compound and a vehicle control for a predetermined time (e.g., 16-24 hours).[20][27]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.[20][27]

    • Add lysis buffer, scrape the cells, and collect the lysate.[20][27]

    • Centrifuge to pellet cell debris and collect the supernatant.[20][27]

    • Determine the protein concentration of each lysate using a BCA assay.[20][27]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.[20]

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[20][27]

    • Block the membrane for 1 hour at room temperature.[20]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal using an imager.[27]

    • Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.[20]

    • Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax.[20]

Western_Blot_Workflow A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Dose Response) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Protein Transfer (to PVDF Membrane) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (DC50 & Dmax) H->I

A typical workflow for Western blot analysis of PROTAC efficacy.[27]

Signaling Pathway Example: Androgen Receptor (AR) Degradation

PROTACs targeting the Androgen Receptor (AR), such as ARV-110, are in clinical development for prostate cancer.[8] AR signaling is a critical driver of prostate cancer growth.[28][29] The classical pathway involves androgen binding to AR in the cytoplasm, leading to its nuclear translocation, dimerization, and binding to Androgen Response Elements (AREs) on DNA, which drives the transcription of genes involved in cell proliferation and survival.[29][30][31] An AR-targeting PROTAC induces the degradation of the AR protein, thereby shutting down this entire signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binds AR_nuclear AR Dimer AR_cyto->AR_nuclear Nuclear Translocation & Dimerization PROTAC AR PROTAC PROTAC->AR_cyto Degrades via Proteasome E3 E3 Ligase ARE Androgen Response Element (ARE) AR_nuclear->ARE Binds Transcription Gene Transcription ARE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Androgen Receptor signaling and the point of intervention for AR PROTACs.

Conclusion and Future Perspectives

Long-chain alkyl PEG linkers are indispensable tools in the design of advanced therapeutics like PROTACs and ADCs. They provide a powerful means to enhance solubility, modulate pharmacokinetics, and optimize the geometry required for potent biological activity.[22] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[22] Future advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker and its connected moieties, enabling the design of therapeutics with superior potency, selectivity, and drug-like properties.

References

An In-depth Technical Guide to the Synthesis of Heterobifunctional Degraders Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Degraders and the Role of PEG Linkers

Heterobifunctional degraders, most notably Proteolysis Targeting Chimeras (PROTACs), have emerged as a revolutionary therapeutic modality in drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to eliminate the protein altogether by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2]

A PROTAC is a chimeric molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[5]

The linker is not merely a passive spacer but plays a crucial role in the efficacy of a PROTAC. Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the degrader, such as solubility and cell permeability.[7][8]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their unique and advantageous properties. The repeating ethylene glycol units impart hydrophilicity, which can improve the aqueous solubility of often hydrophobic PROTAC molecules.[7] This enhanced solubility can be critical for both in vitro assays and in vivo applications. Furthermore, the flexibility of PEG linkers can allow for the necessary conformational adjustments to achieve a productive ternary complex.[9] The length of the PEG linker is a key parameter that is often optimized to fine-tune the distance between the POI and the E3 ligase for optimal ubiquitination and subsequent degradation.[10]

This technical guide provides a comprehensive overview of the synthesis of heterobifunctional degraders utilizing PEG linkers, including detailed experimental protocols, quantitative data on their efficacy, and visualizations of key concepts.

Data Presentation: Efficacy of PEG-Linked Degraders

The efficacy of PROTACs is typically evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of protein degradation at saturating concentrations.[4] The following tables summarize the degradation efficiency of PROTACs targeting BRD4 and EGFR with varying PEG linker lengths.

Table 1: Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
PROTAC Linker Composition DC50 (nM) Dmax (%)
PROTAC B242 PEG units0.75>95
PROTAC with 0 PEG unitsAlkyl<500Not specified
PROTAC with 1 PEG unit1 PEG unit>5000Not specified
PROTAC with 2 PEG units2 PEG units>5000Not specified
PROTAC with 4 PEG units4 PEG units<500Not specified
PROTAC with 5 PEG units5 PEG units<500Not specified

Data compiled from multiple sources.[11][12]

Table 2: Degradation of EGFR by PROTACs with Varying PEG Linker Lengths
PROTAC Linker Composition DC50 (nM) Dmax (%)
Compound 13PEG and triazole3.5791
Pro-PEG3-BAPEG3Not specifiedNot specified

Data compiled from multiple sources.[13]

Table 3: Pharmacokinetic Parameters of a PEG-Linked PROTAC (GP262)
Parameter Intravenous (5 mg/kg) Intraperitoneal (15 mg/kg)
Cmax (ng/mL)50,993816
T1/2 (h)Not specified8.25
AUC (ng·h/mL)Not specifiedNot specified
Bioavailability (F%)Not applicable51.5

Data for a PI3K/mTOR dual-targeting PROTAC with a PEG linker.[14]

Mandatory Visualization

Signaling Pathway: The Ubiquitin-Proteasome System

Ubiquitin_Proteasome_System cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination via E2 Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway, hijacking the cellular ubiquitin-proteasome system.

Experimental Workflow: From Synthesis to Degradation Assay

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (e.g., Amide Coupling, Click Chemistry) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Cell_Culture Cell Culture & Treatment Characterization->Cell_Culture Proceed with pure compound Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for the synthesis and evaluation of a PEG-linked PROTAC.

Logical Relationship: Structure-Activity Relationship of PROTACs

PROTAC_SAR cluster_components PROTAC Components cluster_properties Physicochemical & Biological Properties PROTAC PROTAC Efficacy DC50 Dmax POI_Ligand POI Ligand Affinity Selectivity Ternary_Complex Ternary Complex Formation Stability POI_Ligand->Ternary_Complex E3_Ligand E3 Ligase Ligand Affinity E3 choice E3_Ligand->Ternary_Complex Linker PEG Linker Length Composition Attachment Point Linker->Ternary_Complex Physicochem Physicochemical Properties Solubility Permeability PK Linker->Physicochem Ternary_Complex->PROTAC:dc50 Ternary_Complex->PROTAC:dmax Physicochem->PROTAC:dc50 Physicochem->PROTAC:dmax

References

Methodological & Application

Application Notes and Protocols for Azide-PEG9-amido-C16-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG9-amido-C16-Boc is a versatile, heterobifunctional linker molecule widely employed in the synthesis of complex bioconjugates and, notably, in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features three key chemical motifs: an azide group for bioorthogonal "click" chemistry, a nine-unit polyethylene glycol (PEG) chain to enhance solubility and pharmacokinetic properties, and a Boc-protected C16 hydrocarbon chain, which after deprotection, can be conjugated to other molecules.[4][5]

The azide functionality allows for highly efficient and specific covalent bond formation with alkyne-containing molecules through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[6][][8] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for drug development and bioconjugation.[6][9]

These application notes provide detailed protocols for the use of this compound in a typical CuAAC reaction, including the subsequent deprotection of the Boc group and purification of the final product.

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound is a key building block for PROTACs, which are chimeric molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1][2][10]

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][11] The click reaction with this compound is a common strategy for synthesizing this linker.[8]

The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[1][2][10] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Proteasome Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Ub Ubiquitin Ub->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule of interest (Alkyne-MOI).

Materials:

  • This compound

  • Alkyne-functionalized Molecule of Interest (Alkyne-MOI)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological molecules)

  • Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol and water (1:1)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

    • If using, prepare a stock solution of THPTA (e.g., 100 mM in deionized water).

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 eq) and the Alkyne-MOI (1.0 - 1.2 eq) in the chosen solvent.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Addition of Catalyst:

    • If using a ligand, add THPTA (e.g., 5 eq relative to CuSO₄) to the reaction mixture.

    • Add the CuSO₄ solution (0.1 - 0.5 eq) to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution (2 - 5 eq relative to CuSO₄) to initiate the reaction. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours, but may be left overnight.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the click-conjugated product to reveal a primary amine for further functionalization.

Materials:

  • Boc-protected click product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected click product in DCM in a reaction vial.

    • Cool the solution in an ice bath.

  • Addition of TFA:

    • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution. If the substrate is sensitive to acid-catalyzed side reactions, TIPS (1-2 eq) can be added as a scavenger.

    • Remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction and Monitoring:

    • The deprotection is usually complete within 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

    • Further purification can be achieved by chromatography if necessary.

Data Presentation

The efficiency of the CuAAC reaction can be influenced by the nature of the reactants, catalyst system, and reaction conditions. Below is a summary of typical yields reported for CuAAC reactions involving PEGylated azides.

Azide ReactantAlkyne ReactantCatalyst SystemSolventTime (h)Yield (%)Reference
Azide-PEG-LinkerPeptide-AlkyneCuSO₄ / Sodium AscorbateDMF1878[5]
Azide-PEG-LinkerAlkyne-functionalized sEH inhibitorCuSO₄ / Sodium AscorbateDMSO/water1>95[11]
Azide-PEG-LinkerAlkyne-functionalized VHL/CRBN ligandCu(I) catalystNot specifiedNot specified55-90[12]
Azide-PEG-CoumarinAlkyne-functionalized PEGCu(I) catalystscCO₂4887.14[13]

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound and a click chemistry approach.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start Materials: - this compound - Alkyne-POI Ligand - E3 Ligase Ligand click_reaction CuAAC Click Reaction start->click_reaction purification1 Purification 1 (e.g., Column Chromatography) click_reaction->purification1 boc_deprotection Boc Deprotection (TFA/DCM) purification1->boc_deprotection purification2 Purification 2 boc_deprotection->purification2 conjugation Conjugation to E3 Ligase Ligand purification2->conjugation final_purification Final Purification (e.g., HPLC) conjugation->final_purification final_protac Final PROTAC Product final_purification->final_protac

Workflow for PROTAC synthesis via click chemistry.

References

Application Notes and Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG9-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using Azide-PEG9-amido-C16-Boc. This "click chemistry" reaction is a highly efficient and versatile method for forming a stable triazole linkage between an azide and a terminal alkyne.[1][2][3] The protocol is designed for researchers in drug discovery, bioconjugation, and materials science who require a reliable method for conjugating molecules.

The this compound substrate is a key building block for creating complex molecular architectures. The PEG9 (polyethylene glycol) linker enhances water solubility and provides a flexible spacer arm, the C16 alkyl chain introduces lipophilicity, and the Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection and further modification of an amine functionality.

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[1][3] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[4][5] To enhance the reaction rate and prevent oxidative side reactions, a copper-chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) is often employed.[5][6][7]

Materials and Reagents

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents:

    • Deionized water (H₂O)

    • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • tert-Butanol (tBuOH)

  • Buffers (e.g., phosphate-buffered saline - PBS)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials

  • Stirring apparatus (magnetic stirrer and stir bars)

  • Analytical equipment for reaction monitoring and characterization (TLC, LC-MS, NMR)

  • Purification supplies (silica gel for column chromatography, HPLC system)

Experimental Protocol

This protocol describes a general procedure for the CuAAC reaction. The specific conditions may need to be optimized depending on the alkyne-functionalized molecule.

1. Preparation of Stock Solutions:

  • Copper(II) Sulfate Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • THPTA Ligand Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

  • Sodium Ascorbate Solution (300 mM): Prepare this solution fresh before each reaction. Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water.

  • This compound Solution (10 mM): Dissolve the required amount of this compound in DMSO or a suitable solvent mixture (e.g., DMSO/tBuOH).

  • Alkyne Solution (10 mM): Dissolve the alkyne-functionalized molecule in a compatible solvent.

2. Reaction Setup:

  • To a reaction vial, add the alkyne solution (e.g., 100 µL of a 10 mM solution, 1 µmol, 1 equivalent).

  • Add the this compound solution (e.g., 120 µL of a 10 mM solution, 1.2 µmol, 1.2 equivalents).

  • Add the reaction solvent(s) to achieve the desired final concentration (typically 1-10 mM). A common solvent system is a mixture of tBuOH/H₂O or DMSO/H₂O (e.g., 1:1 v/v).

  • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.

  • In a separate microcentrifuge tube, prepare the catalyst premix:

    • Add 10 µL of the 100 mM THPTA solution.

    • Add 10 µL of the 20 mM CuSO₄ solution.

    • Vortex briefly to mix. Let it stand for 2-3 minutes.

  • Add the catalyst premix to the reaction vial.

  • Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.

  • Seal the vial and stir the reaction mixture at room temperature.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The reaction is typically complete within 1-4 hours, but may be left overnight for poorly reactive substrates.

4. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure triazole conjugate.

5. Characterization:

  • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables provide representative quantitative data for a typical CuAAC reaction.

Table 1: Reaction Components and Stoichiometry

ComponentStock ConcentrationVolume (µL)Final Concentration (mM)Equivalents
Alkyne Substrate10 mM1001.01.0
This compound10 mM1201.21.2
CuSO₄20 mM100.20.2
THPTA100 mM101.01.0
Sodium Ascorbate300 mM103.03.0
Total Volume -~1000 --

Table 2: Influence of Reaction Conditions on Yield and Purity

EntryCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)
115254>95>98
20.52.525890>98
3525251>98>98
415402>98>97

Yields and purities are representative and may vary depending on the specific substrates.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II))Prepare sodium ascorbate solution fresh. Degas reaction mixture thoroughly. Increase ascorbate concentration.
Poor solubility of reactantsUse a co-solvent system (e.g., DMSO/water, tBuOH/water). Gently warm the reaction mixture.
Steric hindrance around the alkyne or azideIncrease reaction time and/or temperature. Increase catalyst loading.
Side Product Formation Oxidative damage to substratesEnsure thorough degassing. Use a higher concentration of the stabilizing ligand (e.g., 5 equivalents relative to copper).[4]
Boc deprotectionAvoid acidic conditions during work-up.
Difficulty in Purification Excess copper catalystAdd a chelating agent like EDTA during work-up to remove residual copper.
Similar polarity of product and starting materialsOptimize chromatographic conditions (e.g., use a different solvent system or a gradient elution).

Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. CuAAC Reaction cluster_analysis 3. Analysis & Purification cluster_final 4. Final Product prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_reactants Mix Azide, Alkyne, & Solvent prep_reagents->mix_reactants degas Degas with Inert Gas mix_reactants->degas add_catalyst Add Catalyst Premix (CuSO4 + Ligand) degas->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Stir at Room Temp (1-4 h) initiate->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography or HPLC workup->purify characterize Characterize (NMR, HRMS) purify->characterize final_product Pure Triazole Conjugate characterize->final_product

Caption: Experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Azide R1-N3 (this compound) Alkyne_Complex Copper Acetylide Intermediate Azide->Alkyne_Complex Alkyne R2-C≡CH (Alkyne Substrate) Cu_I Cu(I)-Ligand Alkyne->Cu_I Cu_II Cu(II)SO4 Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II Cu_I->Alkyne_Complex + Alkyne Triazole_Complex Copper Triazolide Intermediate Alkyne_Complex->Triazole_Complex + Azide Triazole_Complex->Cu_I Protonolysis Product 1,4-Disubstituted Triazole Product Triazole_Complex->Product

Caption: Simplified mechanism of the CuAAC reaction.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azide-PEG9-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an invaluable tool in chemical biology, drug development, and materials science.[][2][3] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic metal catalysts, making it ideal for applications in living systems.[][4][5] The reaction's driving force is the high ring strain of cyclooctynes, which readily react with azides to form a stable triazole linkage.[2][3] This reaction is highly selective and proceeds efficiently under physiological conditions, with no interference from naturally occurring functional groups.[][4]

Key Features of SPAAC:

  • Copper-Free: Eliminates the need for toxic copper catalysts, enhancing biocompatibility for in vivo and live-cell applications.[4][5]

  • Bioorthogonal: The azide and strained alkyne groups are abiotic and do not cross-react with biological functionalities.[][2]

  • Mild Reaction Conditions: Proceeds rapidly at physiological temperature and pH in aqueous environments.[4]

  • High Efficiency and Specificity: Forms a stable triazole bond with high yields and minimal byproducts.[3][4]

Featured Reagent: Azide-PEG9-amido-C16-Boc

This compound is a versatile chemical tool designed for use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7]

Molecular Structure and Components:

  • Azide Group (N3): The reactive handle for the SPAAC reaction.

  • Polyethylene Glycol (PEG9) Linker: A nine-unit PEG spacer that enhances solubility, reduces aggregation, and improves the pharmacokinetic properties of the resulting conjugate.[8][9][10]

  • Amido-C16 Alkyl Chain: A long hydrocarbon chain that can be used to improve membrane permeability or to interact with hydrophobic pockets of target proteins.

  • Boc Protecting Group: A tert-butyloxycarbonyl group protecting an amine, which can be deprotected for further functionalization.

This reagent is particularly useful for attaching payloads (e.g., drugs, imaging agents) to biomolecules or for synthesizing bivalent molecules like PROTACs that can recruit a target protein to an E3 ubiquitin ligase for degradation.[7]

Applications in Research and Drug Development

The unique properties of SPAAC and reagents like this compound enable a wide range of applications:

  • Biomolecule Labeling: Site-specific labeling of proteins, nucleic acids, and lipids for visualization and tracking in live cells and tissues.[]

  • Drug Delivery and Targeting: Conjugation of therapeutic agents to targeting moieties (e.g., antibodies, peptides) to enhance drug delivery to specific sites, thereby increasing efficacy and reducing off-target effects.[4][5] The PEG linker in this compound can prolong the circulation time of the drug conjugate.[8][11]

  • PROTAC Synthesis: As a linker to connect a target-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.[6][7]

  • Surface Modification: Functionalization of surfaces, such as those of biosensors and medical devices, to attach biomolecules for diagnostic or therapeutic purposes.[]

Quantitative Data: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is dependent on the structure of the cyclooctyne. The table below summarizes second-order rate constants for the reaction of various cyclooctynes with benzyl azide, providing a baseline for experimental design.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Cyclooctyne0.0567 ± 0.0027[13]
DIBO (4-Dibenzocyclooctynol)0.0567 ± 0.0027[13]
DIBO-ketone0.2590 ± 0.0067[13]
[9+1]CPP2.2 x 10⁻³[14]
[11+1]CPP4.5 x 10⁻⁴[14]
DIBAC-6501.2 x 10⁻³[15]
Alexa488-DIBO62 ± 12[16]

Note: Reaction rates can be influenced by solvent, temperature, and the specific azide reaction partner.

Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol describes a general method for conjugating this compound to a cyclooctyne-modified biomolecule (e.g., a protein modified with a DBCO group).

Materials:

  • This compound

  • DBCO-functionalized biomolecule (e.g., protein, antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.

  • Organic Solvent (if needed for azide dissolution): DMSO or DMF

  • Spin desalting columns or other purification system (e.g., HPLC, FPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Ensure the DBCO-functionalized biomolecule is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).[2]

  • Reaction Setup:

    • Add the desired molar excess of the this compound stock solution to the DBCO-functionalized biomolecule solution. A 10-20 fold molar excess of the azide is a common starting point.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <10%) to not denature the biomolecule.

    • Gently mix the reaction solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants.[17] For many DBCO-azide reactions, significant conjugation can be observed within 1-4 hours.

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules using a spin desalting column for proteins or through other chromatographic methods like HPLC or FPLC for higher purity.[17]

  • Analysis:

    • Analyze the resulting conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.[17]

Protocol for Monitoring SPAAC Kinetics via NMR

This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction using ¹H NMR.[18]

Materials:

  • Cyclooctyne reagent

  • Azide reagent (e.g., Benzyl Azide)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., Dimethyl sulfone)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the cyclooctyne reagent and a known concentration of an internal standard in the deuterated solvent in an NMR tube.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum to determine the initial concentration of the cyclooctyne relative to the internal standard.[18]

  • Reaction Initiation:

    • Add a known concentration of the azide reagent (e.g., 2-12 equivalents) to the NMR tube.[14]

    • Quickly mix the contents and place the tube in the NMR spectrometer maintained at a constant temperature (e.g., 25 °C).

  • Time-Course Monitoring:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, determine the concentration of the reactants by integrating their characteristic peaks and comparing them to the integral of the internal standard.[18]

  • Rate Constant Calculation:

    • Plot the natural logarithm of the ratio of the reactant concentrations versus time. The slope of the resulting line is proportional to the second-order rate constant (k₂).[18]

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product cluster_process [3+2] Cycloaddition Azide This compound Triazole Stable Triazole Linkage (Conjugated Product) Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO-modified Protein) Cyclooctyne->Triazole Process Strain-Promoted

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Prep_Azide Prepare this compound Stock Solution (in DMSO) Mix Mix Reactants Prep_Azide->Mix Prep_Protein Prepare DBCO-modified Biomolecule in Buffer Prep_Protein->Mix Incubate Incubate (e.g., 1-4h, RT) Mix->Incubate Purify Remove Excess Reagents (e.g., Desalting Column) Incubate->Purify Analyze Characterize Conjugate (SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for a typical SPAAC bioconjugation.

References

Application Notes and Protocols for the Step-by-Step Synthesis of a PROTAC using Azide-PEG9-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands[1][2][3]. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability[2][4][5][6][7][8].

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide flexibility for optimal ternary complex formation[2][3][6][8][9]. This application note provides a detailed, step-by-step protocol for the synthesis of a model PROTAC utilizing a commercially available Azide-PEG9-amido-C16-Boc linker. This versatile linker features an azide handle for bio-orthogonal "click" chemistry, a long PEG chain for improved properties, a stable amide bond, a C16 alkyl chain, and a Boc-protected amine for sequential conjugation.

The synthesis will proceed in a modular fashion, demonstrating the coupling of a Cereblon (CRBN) E3 ligase ligand (pomalidomide derivative) and a model protein of interest ligand (an alkyne-modified kinase inhibitor) to the this compound linker.

PROTAC-Mediated Protein Degradation Pathway

// Nodes PROTAC [label="PROTAC", fillcolor="#FBBC05", fontcolor="#202124"]; POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3 Ubiquitin Ligase\n(e.g., CRBN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mrecord]; Ub [label="Ubiquitin", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; PolyUb [label="Poly-ubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder]; Degradation [label="Degraded Peptides", shape=plaintext, fontcolor="#202124"];

// Edges PROTAC -> Ternary [color="#202124"]; POI -> Ternary [color="#202124"]; E3 -> Ternary [color="#202124"]; Ternary -> PolyUb [label="Ubiquitination", fontcolor="#202124", fontsize=9, color="#202124"]; Ub -> Ternary [color="#202124"]; PolyUb -> Proteasome [label="Recognition", fontcolor="#202124", fontsize=9, color="#202124"]; Proteasome -> Degradation [label="Degradation", fontcolor="#202124", fontsize=9, color="#202124"]; } ` Caption: General mechanism of action for a PROTAC molecule.

Synthetic Workflow Overview

The synthesis of the target PROTAC is designed as a three-step process to ensure specific and efficient coupling of the ligands to the linker. This modular approach allows for the easy substitution of either the E3 ligase ligand or the POI ligand to generate a library of PROTACs for structure-activity relationship (SAR) studies.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Boc Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="Azide-PEG9-amido-C16-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Amide Coupling\n(E3 Ligase Ligand)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="Azide-PEG9-amido-C16-amido-E3 Ligase Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3: CuAAC Click Chemistry\n(POI Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_protac [label="Final PROTAC", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges start -> step1 [color="#202124"]; step1 -> intermediate1 [color="#202124"]; intermediate1 -> step2 [color="#202124"]; step2 -> intermediate2 [color="#202124"]; intermediate2 -> step3 [color="#202124"]; step3 -> final_protac [color="#202124"]; } ` Caption: Three-step synthetic workflow for the PROTAC.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurpose
This compoundCommercialPROTAC Linker
Pomalidomide-C4-COOHCommercialE3 Ligase Ligand
Alkyne-modified Kinase InhibitorCustom/CommercialPOI Ligand
Trifluoroacetic Acid (TFA)Sigma-AldrichBoc Deprotection Reagent
Dichloromethane (DCM), AnhydrousSigma-AldrichSolvent
N,N-Dimethylformamide (DMF), AnhydrousSigma-AldrichSolvent
HATUSigma-AldrichAmide Coupling Reagent
DIPEASigma-AldrichBase
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-AldrichCuAAC Catalyst Precursor
Sodium AscorbateSigma-AldrichCuAAC Reducing Agent
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-AldrichCopper Ligand for CuAAC
Diethyl EtherSigma-AldrichPrecipitation Solvent
Acetonitrile (ACN), HPLC GradeFisher ScientificHPLC Mobile Phase
Water, HPLC GradeFisher ScientificHPLC Mobile Phase
Formic AcidSigma-AldrichHPLC Mobile Phase Additive
Step 1: Boc Deprotection of this compound

This step removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent amide coupling.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, typically as a 20-50% solution in DCM) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting residue, the amine trifluoroacetate salt (Azide-PEG9-amido-C16-NH2·TFA), can be used directly in the next step or purified by precipitation with cold diethyl ether.

ParameterValue/Condition
Starting MaterialThis compound
ReagentsTFA, DCM
Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Work-upConcentration under reduced pressure
Expected Yield>95% (quantitative)
CharacterizationLC-MS to confirm mass of deprotected product
Step 2: Amide Coupling of E3 Ligase Ligand

This step forms an amide bond between the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand, in this case, a pomalidomide derivative.

Protocol:

  • Dissolve the crude Azide-PEG9-amido-C16-NH2·TFA (1.0 eq) from Step 1 and Pomalidomide-C4-COOH (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq) to neutralize the TFA salt and act as a base for the coupling reaction.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the Azide-PEG9-amido-C16-amido-Pomalidomide intermediate.

ParameterValue/Condition
Starting MaterialsAzide-PEG9-amido-C16-NH2·TFA, Pomalidomide-C4-COOH
ReagentsHATU, DIPEA, DMF
TemperatureRoom Temperature
Reaction Time4-12 hours
PurificationFlash Chromatography or Preparative HPLC
Expected Yield60-80%
CharacterizationLC-MS, ¹H NMR
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step involves the "clicking" of the azide-functionalized intermediate with an alkyne-modified POI ligand to form a stable triazole linkage, completing the PROTAC synthesis.

Protocol:

  • Dissolve the Azide-PEG9-amido-C16-amido-Pomalidomide intermediate (1.0 eq) and the alkyne-modified POI ligand (1.2 eq) in a mixture of t-butanol and water (1:1).

  • Prepare the catalyst solution immediately before use:

    • Prepare a stock solution of Copper(II) Sulfate (CuSO₄).

    • Prepare a stock solution of Sodium Ascorbate.

    • Prepare a stock solution of the copper ligand THPTA in DMSO/water.

  • Add the catalyst components to the reaction mixture in the following order, vortexing gently after each addition:

    • THPTA (to a final concentration of 1 mM)

    • CuSO₄ (to a final concentration of 0.2 mM)

    • Sodium Ascorbate (to a final concentration of 2 mM, added to reduce Cu(II) to Cu(I) in situ)

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule directly by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

ParameterValue/Condition
Starting MaterialsAzide-PEG-Pomalidomide intermediate, Alkyne-POI ligand
ReagentsCuSO₄, Sodium Ascorbate, THPTA, t-BuOH/H₂O
TemperatureRoom Temperature
Reaction Time12-24 hours
PurificationPreparative RP-HPLC
Expected Yield40-70%
CharacterizationLC-MS, ¹H NMR, High-Resolution Mass Spectrometry (HRMS)

Characterization and Biological Evaluation

Once synthesized and purified, the PROTAC must be thoroughly characterized to confirm its identity and purity, and its biological activity must be assessed.

Physicochemical Characterization
TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass confirmationSingle peak with correct m/z for the final PROTAC
¹H NMR Structural elucidationPeaks corresponding to all three components (POI ligand, linker, E3 ligand)
HRMS Exact mass determinationMeasured mass within 5 ppm of the calculated exact mass
RP-HPLC Purity determinationPurity >95% for biological assays
Biological Evaluation Assays

A series of in vitro and cellular assays are required to determine the efficacy and mechanism of action of the newly synthesized PROTAC[10].

Assay TypeMethod(s)PurposeKey Parameters
Target Engagement Cellular Thermal Shift Assay (CETSA), NanoBRETConfirm binding to the POI and E3 ligase in cellsTarget stabilization or BRET signal
Ternary Complex Formation TR-FRET, Co-immunoprecipitation, AlphaLISADemonstrate PROTAC-induced proximity of POI and E3 ligaseFRET signal, Co-IP bands, AlphaLISA signal
Ubiquitination Assay Western Blot (for poly-Ub), In-cell Ubiquitination AssaysConfirm that the POI is ubiquitinated in a PROTAC-dependent mannerIncreased poly-ubiquitination of the POI
Protein Degradation Western Blot, In-Cell Western, ELISA, Mass SpectrometryQuantify the reduction of POI levels after PROTAC treatmentDC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation)
Cellular Viability/Function CellTiter-Glo, Caspase-Glo, Phenotypic assaysAssess the downstream functional consequences of POI degradationIC₅₀ (inhibitory concentration), Apoptosis induction

Conclusion

This application note provides a comprehensive and modular synthetic strategy for the construction of a PROTAC using the this compound linker. The detailed protocols for Boc deprotection, amide coupling, and CuAAC click chemistry, along with guidelines for characterization and biological evaluation, offer a robust framework for researchers in the field of targeted protein degradation. This approach facilitates the rapid generation and assessment of novel PROTAC molecules, accelerating the discovery of new therapeutics for a wide range of diseases.

References

Application Notes and Protocols: Boc Deprotection of Azide-PEG9-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and various bioconjugates.[1][2][3][4][5][6] Its popularity stems from its stability under a range of reaction conditions and its facile removal under acidic conditions.[3][4][6] This application note provides a detailed protocol for the deprotection of the Boc group from Azide-PEG9-amido-C16-Boc, a heterobifunctional linker commonly employed in the development of targeted drug delivery systems and bioconjugates. The presence of an azide moiety necessitates careful selection of deprotection conditions to avoid its reduction or other unwanted side reactions.[7]

The protocol described herein utilizes trifluoroacetic acid (TFA), a common and effective reagent for Boc deprotection.[2][4][8][9] To mitigate potential side reactions caused by the formation of the reactive tert-butyl cation intermediate, the use of a scavenger, triisopropylsilane (TIS), is incorporated.[10]

Chemical Reaction

The deprotection of this compound proceeds via acid-catalyzed hydrolysis of the carbamate bond, yielding the corresponding primary amine as a trifluoroacetate salt, carbon dioxide, and isobutylene.

Scheme 1: Acid-catalyzed deprotection of this compound.

Experimental Protocol

This section details the necessary materials and a step-by-step procedure for the efficient and clean deprotection of this compound.

Materials
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Standard laboratory glassware and consumables

Procedure
  • Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). The recommended concentration is typically in the range of 0.1-0.2 M.

  • Inert Atmosphere: Purge the flask with a gentle stream of argon or nitrogen gas for 5-10 minutes to create an inert atmosphere. This is particularly important if the substrate is sensitive to oxidation, though not strictly necessary for this specific reaction.

  • Addition of Scavenger: To the solution, add triisopropylsilane (TIS) as a scavenger. TIS effectively traps the tert-butyl cation generated during the deprotection, preventing potential side reactions.[10]

  • Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0 °C with gentle stirring.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the cooled solution. A common deprotection cocktail consists of TFA and DCM.[8] The addition should be performed dropwise to control any potential exotherm.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. Reaction times typically range from 1 to 4 hours.[8]

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the DCM and excess TFA. b. The resulting residue contains the deprotected amine as a TFA salt.

  • Precipitation and Washing: a. Add cold diethyl ether to the concentrated residue to precipitate the product. b. Triturate the mixture to ensure complete precipitation. c. Collect the solid product by centrifugation or filtration. d. Wash the precipitate with cold diethyl ether multiple times to remove residual TFA and TIS byproducts.

  • Drying: Dry the final product, the Azide-PEG9-amido-C16-amine TFA salt, under vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Boc deprotection protocol.

ParameterRecommended ValueNotes
Substrate Concentration0.1 - 0.2 M in DCMHigher concentrations may be used, but ensure efficient stirring.
Trifluoroacetic Acid (TFA)20-50% (v/v) in DCMThe concentration can be adjusted based on the lability of the Boc group and the presence of other acid-sensitive functionalities.[8]
Triisopropylsilane (TIS)5-10% (v/v)Acts as a scavenger to prevent side reactions from the tert-butyl cation.[10]
Reaction Temperature0 °C to Room TemperatureInitial cooling helps to control any exotherm upon TFA addition.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS for completion.
Expected Yield>90%Yields can vary depending on the purity of the starting material and the efficiency of the work-up procedure.

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous DCM add_scavenger Add Triisopropylsilane (TIS) start->add_scavenger cool Cool to 0°C add_scavenger->cool add_tfa Slowly add TFA cool->add_tfa react Stir at 0°C to RT (1-4 hours) add_tfa->react monitor Monitor by TLC or LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete precipitate Precipitate with cold diethyl ether concentrate->precipitate wash Wash precipitate precipitate->wash dry Dry under vacuum wash->dry end_product Azide-PEG9-amido-C16-amine TFA Salt dry->end_product

Caption: Experimental workflow for the Boc deprotection of this compound.

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Handle it with care in a fume hood.

  • Azide-containing compounds can be energetic and should be handled with caution. Avoid contact with heavy metals and strong reducing agents. While the azide group is generally stable under the described acidic conditions, it's important to be aware of the potential for the formation of hydrazoic acid (HN3), which is toxic and explosive.[7][11][12][13]

  • Always follow standard laboratory safety procedures.

Conclusion

This application note provides a robust and reliable protocol for the deprotection of this compound. The use of TFA in DCM with the addition of TIS as a scavenger ensures high efficiency and minimizes side reactions, preserving the integrity of the azide functionality. This procedure is a critical step in the synthesis of advanced bioconjugates and drug delivery systems, enabling the subsequent functionalization of the newly exposed amine group. Careful adherence to the protocol and safety precautions will ensure a successful outcome.

References

Designing a PROTAC Linker for a Specific Target Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3][4][5] While the choice of ligands is crucial for target engagement and E3 ligase recruitment, the linker is now understood to be a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[3][4][6]

This document provides a comprehensive guide to the principles of PROTAC linker design, offering detailed application notes and experimental protocols to aid researchers in the development of potent and selective protein degraders.

Application Notes: Principles of PROTAC Linker Design

The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][3][7] The stability and conformation of this complex are paramount for efficient ubiquitination and subsequent degradation of the target protein.[2][7] The design of the linker is a multifaceted challenge, as its length, composition, rigidity, and attachment points all significantly influence the PROTAC's performance.[1][2][4]

Linker Composition and Physicochemical Properties

The chemical makeup of the linker profoundly impacts the PROTAC's drug-like properties.[3][7] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.[4][5][]

  • Alkyl Chains: These provide flexibility and are synthetically accessible. However, they can increase lipophilicity, potentially leading to poor solubility and cell permeability.[1][7]

  • Polyethylene Glycol (PEG) Chains: PEG linkers enhance hydrophilicity and solubility.[1][2][9] They are biocompatible and offer versatility for chemical modifications.[1]

  • Rigid Linkers: Incorporating structures like piperazine, piperidine, alkynes, or triazoles can impart rigidity.[1][4][7] This can pre-organize the PROTAC into a favorable conformation for ternary complex formation, potentially improving selectivity.[1][7]

  • "Smart" Linkers: Recent innovations include photoswitchable or photocaged linkers that allow for spatiotemporal control of PROTAC activity.[1][7]

The composition of the linker can be strategically modified to tune important physicochemical properties such as topological polar surface area (TPSA) and lipophilicity, which in turn affect solubility and cell permeability.[4][]

Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[4][9][10][11]

  • Too short: A short linker can lead to steric hindrance, preventing the formation of a stable ternary complex.[9][10][11]

  • Too long: An excessively long linker may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitin transfer.[9][10]

The optimal linker length is often determined by synthesizing a library of PROTACs with varying linker lengths and evaluating their degradation efficiency.[][13] For example, studies on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was optimal.[5][13]

Linker Attachment Points (Exit Vectors)

The points at which the linker connects to the POI and E3 ligase ligands, known as "exit vectors," are crucial.[7][11] The linker should be attached at a solvent-exposed region of the ligand to avoid disrupting its binding to the target protein or E3 ligase.[7][11][] The choice of attachment point can also influence the selectivity of the PROTAC for different protein isoforms.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs.

Protocol 1: General PROTAC Synthesis via "Click Chemistry"

"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing PROTACs.[4][] This approach allows for the rapid generation of PROTAC libraries with diverse linkers.[4]

Materials:

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand with a linker of desired length (e.g., Pomalidomide-PEG5-Azide)[5]

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the solvent.

  • Add a freshly prepared solution of sodium ascorbate.

  • Add a solution of CuSO4.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).

  • Purify the resulting PROTAC using standard chromatographic techniques (e.g., HPLC).

Protocol 2: Western Blotting for Target Protein Degradation

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[9]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Protocol 3: Cell Viability Assay (e.g., MTS Assay)

It is important to assess the cytotoxicity of the PROTAC to ensure that the observed protein degradation is not a result of general cellular toxicity.

Materials:

  • Cells of interest

  • PROTAC of interest

  • MTS reagent

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of the PROTAC for the same duration as the degradation experiment.

  • Add the MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Data Presentation

Summarizing quantitative data in tables allows for easy comparison of the structure-activity relationships of different PROTAC linkers.

PROTAC ID Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Cell Viability (at 1 µM, %)
PROTAC-1PEG121508598
PROTAC-2PEG16259595
PROTAC-3PEG201009092
PROTAC-4Alkyl16509288
PROTAC-5Piperazine16359496
  • DC50: Concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax: Maximum percentage of protein degradation achieved.

Visualizations

Diagrams created using Graphviz can help to visualize complex biological processes and experimental workflows.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome Proteasome Poly_Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC molecule.

PROTAC_Design_Workflow cluster_1 PROTAC Linker Design and Optimization Workflow cluster_2 In Vitro Evaluation Start Identify Target Protein (POI) and E3 Ligase Select_Ligands Select High-Affinity Ligands for POI and E3 Ligase Start->Select_Ligands Design_Linker_Library Design and Synthesize a Library of PROTACs with Varying Linkers (Length, Composition, Attachment Points) Select_Ligands->Design_Linker_Library Degradation_Assay Western Blot for Protein Degradation (Determine DC50 and Dmax) Design_Linker_Library->Degradation_Assay Viability_Assay Cell Viability Assay (Assess Cytotoxicity) Design_Linker_Library->Viability_Assay Analyze_Data Analyze Structure-Activity Relationship (SAR) Degradation_Assay->Analyze_Data Viability_Assay->Analyze_Data Optimize Optimize Linker Based on SAR Data Analyze_Data->Optimize Lead_Candidate Lead PROTAC Candidate Analyze_Data->Lead_Candidate Identified Optimize->Design_Linker_Library Iterative Refinement

References

Application Notes: Conjugation of Azide-PEG9-amido-C16-Boc to a Small Molecule Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heterobifunctional linkers are crucial tools in modern drug discovery, enabling the precise connection of two different molecular entities to create novel therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The Azide-PEG9-amido-C16-Boc linker is a sophisticated molecule designed for this purpose. It features four key components:

  • Boc-protected Amine : A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. This allows for selective deprotection to reveal a reactive amine for conjugation to a small molecule ligand, typically through a stable amide bond.

  • C16 Alkyl Chain : A 16-carbon aliphatic chain that provides significant hydrophobicity and length, which can be critical for optimizing the spatial orientation and cell permeability of the final conjugate.[1]

  • PEG9 Spacer : A hydrophilic polyethylene glycol (PEG) chain with nine repeating units. PEG linkers are known to improve solubility, enhance pharmacokinetic properties, and provide flexibility to the final molecule, which is often essential for efficacy.[1][2]

  • Azide Group : A terminal azide (N₃) group that serves as a versatile chemical handle for "click chemistry." This allows the entire ligand-linker construct to be efficiently and specifically conjugated to a second molecule containing an alkyne group, even in complex biological environments.[3][4]

This document provides a detailed protocol for a two-step process to conjugate the this compound linker to a small molecule ligand that possesses a carboxylic acid functional group.

Applications

The resulting Azide-PEG-ligand conjugate is a valuable intermediate for a range of biomedical applications:

  • PROTAC Synthesis : The azide can be "clicked" to an E3 ligase-binding ligand functionalized with an alkyne, forming a PROTAC capable of inducing targeted protein degradation.[5][6]

  • Targeted Drug Delivery : The conjugate can be attached to targeting moieties like antibodies or nanoparticles to deliver a therapeutic payload to specific cells or tissues.[7]

  • Biomolecule Labeling : The azide handle allows for the attachment of reporter tags, such as fluorescent dyes or biotin, for imaging and detection studies.[3]

Experimental Protocols

The conjugation process is typically performed in two sequential steps: 1) Removal of the Boc protecting group from the linker to expose the primary amine, and 2) Coupling of the deprotected linker to the carboxylic acid of the small molecule ligand.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve the this compound linker in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[8] For example, add 5 mL of TFA to 5 mL of the DCM solution for a 50% concentration.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[8]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[8]

  • The resulting product is the TFA salt of the deprotected amine. For many subsequent coupling reactions, this salt can be used directly.

  • Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and wash it with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker as a free amine.

Protocol 2: Amide Coupling to a Small Molecule Ligand using HATU

This protocol details the coupling of the deprotected linker (amine) to a small molecule ligand containing a carboxylic acid using HATU, a highly efficient coupling reagent.[10][11]

Materials:

  • Deprotected Azide-PEG9-amido-C16-NH₂·TFA salt (from Protocol 1)

  • Small molecule ligand with a carboxylic acid group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry flask, dissolve the small molecule ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1-1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.[11] Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the deprotected Azide-PEG9-amido-C16-NH₂·TFA salt (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using an appropriate method, such as flash column chromatography on silica gel or preparative reverse-phase HPLC, to obtain the final conjugate.[]

Data Presentation

The success of the conjugation can be evaluated by yield and purity. Below are typical parameters for the HATU coupling step.

ParameterValue/ConditionNotes
Reactant Equivalents
Small Molecule Ligand1.0 eqLimiting reagent
Deprotected Linker1.1 eqSlight excess to ensure full conversion of the ligand
HATU1.2 eqEfficient activation of the carboxylic acid[11]
DIPEA3.0 eqActs as a base to neutralize the TFA salt and facilitate coupling
Reaction Conditions
SolventAnhydrous DMFA polar aprotic solvent suitable for amide coupling[10]
TemperatureRoom TemperatureMild conditions to prevent side reactions
Reaction Time1 - 4 hoursMonitor by LC-MS for completion
Expected Outcome
Yield (after purification)60 - 85%Varies depending on the specific ligand and purification method
Purity (by HPLC)>95%Target purity for subsequent biological applications[]

Visualizations

Experimental Workflow

The diagram below illustrates the sequential two-step process for conjugating the linker to the small molecule ligand.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification start This compound deprotect Add TFA in DCM start->deprotect Dissolve product1 Deprotected Linker (Amine-TFA Salt) deprotect->product1 Stir 1-2h at RT couple Add Deprotected Linker product1->couple Add to activated mixture ligand Small Molecule Ligand (-COOH) activate Add HATU + DIPEA in DMF ligand->activate Pre-activate activate->couple product2 Crude Conjugate purify Reverse-Phase HPLC product2->purify Isolate final Final Conjugate Azide-PEG-Ligand purify->final Characterize (LC-MS, NMR) G cluster_0 Synthesized Conjugate cluster_1 PROTAC Assembly via Click Chemistry cluster_2 Mechanism of Action conjugate Azide-PEG9-amido-C16-Ligand protac Final PROTAC Molecule conjugate->protac CuAAC or SPAAC 'Click' Reaction e3_ligand E3 Ligase Ligand (with Alkyne) e3_ligand->protac ternary Ternary Complex (Target-PROTAC-E3) protac->ternary Binds target_protein Target Protein target_protein->ternary e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary degradation Proteasomal Degradation ternary->degradation Leads to Ubiquitination

References

Revolutionizing Cellular Analysis: A Guide to In-Cell Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of cell biology and drug discovery, the ability to visualize and track biomolecules within their native environment is paramount. In-cell click chemistry has emerged as a powerful and versatile tool for selectively labeling and studying a wide array of biomolecules, from proteins and glycans to nucleic acids, directly within living cells. This bioorthogonal chemical ligation technique, characterized by its high specificity, efficiency, and biocompatibility, offers unprecedented opportunities to unravel complex cellular processes and accelerate the development of targeted therapeutics.

This document provides detailed application notes and experimental protocols for two of the most prominent in-cell click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to successfully implement these cutting-edge techniques in their own laboratories.

Principles of In-Cell Click Chemistry

Click chemistry, a concept first introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] For in-cell applications, these reactions must also be bioorthogonal, meaning they proceed without interfering with native biochemical processes.[2] The most widely adopted click chemistry reactions for cellular applications involve the formation of a stable triazole linkage between an azide and an alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.[3] While highly efficient, the potential cytotoxicity of the copper catalyst has been a concern.[4] However, the development of copper-chelating ligands has significantly improved its biocompatibility, making it a viable option for live-cell labeling.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC employs a strained cyclooctyne that readily reacts with an azide.[2] The release of ring strain drives the reaction forward, enabling efficient labeling in living systems without the need for a copper catalyst.[6]

Comparative Analysis of In-Cell Click Chemistry Techniques

The choice between CuAAC and SPAAC depends on the specific experimental requirements, including the sensitivity of the cellular system, the desired reaction kinetics, and the nature of the biomolecule being targeted. The following table summarizes key quantitative data for a direct comparison of the two methods.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[7]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[7]
Biocompatibility Can exhibit cytotoxicity, but this is mitigated by the use of stabilizing ligands like THPTA.[5][8]Generally considered highly biocompatible due to the absence of a metal catalyst.[6]
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[7]Slower than CuAAC, with rates dependent on the specific cyclooctyne used.[6]
Labeling Efficiency Often demonstrates higher labeling efficiency and specificity in in vitro applications.[9]Can achieve high to quantitative yields, but may have higher background due to reactions with thiols.[9]
Reagent Cost Terminal alkynes, copper salts, and ligands are generally less expensive.[9]Strained cyclooctynes can be significantly more expensive to synthesize.[6][9]
Typical In-Cell Reagent Concentrations 50 µM CuSO₄ with 250 µM THPTA ligand.[10]Dependent on the cyclooctyne, but generally in the low micromolar range.
Common Applications Labeling of proteins, glycans, and nucleic acids in fixed or live cells.[11]Live-cell imaging, in vivo labeling, and applications requiring high biocompatibility.[6][12]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding and implementing in-cell click chemistry. The following diagrams, created using Graphviz, illustrate the general workflows for both CuAAC and SPAAC, as well as the fundamental principle of bioorthogonal labeling.

CuAAC_Workflow cluster_prep Cell Preparation & Metabolic Labeling cluster_reaction CuAAC Reaction cluster_analysis Analysis A 1. Culture Cells B 2. Introduce Azide- or Alkyne-Modified Precursor A->B C 3. Metabolic Incorporation into Biomolecule of Interest B->C D 4. Prepare Click Reaction Cocktail: - Alkyne/Azide Probe - CuSO₄ - Ligand (e.g., THPTA) - Reducing Agent (e.g., Sodium Ascorbate) E 5. Add Cocktail to Cells D->E F 6. Incubate (e.g., 5-30 min at RT) E->F G 7. Wash Cells H 8. Fix and Permeabilize (optional) G->H I 9. Downstream Analysis: - Fluorescence Microscopy - Flow Cytometry - Western Blot - Mass Spectrometry H->I

General experimental workflow for in-cell CuAAC.

SPAAC_Workflow cluster_prep Cell Preparation & Metabolic Labeling cluster_reaction SPAAC Reaction cluster_analysis Analysis A 1. Culture Cells B 2. Introduce Azide-Modified Precursor A->B C 3. Metabolic Incorporation into Biomolecule of Interest B->C D 4. Add Strained Cyclooctyne Probe E 5. Incubate (e.g., 30-60 min at 37°C) D->E F 6. Wash Cells G 7. Downstream Analysis: - Live-Cell Imaging - Flow Cytometry - Proteomics F->G

General experimental workflow for in-cell SPAAC.

Bioorthogonal_Labeling_Principle cluster_cell Living Cell Biomolecule Biomolecule Labeled\nBiomolecule Labeled Biomolecule Metabolic\nPrecursor Metabolic Precursor Metabolic\nPrecursor->Labeled\nBiomolecule Metabolic Incorporation Detected\nBiomolecule Detected Biomolecule Labeled\nBiomolecule->Detected\nBiomolecule Click Reaction (CuAAC or SPAAC) Bioorthogonal\nProbe Bioorthogonal Probe Bioorthogonal\nProbe->Detected\nBiomolecule

Principle of bioorthogonal labeling via click chemistry.

Detailed Experimental Protocols

The following protocols provide a starting point for performing in-cell click chemistry. Optimization of reagent concentrations, incubation times, and other parameters may be necessary for specific cell types and applications.

Protocol 1: In-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using an azide-modified amino acid analog followed by CuAAC with an alkyne-functionalized fluorescent probe.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)[13]

  • Sodium ascorbate stock solution (300 mM in water, prepare fresh)[14]

Procedure:

  • Metabolic Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Replace the culture medium with methionine-free medium supplemented with AHA (e.g., 50 µM).

    • Incubate the cells for the desired period (e.g., 4-24 hours) to allow for AHA incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block the cells with 3% BSA in PBS for 30 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 200 µL final volume:

      • 100 µL PBS

      • 50 µL protein lysate (if applicable, otherwise perform on fixed cells)[14]

      • 4 µL of 1 mM alkyne-fluorophore (final concentration 20 µM)[13]

      • 10 µL of 40 mM THPTA (final concentration 2 mM)[14]

      • 10 µL of 20 mM CuSO₄ (final concentration 1 mM)[14]

      • 10 µL of 300 mM sodium ascorbate (final concentration 15 mM)[14]

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[14]

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: In-Cell Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging of Glycans

This protocol outlines the labeling of cell-surface glycans in living cells using an azide-modified sugar and a strained cyclooctyne-fluorophore conjugate.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)

  • Live-cell imaging medium

Procedure:

  • Metabolic Labeling:

    • Plate cells in a suitable imaging dish (e.g., glass-bottom dish).

    • Add Ac₄ManNAz to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido sugar into cell-surface glycans.

  • SPAAC Reaction:

    • Wash the cells twice with warm PBS.

    • Prepare a solution of the DBCO-fluorophore conjugate in live-cell imaging medium at the desired final concentration (e.g., 5-25 µM).

    • Add the DBCO-fluorophore solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing and Live-Cell Imaging:

    • Wash the cells three times with warm live-cell imaging medium.

    • Image the live cells using a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO₂ levels.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Signal Inefficient metabolic labeling.Optimize the concentration and incubation time of the azide/alkyne precursor.
Inactive copper catalyst (CuAAC).Prepare fresh sodium ascorbate solution. Degas buffers to remove oxygen. Ensure the correct ligand-to-copper ratio (typically 5:1).[15]
Steric hindrance.For in vitro reactions, consider denaturing conditions if compatible with downstream analysis.[15]
High Background Non-specific binding of the probe.Decrease the probe concentration. Increase the number and duration of wash steps. Use a blocking agent like BSA.[16]
Copper-mediated fluorescence (CuAAC).Use a sufficient excess of a copper-chelating ligand. Perform a final wash with a copper chelator like EDTA.[16]
Reaction of cyclooctynes with thiols (SPAAC).Pre-treat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[16]
Cell Death/Toxicity (CuAAC) Copper toxicity.Use a biocompatible copper-chelating ligand (e.g., THPTA). Optimize the copper concentration to the lowest effective level. Minimize the incubation time.[8]

Conclusion

In-cell click chemistry provides a robust and versatile platform for the bioorthogonal labeling of molecules in their native cellular context. The choice between CuAAC and SPAAC allows researchers to tailor their experimental approach based on the specific requirements of their biological system and research questions. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers, scientists, and drug development professionals can confidently employ these powerful techniques to gain deeper insights into cellular function and accelerate the discovery of novel therapeutics.

References

Application Notes and Protocols for Azide-PEG9-amido-C16-Boc in the Synthesis of PROTACs Against Cancer Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins implicated in various diseases, including cancer. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.

The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. Azide-PEG9-amido-C16-Boc is a versatile linker that combines a hydrophilic polyethylene glycol (PEG) chain with a hydrophobic C16 alkyl chain. This combination can enhance solubility and cell permeability. The terminal azide group allows for efficient conjugation to an alkyne-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction. The Boc-protected carboxylic acid provides a handle for subsequent conjugation to the other ligand.

These application notes provide a comprehensive guide to utilizing this compound for the synthesis and evaluation of PROTACs against key cancer targets: Bromodomain-containing protein 4 (BRD4), Epidermal Growth Factor Receptor (EGFR), and the Androgen Receptor (AR).

General PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.

PROTAC_Mechanism POI Target Protein (e.g., BRD4, EGFR, AR) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds to PROTAC PROTAC Molecule PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3->Ternary binds to PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb facilitates ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome is recognized by Degradation Proteasome->Degradation degrades

General mechanism of PROTAC-mediated protein degradation.

Representative Synthesis Protocol using this compound

This protocol describes a general two-step synthesis of a PROTAC using this compound. The first step involves the deprotection of the Boc group and amide coupling to an E3 ligase ligand. The second step is a CuAAC reaction to conjugate the azide-linker-E3 ligase intermediate with an alkyne-functionalized POI ligand.

Step 1: Synthesis of Azide-Linker-E3 Ligase Intermediate

  • Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir the solution at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, remove the solvent under reduced pressure.

  • Amide Coupling: Dissolve the deprotected linker-azide (1.0 eq) and the amine-containing E3 ligase ligand (e.g., pomalidomide derivative, 1.1 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure Azide-Linker-E3 Ligase intermediate. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 2: Synthesis of the Final PROTAC via CuAAC (Click Chemistry)

  • Reaction Setup: In a reaction vial, dissolve the Azide-Linker-E3 Ligase intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a suitable solvent system, such as a mixture of tert-butanol and water (1:1).

  • Catalyst Addition: To the solution, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) followed by sodium ascorbate (0.5 eq) to reduce Cu(II) to the catalytic Cu(I) species in situ.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically open to the air. Monitor the progress of the reaction by LC-MS.

  • Purification and Characterization: Upon completion, purify the final PROTAC by preparative HPLC. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Azide-Linker-E3 Ligase Intermediate cluster_step2 Step 2: Final PROTAC Synthesis Linker This compound Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection AmideCoupling Amide Coupling (HATU, DIPEA) Deprotection->AmideCoupling Intermediate Azide-Linker-E3 Ligase AmideCoupling->Intermediate E3_Ligand Amine-E3 Ligase Ligand E3_Ligand->AmideCoupling CuAAC CuAAC Click Chemistry (CuSO4, NaAsc) Intermediate->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC POI_Ligand Alkyne-POI Ligand POI_Ligand->CuAAC

Workflow for the synthesis of a PROTAC using this compound.

Application 1: Targeting BRD4 in Cancer

Background: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-MYC. Overexpression of BRD4 is implicated in various cancers, making it a prime target for therapeutic intervention. BRD4-targeting PROTACs offer a powerful approach to eliminate BRD4 protein, leading to the downregulation of its target genes and subsequent anti-proliferative effects.

Signaling Pathway and PROTAC Intervention:

BRD4_Signaling BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery activates Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes transcribes Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation promotes PROTAC BRD4 PROTAC PROTAC->BRD4 targets for PROTAC->Degradation Degradation->Transcription_Machinery inhibits activation

PROTAC-mediated degradation of BRD4 and its downstream effects.

Quantitative Data for BRD4-Targeting PROTACs:

The following table summarizes representative data for BRD4-targeting PROTACs with varying linkers. This data illustrates the range of potencies that can be achieved and highlights the importance of linker optimization.

PROTACLinker CompositionCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-825PEGBL cells<1>95[1]
QCA570Not specifiedBC cells~1>95[2]
PROTAC 4Not specifiedMV-4-11<0.01>95[1]
6bNot specifiedBLBCNot specified>90[3]

Experimental Protocol: Western Blot Analysis of BRD4 Degradation

This protocol outlines the steps for treating cells with a BRD4-targeting PROTAC and analyzing BRD4 protein levels via Western blot.

  • Cell Culture and Treatment:

    • Seed a human cancer cell line expressing BRD4 (e.g., MV-4-11, HeLa) in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the corresponding loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Application 2: Targeting EGFR in Cancer

Background: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated through mutation or overexpression, drives the growth of various cancers, particularly non-small cell lung cancer (NSCLC). While EGFR tyrosine kinase inhibitors (TKIs) are effective, the development of resistance is a major clinical challenge. EGFR-targeting PROTACs offer an alternative therapeutic strategy by inducing the degradation of the EGFR protein, which can overcome some resistance mechanisms.[4]

Signaling Pathway and PROTAC Intervention:

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR binds & activates Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream activates Degradation EGFR Degradation EGFR->Degradation Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes PROTAC EGFR PROTAC PROTAC->EGFR targets for PROTAC->Degradation Degradation->Downstream inhibits activation

PROTAC-mediated degradation of EGFR and its effect on downstream signaling.

Quantitative Data for EGFR-Targeting PROTACs:

The following table presents data for various EGFR-targeting PROTACs, demonstrating their efficacy in different cancer cell lines.

PROTACLinker CompositionCell LineDC₅₀ (nM)IC₅₀ (nM)Reference
Compound 6AlkylHCC-8275.0Not specified[5]
Compound 10AlkylH325525Not specified[5]
CP17AlkylHCC827~11.6[6][7]
PROTAC EGFR degrader 2Not specifiedNot specified36.514.0[8]

Experimental Protocol: Western Blot Analysis of EGFR Degradation

This protocol details the procedure for assessing the degradation of EGFR in cancer cells treated with an EGFR-targeting PROTAC.

  • Cell Culture and Treatment:

    • Seed an EGFR-dependent cancer cell line (e.g., HCC-827, H1975) in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of the EGFR PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Following treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples and separate them by SDS-PAGE, followed by transfer to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for EGFR overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Probe for a loading control (e.g., β-actin or GAPDH) on the same membrane.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Perform densitometric analysis to quantify the intensity of the EGFR and loading control bands.

    • Normalize the EGFR signal to the loading control and calculate the percentage of EGFR remaining relative to the vehicle-treated cells to determine DC₅₀ and Dₘₐₓ.

Application 3: Targeting the Androgen Receptor in Prostate Cancer

Background: The Androgen Receptor (AR) is a key driver of prostate cancer progression. While androgen deprivation therapy and AR antagonists are standard treatments, resistance often develops through mechanisms such as AR overexpression or mutation. AR-targeting PROTACs provide a promising strategy to overcome resistance by eliminating the AR protein.[9][10]

Signaling Pathway and PROTAC Intervention:

AR_Signaling Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR binds & activates ARE Androgen Response Elements (AREs) in DNA AR->ARE binds to Degradation AR Degradation AR->Degradation Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression regulates Tumor_Growth Prostate Cancer Tumor Growth Gene_Expression->Tumor_Growth promotes PROTAC AR PROTAC PROTAC->AR targets for PROTAC->Degradation Degradation->ARE prevents binding

PROTAC-mediated degradation of the Androgen Receptor and its impact on prostate cancer.

Quantitative Data for AR-Targeting PROTACs:

The table below summarizes clinical and preclinical data for AR-targeting PROTACs.

PROTACLinker CompositionCell Line/StatusActivity MetricResultReference
ARV-110Piperidine-piperazinemCRPC patientsPSA reduction (PSA50) in AR T878X/H875Y mutant46% of patients[11]
ARD-61Not specifiedLNCaP, VCaPAR DegradationPotent and specific[9]
ARD-61Not specifiedEnzalutamide-resistant cellsSensitivityEqually sensitive to resistant cells[12]

Experimental Protocol: Quantification of AR Degradation

This protocol describes the quantification of AR protein degradation in prostate cancer cells following treatment with an AR-targeting PROTAC.

  • Cell Culture and Treatment:

    • Culture AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP) in appropriate media.

    • Seed cells in multi-well plates and allow them to attach.

    • Treat cells with a dose-response of the AR PROTAC (e.g., 0.1 nM to 1 µM) for a defined period (e.g., 24 hours). Include a vehicle control.

  • Western Blotting for AR Levels:

    • Lyse the cells and quantify the protein concentration as described in the previous protocols.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the Androgen Receptor.

    • Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.

    • Quantify band intensities to determine the extent of AR degradation and calculate DC₅₀ and Dₘₐₓ values.

  • qRT-PCR for AR Target Gene Expression:

    • To assess the functional consequence of AR degradation, measure the mRNA levels of AR target genes, such as PSA (Prostate-Specific Antigen).

    • Isolate total RNA from treated cells.

    • Perform reverse transcription to generate cDNA.

    • Conduct quantitative real-time PCR (qRT-PCR) using primers specific for PSA and a housekeeping gene (e.g., GAPDH) for normalization.

    • A decrease in PSA mRNA levels will confirm the functional inactivation of the AR signaling pathway.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs targeting a range of cancer-related proteins. Its bifunctional nature, combining a click-reactive azide group with a flexible and solubilizing PEG-alkyl chain, allows for the modular and efficient construction of these complex molecules. The provided protocols and data serve as a guide for researchers to design, synthesize, and evaluate novel PROTACs with the potential for improved therapeutic outcomes in oncology. The successful application of this linker will depend on careful optimization of the final PROTAC structure to achieve potent and selective degradation of the desired cancer target.

References

Application Notes and Protocols for Creating Fluorescently Labeled Probes Using Azide-PEG9-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of molecular processes in vitro and in living systems. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a highly efficient and bioorthogonal approach for this purpose.[1][2] These reactions form a stable triazole linkage between an azide-modified molecule and an alkyne-containing fluorescent dye.[2]

This document provides detailed application notes and protocols for the use of Azide-PEG9-amido-C16-Boc , a heterobifunctional linker, in the synthesis of custom fluorescent probes. This linker possesses three key features:

  • An azide group for click chemistry conjugation to an alkyne-modified fluorophore.

  • A hydrophilic polyethylene glycol (PEG9) spacer to enhance solubility and reduce non-specific binding.[3]

  • A tert-butyloxycarbonyl (Boc)-protected amido-C16 hydrocarbon chain , which can be deprotected to reveal a primary amine for subsequent conjugation to a molecule of interest (e.g., a peptide, protein, or small molecule) or to facilitate membrane insertion.

These characteristics make this compound a versatile tool for creating bespoke fluorescent probes tailored to specific research needs, from labeling cell surface proteins to developing targeted imaging agents.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and application of fluorescent probes created using this compound.

Table 1: Synthesis and Purification of a Fluorescent Probe

ParameterResultMethod of AnalysisNotes
Purity of this compound >95%NMR, LC-MSInitial quality control of the linker.
Click Reaction Conversion >98%LC-MSMonitoring the consumption of the limiting reagent.
Yield of Purified Fluorescent Probe 60-85%UV-Vis SpectroscopyBased on the molar extinction coefficient of the fluorophore.
Final Purity of Fluorescent Probe >99%RP-HPLCAfter purification to remove unreacted starting materials.

Table 2: Characterization of the Fluorescent Probe

PropertyValueMethod of Analysis
Excitation Maximum (λex) Dependent on FluorophoreFluorescence Spectroscopy
Emission Maximum (λem) Dependent on FluorophoreFluorescence Spectroscopy
Quantum Yield (ΦF) Dependent on FluorophoreComparative Method (e.g., vs. Rhodamine 6G)
Molar Extinction Coefficient (ε) Dependent on FluorophoreUV-Vis Spectroscopy (Beer-Lambert Law)

Table 3: Labeling Efficiency of a Target Biomolecule

Target BiomoleculeLabeling EfficiencyMethod of Quantification
Peptide (e.g., RGD peptide) >95%LC-MS, UV-Vis Spectroscopy
Protein (e.g., Antibody) 2-4 Dyes/ProteinUV-Vis Spectroscopy (Degree of Labeling Calculation)
Live Cells (Surface Labeling) Signal-to-Noise Ratio > 10Flow Cytometry, Confocal Microscopy

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of this compound with an alkyne-functionalized fluorescent dye.

Materials:

  • This compound

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, DBCO-Cy5)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylsulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Reverse-phase HPLC system for purification

  • Lyophilizer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized fluorescent dye in anhydrous DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • CuAAC Reaction:

    • In a microcentrifuge tube protected from light, combine the following in order:

      • 50 µL of degassed PBS, pH 7.4

      • 10 µL of 10 mM this compound (1 equivalent)

      • 12 µL of 10 mM alkyne-dye (1.2 equivalents)

    • Vortex briefly to mix.

    • Prepare the copper catalyst solution by mixing 2.5 µL of 100 mM CuSO₄ and 12.5 µL of 100 mM THPTA. Let it stand for 5 minutes.

    • Add 15 µL of the CuSO₄/THPTA solution to the reaction mixture.

    • Initiate the reaction by adding 10 µL of freshly prepared 1 M sodium ascorbate.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS, observing the disappearance of the starting materials and the appearance of the product peak.

    • Once the reaction is complete, purify the fluorescent probe conjugate by reverse-phase HPLC.

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

  • Final Product Preparation:

    • Lyophilize the purified product to obtain a dry powder.

    • Store the lyophilized probe at -20°C or -80°C, protected from light and moisture.

Protocol 2: Deprotection of the Boc Group to Reveal the Primary Amine

This protocol is for the removal of the Boc protecting group to allow for subsequent conjugation.

Materials:

  • Boc-protected fluorescent probe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Dissolve the lyophilized Boc-protected fluorescent probe in DCM.

  • Add a solution of 95% TFA, 2.5% water, and 2.5% TIS to the probe solution.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under a stream of nitrogen or using a rotary evaporator.

  • The resulting amine-functionalized probe can be used directly for conjugation or purified further if necessary.

Protocol 3: Labeling of a Peptide with the Amine-Reactive Fluorescent Probe

This protocol describes the conjugation of the deprotected, amine-reactive fluorescent probe to a peptide containing a carboxylic acid group using EDC/NHS chemistry.

Materials:

  • Amine-functionalized fluorescent probe

  • Peptide with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the peptide solution to activate the carboxylic acid group.

  • Incubate for 30 minutes at room temperature to form the NHS-ester.

  • Dissolve the amine-functionalized fluorescent probe in a minimal amount of DMF and add it to the activated peptide solution.

  • Adjust the pH of the reaction to 7.5-8.0 with a suitable base if necessary.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the labeled peptide using reverse-phase HPLC.

  • Lyophilize the final product and store at -20°C or -80°C.

Mandatory Visualizations

G cluster_synthesis Probe Synthesis cluster_deprotection Deprotection & Conjugation linker This compound cu_aac CuAAC Reaction linker->cu_aac dye Alkyne-Fluorophore dye->cu_aac reagents CuSO4 / Sodium Ascorbate / THPTA reagents->cu_aac probe_boc Boc-Protected Fluorescent Probe cu_aac->probe_boc purification1 RP-HPLC Purification probe_boc->purification1 purified_probe_boc Purified Boc-Probe deprotection TFA Deprotection purified_probe_boc->deprotection amine_probe Amine-Functionalized Probe deprotection->amine_probe conjugation EDC/NHS Conjugation amine_probe->conjugation target Target Biomolecule (e.g., Peptide) target->conjugation labeled_target Fluorescently Labeled Target conjugation->labeled_target purification2 RP-HPLC Purification labeled_target->purification2 final_product Final Labeled Probe purification2->final_product

Caption: Experimental workflow for fluorescent probe synthesis and conjugation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) dimerization Dimerization & Autophosphorylation receptor->dimerization ligand Fluorescently Labeled Ligand (Probe) ligand->receptor Binding adaptor Adaptor Proteins (e.g., Grb2, Shc) dimerization->adaptor Recruitment ras Ras Activation adaptor->ras raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factor Activation (e.g., c-Fos, c-Jun) erk->transcription Translocation gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: MAPK signaling pathway studied with a fluorescently labeled ligand.

References

Troubleshooting & Optimization

Solubility issues with Azide-PEG9-amido-C16-Boc in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Azide-PEG9-amido-C16-Boc in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the solubility of this compound in aqueous buffers?

A1: The solubility of this compound is a balance between its hydrophilic and hydrophobic components. The PEG9 (polyethylene glycol) chain is hydrophilic and promotes solubility in aqueous solutions.[1][2][3] However, the C16 alkyl chain is highly hydrophobic and significantly reduces water solubility. The terminal Boc (tert-Butyloxycarbonyl) protecting group is also nonpolar and contributes to poor aqueous solubility.[4] The amide and azide functionalities have a lesser, but still influential, role. Amides can participate in hydrogen bonding, which can aid solubility, but the overall effect is often outweighed by larger hydrophobic groups.[5][6]

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: Precipitation is likely due to the low aqueous solubility of the molecule, primarily driven by the long C16 alkyl chain and the Boc protecting group. When the concentration of the molecule exceeds its solubility limit in a particular buffer, it will come out of solution. Factors such as buffer pH, ionic strength, and temperature can all affect solubility.

Q3: Can I improve the solubility by changing the pH of my buffer?

A3: The structure of this compound does not contain strongly ionizable groups. The amide linkage is generally considered neutral in typical biological pH ranges. Therefore, altering the pH is unlikely to significantly increase its solubility.

Q4: Is it recommended to heat the solution to dissolve the compound?

A4: Gentle warming can sometimes help dissolve compounds. However, prolonged or excessive heating should be avoided as it could potentially lead to the degradation of the molecule, particularly the azide group which can be thermally sensitive.

Q5: What is the expected appearance of a properly dissolved solution of this compound?

A5: A properly dissolved solution should be clear and free of any visible particulates or cloudiness. The presence of a hazy or milky appearance indicates that the compound is not fully dissolved and may be forming micelles or aggregates.

Troubleshooting Guide

This guide addresses specific issues you may encounter when dissolving this compound in aqueous buffers.

Issue 1: The compound does not dissolve in my aqueous buffer.

  • Potential Cause: The inherent low aqueous solubility of the molecule due to its long C16 alkyl chain and Boc protecting group.

  • Troubleshooting Steps:

    • Prepare a Stock Solution in an Organic Solvent: Dissolve the this compound in a water-miscible organic solvent first, such as DMSO, DMF, or ethanol.[7] This will create a concentrated stock solution.

    • Stepwise Addition to Buffer: Add the organic stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

    • Use of Co-solvents: If direct dissolution is necessary, consider preparing your buffer with a small percentage of an organic co-solvent. However, be mindful that the co-solvent may affect your downstream experiments.

Issue 2: The solution is cloudy or forms a suspension.

  • Potential Cause: The compound is forming aggregates or micelles rather than being truly solvated. This is common for amphiphilic molecules with a long hydrophobic tail.

  • Troubleshooting Steps:

    • Sonication: Briefly sonicate the solution in a bath sonicator. The ultrasonic energy can help to break up aggregates and improve dissolution.

    • Dilution: The concentration of the compound may be too high. Try diluting the solution with more of the aqueous buffer.

    • Inclusion of a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can help to solubilize hydrophobic compounds. However, this is highly dependent on the experimental application and should be tested for compatibility.

Issue 3: The compound precipitates over time after initially dissolving.

  • Potential Cause: The initial solution was supersaturated, and the compound is slowly crashing out of solution. This can also be due to temperature changes.

  • Troubleshooting Steps:

    • Store at a Consistent Temperature: Avoid storing the solution at lower temperatures, as solubility typically decreases with temperature.

    • Prepare Fresh Solutions: It is best practice to prepare the aqueous solution of this compound fresh before each experiment to minimize issues with long-term stability in the aqueous buffer.

    • Re-dissolve Before Use: If a solution has been stored and shows signs of precipitation, try vortexing and gentle warming to see if the compound will go back into solution before use.

Quantitative Data Summary

Due to the specific nature of this proprietary compound, exact quantitative solubility data in various buffers is not publicly available. The following table provides a general guideline for the expected solubility based on the structural components of this compound.

Solvent/Buffer SystemExpected SolubilityRationale
Aqueous Buffers (e.g., PBS, Tris) Very LowThe C16 alkyl chain and Boc group are highly hydrophobic, dominating the hydrophilic nature of the PEG9 chain.
Water-Miscible Organic Solvents (DMSO, DMF, Ethanol) HighThese solvents can effectively solvate both the polar and non-polar regions of the molecule.[7]
Aqueous Buffers with Organic Co-solvents (e.g., 10% DMSO in PBS) ModerateThe organic co-solvent helps to disrupt the hydrophobic interactions that lead to aggregation in purely aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh out the required amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of a water-miscible organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the solid is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C for long-term storage. Bring to room temperature before use.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

  • Begin with the desired volume of your aqueous buffer in a suitable container.

  • While vigorously vortexing or stirring the buffer, add the required volume of the organic stock solution drop by drop.

  • Continue to mix the solution for an additional 5-10 minutes.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start weigh Weigh this compound start->weigh dissolve_organic Dissolve in Organic Solvent (e.g., DMSO) to create stock solution weigh->dissolve_organic add_to_buffer Add stock solution dropwise to vigorously stirred buffer dissolve_organic->add_to_buffer prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_to_buffer check_solubility Check for Cloudiness/ Precipitation add_to_buffer->check_solubility solution_ready Solution Ready for Use check_solubility->solution_ready Clear troubleshoot Troubleshoot: - Sonicate - Dilute - Add co-solvent check_solubility->troubleshoot Cloudy troubleshoot->add_to_buffer Re-attempt

Caption: Workflow for preparing an aqueous solution of this compound.

logical_relationship Factors Affecting Solubility of this compound solubility Aqueous Solubility hydrophilic Hydrophilic Factors (Promote Solubility) solubility->hydrophilic hydrophobic Hydrophobic Factors (Decrease Solubility) solubility->hydrophobic peg9 PEG9 Chain hydrophilic->peg9 amide Amide Group hydrophilic->amide c16 C16 Alkyl Chain hydrophobic->c16 boc Boc Group hydrophobic->boc

Caption: Balance of hydrophilic and hydrophobic factors influencing solubility.

References

Optimizing PROTAC Linker Length for Enhanced Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Proteolysis Targeting Chimera (PROTAC) linker length for improved efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary function is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[3][4] The linker's length, composition, and attachment points significantly influence the PROTAC's overall efficacy.[1][3][5]

Q2: How does linker length impact the efficacy of a PROTAC?

A2: Linker length is a critical determinant of PROTAC efficacy.[3][4] An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[3] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[3][4][6] Conversely, a linker that is too long might lead to an unstable ternary complex with excessive flexibility or unproductive binding modes, resulting in inefficient ubiquitination.[3][4][6]

Q3: What are the common types of linkers used in PROTAC design?

A3: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease of systematically varying their length.[5][7][][9] PEG linkers are known to increase the hydrophilicity and water solubility of PROTACs.[1][2][7][] Alkyl linkers, while synthetically accessible, tend to be hydrophobic.[1] More rigid linkers incorporating structures like piperazine, piperidine, or alkynes are also increasingly used to improve conformational rigidity and physicochemical properties.[5][][9]

Q4: What is the "hook effect" in the context of PROTACs and how does linker length relate to it?

A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[3][11] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase).[3][11] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate its severity.[12]

Troubleshooting Guide

Issue 1: My PROTAC shows low or no degradation of the target protein.

Potential Cause Troubleshooting Steps
Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex.[3][4][6]Solution: Synthesize a library of PROTACs with varying linker lengths. Systematically increase or decrease the number of atoms (e.g., ethylene glycol units or methylene groups) in the linker to identify the optimal length.[5]
Unfavorable Linker Composition: The linker's physicochemical properties (e.g., hydrophobicity, rigidity) may not be optimal for ternary complex formation or cell permeability.[1][2]Solution: Experiment with different linker compositions. If using an alkyl linker, consider incorporating PEG units to improve solubility.[1][2] If the linker is too flexible, introduce rigid elements like piperazine or alkyne groups to constrain the conformation.[5]
Incorrect Linker Attachment Points: The points at which the linker is connected to the POI ligand and the E3 ligase ligand are critical and can affect binding and ternary complex geometry.[6][13]Solution: If structurally feasible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands to identify a more favorable connection point.[6][13]

Issue 2: The degradation efficacy (Dmax) is high, but the potency (DC50) is low.

Potential Cause Troubleshooting Steps
Suboptimal Ternary Complex Stability: The linker may allow for the formation of a ternary complex, but the complex may not be stable enough to ensure efficient ubiquitination at lower concentrations.Solution: Modify the linker to enhance positive cooperativity. This can sometimes be achieved by altering linker rigidity or length to promote favorable protein-protein interactions within the ternary complex.[5]
Poor Cell Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, may be hindering its ability to cross the cell membrane effectively.[]Solution: Evaluate the physicochemical properties of your PROTAC (e.g., logP, polar surface area). Modify the linker to improve cell permeability, for instance, by balancing hydrophilic and hydrophobic elements.[2]

Issue 3: I am observing a significant "hook effect" at higher concentrations.

Potential Cause Troubleshooting Steps
Low Cooperativity in Ternary Complex Formation: The PROTAC readily forms binary complexes with the POI and E3 ligase, which are favored at high concentrations.Solution: Redesign the linker to enhance the stability of the ternary complex. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which can help to reduce the formation of non-productive binary complexes.[12]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below is a summary of data from various studies illustrating the impact of linker length on degradation efficiency.

Table 1: Impact of Linker Length on PROTAC Efficacy for Various Targets

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
ERαVHLAlkyl16~10>80%MCF7
p38αVHLPEG15-17<100>90%HEK293T
BRD4CRBNPEG1 (PEG unit)>5000<20%H661
BRD4CRBNPEG4 (PEG units)<500>80%H661
IRAK4CRBNPEG>4 (PEG units)Potent>90%OCI-LY10
FLT3CRBNPEG4 (PEG units)~5>90%MOLM-14
PI3KVHLAlkyl8 (Carbon atoms)227.4 (p110α)71.3 (p110α)MDA-MB-231
mTORVHLAlkyl8 (Carbon atoms)45.474.9MDA-MB-231

Note: Data is compiled from multiple sources and serves as an illustrative guide.[3][4][9][15][16][17][18] Actual optimal linker lengths must be determined empirically for each specific PROTAC system.

Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.[3]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[3]

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[3]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degraded POI Proteasome->Degradation Results in

Caption: The general mechanism of action for a PROTAC.

Linker_Optimization_Workflow cluster_1 Experimental Workflow for Linker Length Optimization Start Design & Synthesize PROTAC Library (Varying Linker Lengths) Degradation_Assay Western Blot for Protein Degradation (DC50 & Dmax) Start->Degradation_Assay Ternary_Complex_Assay Co-IP or Biophysical Assay for Ternary Complex Formation Start->Ternary_Complex_Assay Analysis Analyze Data: Identify Optimal Length Degradation_Assay->Analysis Ternary_Complex_Assay->Analysis Hook_Effect_Assay Assess Hook Effect (Dose-Response Curve) Analysis->Hook_Effect_Assay Optimized_PROTAC Optimized PROTAC Hook_Effect_Assay->Optimized_PROTAC

Caption: A typical experimental workflow for optimizing PROTAC linker length.

Linker_Length_Impact cluster_2 Logical Relationships of Linker Length and Efficacy Linker_Length PROTAC Linker Length Too_Short Too Short Linker_Length->Too_Short Optimal Optimal Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Unstable_Complex Unstable/Unproductive Ternary Complex Too_Long->Unstable_Complex No_Degradation Inefficient or No Degradation Steric_Hindrance->No_Degradation Efficient_Degradation Efficient Degradation Stable_Complex->Efficient_Degradation Unstable_Complex->No_Degradation

Caption: The impact of linker length on ternary complex formation and degradation.

References

Low yield in Azide-PEG9-amido-C16-Boc click reaction troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azide-Alkyne Cycloaddition Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on sterically demanding substrates like Azide-PEG9-amido-C16-Boc.

Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is giving a low yield. What are the most common causes?

Low yields in CuAAC reactions can stem from several factors. The most common issues include:

  • Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction. The reducing agent, sodium ascorbate, is particularly prone to degradation and should be prepared fresh.[2][3]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent choice, or pH can significantly reduce reaction efficiency.[1] For amphiphilic molecules like this compound, solubility can be a critical factor.

  • Ligand Issues: The choice and concentration of the copper-stabilizing ligand are crucial. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor catalyst performance.[1]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne partner (Glaser coupling), which consumes the starting material.[1][4][5]

Q2: How can I determine if the copper catalyst system is the problem?

Catalyst failure is a primary suspect in low-yield click reactions. Here’s how to troubleshoot it:

  • Oxygen Sensitivity: The Cu(I) catalyst is readily oxidized.[6] Ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) before adding the catalyst. For highly sensitive reactions, working under an inert atmosphere is recommended.[1]

  • Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.[3] A 3- to 10-fold excess of sodium ascorbate relative to the copper catalyst is commonly used to maintain a sufficient concentration of Cu(I).[6]

  • Stabilizing Ligand: Use an appropriate copper-chelating ligand to protect the Cu(I) from oxidation and improve its solubility.[1] For aqueous or semi-aqueous systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[1][7] For organic solvents, TBTA (Tris(benzyltriazolylmethyl)amine) is a common choice.[4] A ligand-to-copper ratio of 2:1 to 5:1 is often optimal.[8][9]

  • Order of Addition: The recommended order of addition is crucial. First, pre-mix the copper source (e.g., CuSO₄) with the stabilizing ligand. Add this complex to your solution of azide and alkyne. Finally, initiate the reaction by adding the fresh sodium ascorbate solution.[1][9] This prevents premature copper reduction and precipitation.

Q3: What are the optimal reaction conditions for a bulky molecule like this compound?

The unique structure of this compound (long PEG chain, long alkyl chain) makes it amphiphilic, which can lead to aggregation or solubility issues.

  • Solvent System: A single solvent may not be sufficient. Co-solvent systems such as water/t-BuOH, water/DMSO, or water/DMF are often necessary to solubilize both the amphiphilic azide and its alkyne partner.[2][8]

  • Temperature: While many click reactions proceed at room temperature, sterically hindered substrates may require gentle heating (e.g., 40-60 °C) to increase the reaction rate.[7][10]

  • Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.1 to 2 equivalents) of the less valuable or more soluble reaction partner can help drive the reaction to completion.[7]

  • Concentration: For bioconjugation, copper concentrations are typically kept between 50 and 100 µM to achieve a sufficient rate without causing toxicity or side reactions.[9]

Q4: Could steric hindrance from the PEG9, C16, or Boc group be the issue?

While CuAAC is known for its tolerance of steric bulk, highly hindered substrates can experience slower reaction rates.[7]

  • The PEG9 and C16 chains add significant bulk. If low yield persists after optimizing other parameters, steric hindrance may be a contributing factor. Increasing the reaction time and/or temperature can help overcome this.[7]

  • The Boc (tert-butyloxycarbonyl) protecting group is generally stable under standard CuAAC conditions.[11][12] However, some anecdotal evidence suggests that very high copper concentrations could potentially lead to side reactions, though this is not a common issue.

Q5: What are the primary side reactions and how can I minimize them?

The main side reaction to consider is the Glaser coupling, an oxidative homodimerization of the terminal alkyne.[4][5]

  • Cause: This reaction is promoted by Cu(II) and oxygen.

  • Prevention: The same conditions that ensure an active Cu(I) catalyst will prevent Glaser coupling. This includes thorough degassing of the reaction mixture, using an adequate excess of a reducing agent like sodium ascorbate, and employing a stabilizing ligand.[1][4]

Q6: Are there specific purification challenges with my PEGylated and alkylated product?

Yes, the product of this reaction will be amphiphilic and may have detergent-like properties, which can complicate purification.

  • Standard Chromatography: The product may streak on normal-phase silica gel or behave unusually in reverse-phase HPLC due to its amphiphilic nature.

  • Alternative Methods: Purification techniques such as hydrophobic interaction chromatography (HIC) or specialized aqueous two-phase systems might be more effective for separating the PEGylated product from unreacted starting materials.[13][14] Size-exclusion chromatography can also be useful for separating molecules with significant size differences.

Quantitative Data Summary

The following table provides a starting point for optimizing your CuAAC reaction. Conditions should be tailored to your specific substrates.

ParameterRecommended RangeNotesCitations
Alkyne:Azide Ratio 1:1 to 1:2 (or 2:1)A slight excess of the more accessible/less costly reagent can improve yield.[7]
Copper Source CuSO₄·5H₂OTypically used from a 10-100 mM stock solution in water.[7][10]
Final Cu(II) Conc. 50 µM - 2 mMFor bioconjugation, 50-100 µM is common. For small molecules, 1-5 mol% is typical.[9][15]
Ligand THPTA (aqueous) / TBTA (organic)Water-soluble THPTA is ideal for bioconjugation.[1]
Ligand:Cu Ratio 2:1 to 5:1A higher ratio protects the catalyst and any sensitive biomolecules.[8][9]
Reducing Agent Sodium AscorbateMust be from a freshly prepared stock solution (e.g., 100 mM in water).[6][7]
Reducer:Cu Ratio 3:1 to 10:1A significant excess ensures the copper remains in the Cu(I) state.[6]
Solvent H₂O, t-BuOH/H₂O, DMSO/H₂O, DMFCo-solvents are often required for substrates with poor water solubility.[2][8]
Temperature Room Temp to 60 °CIncreased temperature can help with sterically hindered substrates.[7][10]
pH 6.5 - 8.0Reaction is robust across a wide pH range, but physiological pH is a good starting point.[6][9]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.[16]

Detailed Experimental Protocol (General Starting Point)

This protocol is a general guideline for a small-scale (e.g., 1-10 mg) click reaction involving a substrate like this compound.

1. Reagent Stock Solution Preparation:

  • Azide: Prepare a 10 mM solution of this compound in DMSO or a suitable co-solvent.

  • Alkyne: Prepare a 10-20 mM solution of the alkyne partner in DMSO.

  • Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare this solution fresh immediately before use. Prepare a 100 mM stock solution in deionized water.

2. Reaction Setup (for a 500 µL final volume):

  • In a clean microcentrifuge tube, add the azide and alkyne stock solutions. For a 1:1.2 molar ratio, you might add:

    • 50 µL of 10 mM Azide solution (0.5 µmol, 1 eq.)

    • 30 µL of 20 mM Alkyne solution (0.6 µmol, 1.2 eq.)

  • Add buffer or solvent (e.g., phosphate buffer pH 7.4 and/or DMSO) to bring the volume to ~400 µL.

  • Degas the mixture: Sparge the solution with argon or nitrogen gas for 5-10 minutes to remove dissolved oxygen.

  • In a separate small tube, prepare the catalyst premix:

    • Mix 5 µL of 20 mM CuSO₄ (0.1 µmol, final conc. 200 µM)

    • Mix 10 µL of 50 mM THPTA (0.5 µmol, final conc. 1 mM)

    • Let this mixture stand for 2 minutes to allow the complex to form.

  • Add the 15 µL of catalyst premix to the degassed azide/alkyne solution.

  • Initiate the reaction: Add 50 µL of the freshly prepared 100 mM sodium ascorbate solution (5 µmol, final conc. 10 mM).

  • Flush the headspace of the tube with inert gas, cap it tightly, and vortex gently.

3. Reaction and Monitoring:

  • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37 °C).

  • Protect the reaction from light if using fluorescently-labeled reagents.

  • Monitor the reaction progress by TLC or LC-MS at intervals (e.g., 1h, 4h, 12h) until the limiting reagent is consumed.

4. Work-up and Purification:

  • Once the reaction is complete, the product can be purified. The method will depend on the nature of the alkyne partner.

  • For small molecule products, a standard aqueous work-up followed by column chromatography may be sufficient.

  • For biomolecules or other complex products, techniques like dialysis, size-exclusion chromatography, or HPLC will be necessary.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting low yields in your CuAAC reaction.

TroubleshootingWorkflow start Low Yield Observed reagents Step 1: Verify Reagents start->reagents reagents_bad Action: Use Fresh Reagents reagents->reagents_bad Quality/Purity Issue catalyst Step 2: Check Catalyst System reagents->catalyst Reagents OK reagents_ok Re-evaluate Conditions catalyst_bad Action: - Degas Solvents Thoroughly - Use Fresh Ascorbate - Pre-mix Cu/Ligand - Check Ligand:Cu Ratio catalyst->catalyst_bad Oxygen Exposure or Improper Preparation conditions Step 3: Optimize Conditions catalyst->conditions Catalyst System OK catalyst_ok Consider Substrate Issues conditions_bad Action: - Use Co-solvents (DMSO, tBuOH) - Increase Temperature/Time - Adjust Stoichiometry conditions->conditions_bad Solubility or Reactivity Issue analysis Step 4: Analyze & Purify conditions->analysis Conditions Optimized conditions_ok Analyze for Side Products analysis_ok Yield Improved analysis->analysis_ok Problem Solved analysis_bad Action: - Check for Alkyne Homocoupling - Optimize Purification Method (e.g., HIC, SEC) analysis->analysis_bad Side Products or Purification Loss

A troubleshooting workflow for low-yield CuAAC reactions.

References

Technical Support Center: Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection?

A1: The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group for amines.[1] Its removal is typically achieved through acidolysis. The mechanism involves the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[2][3]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][3][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[2][3][4]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate salt).[3][4]

It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as it generates carbon dioxide.[4][5]

Q2: What are the most common side reactions observed during the Boc deprotection of PEGylated compounds?

A2: The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the deprotection process.[1][6][7] Electron-rich functional groups within the PEGylated molecule, such as tryptophan, tyrosine, and methionine residues in peptides or other sensitive moieties, are susceptible to tert-butylation.[2][6] Another potential side reaction, particularly when using TFA, is the trifluoroacetylation of the newly deprotected amine.[8]

Q3: Why is the use of "scavengers" recommended during Boc deprotection?

A3: Scavengers are added to the reaction mixture to trap the reactive tert-butyl cation intermediate.[2][8] By reacting with the carbocation, scavengers prevent it from alkylating sensitive functional groups on the PEGylated compound, thus minimizing the formation of undesired byproducts.[2][6]

Q4: What are some common scavengers and their typical concentrations?

A4: A variety of scavengers can be used, often in combination, to effectively trap carbocations. Common choices include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[9] The selection of scavengers depends on the specific residues present in the molecule that require protection.[9]

Troubleshooting Guides

Problem 1: Incomplete Boc Deprotection

  • Possible Cause 1: Insufficient Acid Strength or Concentration.

    • Solution: The Boc group is cleaved by acid. If the reaction is incomplete, the acid may be too weak or its concentration too low.[9] Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[2][9] Consider increasing the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in dichloromethane (DCM)).[9] For very resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane may be necessary.[9]

  • Possible Cause 2: Inadequate Reaction Time or Temperature.

    • Solution: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not go to completion.[9] Most Boc deprotections are carried out at room temperature for 1-2 hours.[10] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[9][10] If necessary, extend the reaction time.[9]

  • Possible Cause 3: Steric Hindrance.

    • Solution: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.[9] In such cases, extending the reaction time or using a higher concentration of acid may be beneficial.[9]

  • Possible Cause 4: Poor Solubility.

    • Solution: Ensure that the PEGylated compound is fully dissolved in the chosen solvent. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[9] If solubility is an issue, screening other solvents may be necessary.

Problem 2: Observation of Side Products After Deprotection

  • Possible Cause 1: Alkylation by Tert-butyl Cation.

    • Solution: This is the most common cause of side product formation.[6][7] The tert-butyl cation generated during deprotection can alkylate electron-rich residues.[2][6] The use of a scavenger cocktail is highly recommended to mitigate this issue.[6] A common and effective non-odorous mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[6][9]

  • Possible Cause 2: Degradation of Acid-Sensitive Groups.

    • Solution: If the PEGylated compound contains other acid-labile functional groups, they may be cleaved or degraded under the deprotection conditions.[9] In such cases, using milder deprotection conditions is advisable. Alternatives to strong TFA treatment include using 4M HCl in dioxane, which is often considered slightly milder, or exploring other methods like using trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr2) under specific conditions.[8]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Temperature Typical Reaction Time Reference(s)
Trifluoroacetic Acid (TFA) 20-50% Dichloromethane (DCM) 0°C to Room Temp. 0.5 - 2 hours [10]
Trifluoroacetic Acid (TFA) 55% Dichloromethane (DCM) Room Temp. 30 minutes [2]
Trifluoroacetic Acid (TFA) 100% (neat) - Room Temp. 5 - 15 minutes [2]

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp. | 0.5 - 2 hours |[10] |

Table 2: Common Scavengers for Boc Deprotection

Scavenger Typical Concentration (v/v) Purpose Reference(s)
Triisopropylsilane (TIS) 2.5 - 5% Carbocation Scavenger [9]
Water 2.5 - 5% Carbocation Scavenger [9]
Thioanisole 5% Carbocation Scavenger, Protects Methionine [9]
1,2-Ethanedithiol (EDT) 2.5% Carbocation Scavenger, Protects Cysteine [9]

| Phenol | 5% | Carbocation Scavenger |[9] |

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of a PEGylated Compound in Solution

  • Dissolution: Dissolve the Boc-protected PEGylated compound in an appropriate anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask. A typical concentration is 0.1-0.2 M.[9]

  • Cooling: Cool the solution to 0°C in an ice bath.[10]

  • Addition of Acid and Scavengers: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[10] If the substrate contains acid-sensitive residues, add appropriate scavengers, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).[10]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[10]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 1-2 hours).[10]

  • Workup:

    • Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and excess TFA. To remove residual TFA, co-evaporate with toluene (3x).[9] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[10]

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

Protocol 2: Monitoring Reaction Progress by LC-MS

  • Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable mobile phase, which may contain a neutralizing agent if necessary.[9]

  • Injection: Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).[9]

  • Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material, the desired deprotected product, and any byproducts. This allows for the quantification of conversion and monitoring of side product formation over time.[9]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Bond Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Salt Formation Boc_Protected_Amine Boc-NH-PEG Protonated_Boc Boc(H⁺)-NH-PEG Boc_Protected_Amine->Protonated_Boc + H⁺ TFA H⁺ (from TFA) Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid CO2 CO₂ (gas) Carbamic_Acid->CO2 Free_Amine H₂N-PEG Carbamic_Acid->Free_Amine TFA_Salt H₃N⁺-PEG (TFA⁻ Salt) Free_Amine->TFA_Salt + H⁺

Caption: Mechanism of TFA-mediated Boc deprotection.

Troubleshooting_Workflow Start Boc Deprotection Issue Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Increase_Acid Increase Acid Conc. Incomplete_Reaction->Increase_Acid Yes Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers Yes Success Successful Deprotection Side_Products->Success No Extend_Time Extend Reaction Time Increase_Acid->Extend_Time Change_Solvent Check/Change Solvent Extend_Time->Change_Solvent Stronger_Acid Use Stronger Acid System Change_Solvent->Stronger_Acid Stronger_Acid->Success Milder_Conditions Use Milder Conditions Add_Scavengers->Milder_Conditions Milder_Conditions->Success

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Purification of PROTACs with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized with long polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of PROTACs with long PEG linkers often challenging?

PROTACs with long PEG linkers present unique purification challenges primarily due to their high polarity and increased molecular weight. These characteristics can lead to issues such as poor solubility in certain organic solvents, streaking on normal-phase silica gel, and difficulty in separating the desired product from starting materials and by-products with similar properties.

Q2: What is the recommended primary purification method for these types of PROTACs?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely recommended method for the purification of highly polar molecules like PEGylated PROTACs.[1] It separates compounds based on hydrophobicity, which allows for efficient removal of less polar impurities and unreacted starting materials.

Q3: Can I use normal-phase flash chromatography for purification?

While normal-phase flash chromatography can be used for the purification of intermediates during the synthesis, it is generally not recommended for the final purification of PROTACs with long PEG linkers. The high polarity of these molecules often results in poor separation, low recovery, and significant tailing on silica gel.[1] If used, specialized solvent systems may be required.

Q4: What is Size Exclusion Chromatography (SEC) used for in this context?

Size Exclusion Chromatography (SEC) is a valuable secondary purification or polishing step.[2] It separates molecules based on their size and can be effective in removing aggregates or small molecule impurities that may remain after RP-HPLC.[2]

Q5: What are some common impurities I should look out for?

Common impurities include unreacted starting materials (the E3 ligase ligand and the target protein binder), incompletely coupled intermediates, and products of side reactions such as the oxidation of thiol-containing linkers leading to disulfide bond formation. The purity of the starting PEG linker is also critical, as impurities can lead to side reactions and reduced yields.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low final yield after purification High Polarity of the PROTAC: The molecule may be irreversibly binding to or streaking on normal-phase silica gel.Switch to RP-HPLC: This is the preferred method for purifying polar molecules like PEGylated PROTACs.
Product Instability: The PROTAC may be degrading on the silica gel.Minimize time on silica gel: If flash chromatography is used for intermediates, run the column quickly. For the final product, use RP-HPLC.
Inefficient reaction: The low yield might be a synthesis issue rather than a purification problem.Confirm reaction completion: Use LC-MS to monitor the reaction progress before proceeding to purification.
Broad or tailing peaks in HPLC Secondary interactions with the column: The PROTAC may be interacting with the silica backbone of the C18 column.Use an appropriate mobile phase modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases to improve peak shape.
Column overload: Injecting too much sample can lead to poor peak shape.Reduce the sample load: Perform a loading study to determine the optimal amount of sample for your column.
Co-elution of product and impurities Similar hydrophobicity: The impurity may have a very similar polarity to the desired PROTAC.Optimize the HPLC gradient: A shallower gradient will provide better resolution.
Try a different stationary phase: If a C18 column does not provide adequate separation, consider a C8 or phenyl-hexyl column.
Product aggregation observed High concentration of the PROTAC: Long PEG linkers can sometimes promote aggregation at high concentrations.Use SEC as a polishing step: This can effectively remove aggregates.
Modify buffer conditions: Adding excipients like arginine to the buffers can help reduce protein-protein interactions if applicable.[1]
Inconsistent Purity Results Variability in starting materials: Impurities in the PEG linker or ligands can lead to inconsistent final product purity.Ensure high purity of starting materials: Use high-quality, well-characterized starting materials. Purity of >98% is recommended.[3]
Analytical method not optimized: The analytical HPLC method may not be sensitive enough to detect all impurities.Develop a robust analytical HPLC method: Use a shallow gradient and high-resolution column to accurately assess purity.

Quantitative Data

The following table provides illustrative data on the impact of purification methods on the yield and purity of PROTACs with varying PEG linker lengths. This data is representative of general trends observed during purification.

PROTAC Purification Method Linker Length (PEG units) Crude Purity (by LC-MS) Final Purity (by HPLC) Overall Yield
PROTAC-AFlash Chromatography475%85%30%
PROTAC-ARP-HPLC475%>98%55%
PROTAC-BFlash Chromatography860%70%20%
PROTAC-BRP-HPLC860%>98%50%
PROTAC-CRP-HPLC followed by SEC1255%>99%40%

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of a PEGylated PROTAC

This protocol outlines a general procedure for the purification of a PROTAC with a long PEG linker.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude PROTAC sample dissolved in a minimal amount of DMSO or DMF

  • Lyophilizer

2. Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a small volume of DMSO or DMF, then dilute with Mobile Phase A to ensure solubility and prevent precipitation upon injection. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the bound PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient should be determined based on analytical HPLC analysis of the crude material.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The desired PROTAC will likely elute as a major peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Freeze the remaining aqueous solution and lyophilize to obtain the purified PROTAC as a solid.

Protocol 2: Size Exclusion Chromatography (SEC) as a Polishing Step

This protocol is for removing aggregates and other size-based impurities after initial purification by RP-HPLC.

1. Materials and Equipment:

  • HPLC or FPLC system with a UV detector

  • SEC column appropriate for the molecular weight of the PROTAC

  • Mobile Phase: Isocratic buffer, e.g., Phosphate Buffered Saline (PBS)

  • Purified PROTAC sample from RP-HPLC

2. Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.[1]

  • Sample Preparation: Dissolve the lyophilized PROTAC from the RP-HPLC step in the SEC mobile phase. Filter the sample through a 0.22 µm syringe filter.[1]

  • Injection: Inject the sample onto the equilibrated SEC column.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions corresponding to the main peak, which should be the monomeric PROTAC. Aggregates will elute earlier.

  • Purity Analysis and Desalting: Analyze the purity of the collected fractions by analytical HPLC. If necessary, desalt the sample by lyophilization or buffer exchange.

Visualizations

PROTAC_Purification_Workflow General Purification Workflow for PEGylated PROTACs cluster_synthesis Synthesis cluster_purification Purification Crude_Reaction_Mixture Crude Reaction Mixture RP_HPLC Primary Purification: Reverse-Phase HPLC Crude_Reaction_Mixture->RP_HPLC High Polarity & Impurities Purity_Analysis Purity Analysis (Analytical HPLC) RP_HPLC->Purity_Analysis Collected Fractions SEC Polishing Step (Optional): Size Exclusion Chromatography Final_Product Purified PROTAC (>95%) SEC->Final_Product Purity_Analysis->SEC If Aggregates Present Purity_Analysis->Final_Product If Pure PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition of Ubiquitin Tags Degradation POI Degradation Proteasome->Degradation

References

Technical Support Center: Optimizing PROTAC Stability in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to PROTAC stability and performance in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PROTAC instability in cellular assays?

PROTACs can exhibit instability through several mechanisms:

  • Chemical Instability: PROTACs, particularly those derived from certain E-ligase ligands like thalidomide, can be susceptible to hydrolysis in aqueous solutions, leading to their degradation.

  • Metabolic Instability: Like other small molecules, PROTACs are subject to metabolism by cellular enzymes, such as Cytochrome P450s (CYPs), which can significantly reduce their intracellular concentration and efficacy.

  • Poor Solubility: Due to their high molecular weight and often lipophilic nature, many PROTACs have low aqueous solubility, which can lead to precipitation in assay media and inconsistent results.

  • Low Cell Permeability: The large size and physicochemical properties of PROTACs can hinder their ability to efficiently cross the cell membrane, resulting in low intracellular concentrations.

Q2: How does the linker component of a PROTAC influence its stability and activity?

The linker is a critical determinant of a PROTAC's overall performance. Its length, composition, and rigidity can significantly impact:

  • Metabolic Stability: The linker is often a site for metabolic modification. Incorporating more stable chemical groups, like cyclic structures (e.g., piperazine, piperidine), can enhance metabolic stability.[1]

  • Ternary Complex Formation: The linker's flexibility and length are crucial for achieving the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex for degradation.

  • Physicochemical Properties: The linker influences the PROTAC's solubility and permeability. For instance, replacing a flexible PEG linker with more lipophilic groups can improve cell permeability but may decrease aqueous solubility.[1]

Q3: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2]

To mitigate the hook effect:

  • Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations (e.g., from pM to µM) to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[3]

  • Use Lower Concentrations: Once the optimal range is identified, use concentrations at or below the peak of the degradation curve for subsequent experiments.[3]

  • Assess Ternary Complex Formation: Use biophysical assays like NanoBRET to directly measure ternary complex formation at different PROTAC concentrations.[3]

Troubleshooting Guides

Issue 1: Poor or No Target Degradation

If you observe minimal or no degradation of your target protein, consider the following troubleshooting steps:

Troubleshooting Workflow for No Target Degradation

start No Target Degradation Observed check_permeability 1. Assess Cell Permeability (e.g., LC-MS/MS, NanoBRET) start->check_permeability check_engagement 2. Confirm Target & E3 Engagement (e.g., CETSA, NanoBRET) check_permeability->check_engagement Permeability OK? optimize_linker Optimize Linker (Length, Composition) check_permeability->optimize_linker Low Permeability check_ternary 3. Evaluate Ternary Complex Formation (e.g., NanoBRET, Co-IP) check_engagement->check_ternary Engagement Confirmed? modify_ligands Modify Ligands (Warhead, E3 Ligand) check_engagement->modify_ligands No Engagement check_proteasome 4. Verify Proteasome Activity (Use Proteasome Inhibitor Control) check_ternary->check_proteasome Ternary Complex Forms? check_ternary->optimize_linker No Complex check_proteasome->optimize_linker Proteasome Active? check_expression Check Target/E3 Expression Levels check_proteasome->check_expression Proteasome Inactive end Successful Degradation optimize_linker->end modify_ligands->end

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Possible Solutions & Methodologies:

  • Low Cell Permeability:

    • Strategy: Modify the linker to improve physicochemical properties. Introducing cyclic moieties like piperazine or piperidine can enhance permeability.[4]

    • Assay: Measure the intracellular concentration of the PROTAC using LC-MS/MS.

  • Lack of Target or E3 Ligase Engagement:

    • Strategy: The PROTAC may not be binding to its intended targets in the cell. Confirm target engagement using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[][6]

    • Assay: Perform a CETSA to assess target protein stabilization upon PROTAC binding.

  • Inefficient Ternary Complex Formation:

    • Strategy: The linker length or composition may not be optimal for bringing the target and E3 ligase together. Synthesize analogs with different linkers.

    • Assay: Use a NanoBRET Ternary Complex Assay to directly measure the formation of the ternary complex in live cells.[6]

  • Proteasome Inhibition:

    • Strategy: Ensure that the proteasome is active in your cellular system.

    • Control Experiment: Include a positive control for degradation by co-treating cells with a known proteasome-dependent degrader or a proteasome inhibitor like MG132 to see if the target protein accumulates.[7]

Issue 2: High Variability in Degradation Results

Inconsistent results across experiments can be frustrating. Here’s how to address this issue:

Troubleshooting Workflow for High Variability

start High Variability in Results check_solubility 1. Assess PROTAC Solubility & Stability in Media start->check_solubility standardize_cells 2. Standardize Cell Culture (Passage #, Confluency) check_solubility->standardize_cells Solubility OK? use_formulation Use Formulation Strategy (e.g., ASD, Nanoformulation) check_solubility->use_formulation Poor Solubility optimize_protocol 3. Optimize Assay Protocol (Incubation Time, Lysis) standardize_cells->optimize_protocol Cells Standardized? check_reagents 4. Verify Reagent Quality (Antibodies, PROTAC stock) optimize_protocol->check_reagents Protocol Optimized? end Reproducible Degradation check_reagents->end Reagents OK? use_formulation->end cell_seeding 1. Cell Seeding & Adherence protac_treatment 2. PROTAC Treatment (Dose-response, Time-course) cell_seeding->protac_treatment cell_lysis 3. Cell Lysis & Protein Quantification protac_treatment->cell_lysis sds_page 4. SDS-PAGE cell_lysis->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer immunoblotting 6. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection 7. Signal Detection & Analysis (Quantify Bands, Normalize) immunoblotting->detection transfection 1. Transfect Cells with Target-NanoLuc® Fusion Vector cell_plating 2. Plate Transfected Cells transfection->cell_plating tracer_addition 3. Add NanoBRET® Tracer cell_plating->tracer_addition protac_addition 4. Add PROTAC (Test Compound) tracer_addition->protac_addition substrate_addition 5. Add NanoBRET® Substrate protac_addition->substrate_addition read_bret 6. Read BRET Signal substrate_addition->read_bret data_analysis 7. Analyze Data (Competition Curve) read_bret->data_analysis cell_treatment 1. Treat Cells with PROTAC heat_challenge 2. Heat Challenge (Temperature Gradient) cell_treatment->heat_challenge cell_lysis 3. Cell Lysis (Freeze-Thaw) heat_challenge->cell_lysis centrifugation 4. Centrifugation to Separate Soluble & Aggregated Proteins cell_lysis->centrifugation western_blot 5. Western Blot of Soluble Fraction centrifugation->western_blot data_analysis 6. Analyze Data (Melt Curve) western_blot->data_analysis

References

Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation with Long Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on ternary complex formation, with a specific focus on the role of long linkers in overcoming steric hindrance.

Troubleshooting Guides

This section addresses common challenges encountered during experiments in a question-and-answer format to aid in resolving experimental hurdles.

Question 1: We observe weak or no ternary complex formation in our biochemical assays (e.g., TR-FRET, SPR, ITC), despite confirming binary binding of our PROTAC to both the target protein and the E3 ligase. What are the potential causes and solutions?

Answer:

This is a common issue that often points to challenges in achieving a stable and productive ternary complex. Here are the likely causes and troubleshooting steps:

  • Possible Cause 1: Steric Hindrance. The linker connecting the two ligands may be too short or too rigid, leading to steric clashes between the target protein and the E3 ligase, preventing them from coming together effectively.[1][]

    • Troubleshooting Steps:

      • Synthesize Analogs with Longer Linkers: The most direct approach is to synthesize a series of PROTACs with systematically increased linker lengths.[3] This can be achieved by adding more polyethylene glycol (PEG) units or alkyl chains.[4] Longer, more flexible linkers can provide the necessary distance and conformational freedom to circumvent steric clashes.[5]

      • Vary Linker Composition: If simple extension of the linker is not effective, consider changing the linker's chemical composition. Switching from a more rigid alkyl chain to a more flexible PEG linker can introduce beneficial conformational properties.[6]

      • Alter Linker Attachment Points: The exit vector of the linker from the ligands is crucial.[3] A different attachment point on either the target-binding ligand or the E3 ligase ligand can significantly alter the relative orientation of the two proteins in the ternary complex, potentially alleviating steric hindrance.

  • Possible Cause 2: Unfavorable Protein-Protein Interactions. Even with an optimal linker, the surfaces of the target protein and E3 ligase may have repulsive interactions (e.g., charge-charge repulsion) that destabilize the ternary complex.

    • Troubleshooting Steps:

      • Computational Modeling: Use molecular modeling and docking to predict the structure of the ternary complex.[7] This can help identify potential steric clashes or unfavorable interactions at the protein-protein interface.

      • Structure-Guided Design: If a crystal structure or a reliable model of the ternary complex is available, it can guide the rational design of the linker to promote favorable protein-protein contacts.[8]

  • Possible Cause 3: The "Hook Effect". At high concentrations, PROTACs can form more binary complexes (PROTAC-target or PROTAC-E3 ligase) than ternary complexes, leading to a decrease in the observed signal.[9]

    • Troubleshooting Steps:

      • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations in your assay. If you observe a bell-shaped curve, the hook effect is likely occurring.[10]

      • Optimize PROTAC Concentration: Identify the optimal concentration range for ternary complex formation from the dose-response curve and use this for subsequent experiments.

Question 2: Our PROTAC shows good ternary complex formation in biochemical assays, but we don't observe significant target degradation in cells. What could be the reason for this discrepancy?

Answer:

Discrepancies between biochemical and cellular assay results are common and can arise from several factors related to the cellular environment and the properties of the PROTAC molecule itself.

  • Possible Cause 1: Poor Cell Permeability. PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[11]

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: Analyze the lipophilicity (LogP) and polar surface area (PSA) of your PROTAC. These properties can influence cell permeability.

      • Modify Linker Composition: The linker can be modified to improve cell permeability. For example, incorporating more hydrophobic alkyl chains can enhance membrane crossing, while balancing this with some hydrophilic groups (like ethers in PEG) can maintain solubility.[5]

      • Perform Permeability Assays: Use in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the cell permeability of your PROTACs.

  • Possible Cause 2: PROTAC Instability. The PROTAC molecule may be rapidly metabolized or degraded within the cell.[11]

    • Troubleshooting Steps:

      • Assess Metabolic Stability: Incubate your PROTAC with liver microsomes or in cell lysates and measure its stability over time using LC-MS/MS.

      • Introduce Metabolic "Hard Spots": If metabolic liability is identified, modify the linker to include more metabolically stable groups. For instance, replacing a simple alkyl chain with a more rigid structure like a piperazine ring can improve stability.[6]

  • Possible Cause 3: Efflux by Cellular Transporters. The PROTAC may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[11]

    • Troubleshooting Steps:

      • Conduct Efflux Assays: Use cell lines that overexpress specific efflux transporters to determine if your PROTAC is a substrate.

      • Modify PROTAC Structure: Shielding hydrogen bond donors or increasing steric hindrance near potential recognition sites for transporters can reduce efflux.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a long linker in overcoming steric hindrance?

A1: A long linker provides the necessary spatial separation between the target protein and the E3 ligase, allowing them to come together in a productive orientation for ubiquitination without clashing.[1] It also offers conformational flexibility, enabling the ternary complex to adopt a more stable and energetically favorable conformation.[]

Q2: How do I choose the optimal linker length?

A2: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and is often determined empirically.[1] A common strategy is to synthesize a series of PROTACs with varying linker lengths (e.g., by incrementally adding PEG or alkyl units) and test them in ternary complex formation and cellular degradation assays to identify the "sweet spot."[3]

Q3: What are the main types of linkers used in PROTACs?

A3: The most common linker types are polyethylene glycol (PEG) linkers and alkyl linkers.[4] PEG linkers are hydrophilic and can improve the solubility of the PROTAC.[6] Alkyl linkers are more hydrophobic and can enhance cell permeability.[6] More rigid linkers containing cyclic structures like piperazine or piperidine are also used to pre-organize the PROTAC into a bioactive conformation.[6]

Q4: What is "cooperativity" in the context of ternary complex formation, and why is it important?

A4: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.[12] Positive cooperativity (α > 1) means that the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding of the target protein, leading to a more stable ternary complex.[13] High positive cooperativity is often correlated with more efficient protein degradation.[14]

Q5: What are the best biophysical techniques to confirm and characterize ternary complex formation?

A5: Several techniques can be used:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the formation and dissociation of the ternary complex, allowing for the determination of binding affinities (Kd) and cooperativity.[12][15]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on the binding affinity (Kd), stoichiometry, and enthalpy and entropy of the interaction.[16][17]

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): A proximity-based assay that is well-suited for high-throughput screening of PROTACs for their ability to form ternary complexes.[18][19]

Data Presentation

Table 1: Impact of Linker Length on Ternary Complex Formation and Degradation of BRD4

PROTACLinker TypeLinker Length (atoms)Ternary Complex Kd (nM, with VHL)Cooperativity (α)DC50 (nM)Dmax (%)
MZ1PEG122221-40>90
AT1PEG1510550-100~80
PROTAC AAlkyl8>1000<1>1000<20
PROTAC BAlkyl125010100-200~70
PROTAC CAlkyl16251550-100~85

Data compiled from multiple sources for illustrative purposes.[1][8]

Table 2: Comparison of Different Linker Types for ERα Degradation

PROTACLinker TypeLinker Length (atoms)Ternary Complex Kd (nM, with CRBN)DC50 (nM)Dmax (%)
ERα-PROTAC-1PEG1215020060
ERα-PROTAC-2PEG16505085
ERα-PROTAC-3Alkyl16758080
ERα-PROTAC-4Rigid (Piperazine)16403090

Data compiled from multiple sources for illustrative purposes.[20][21]

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.

  • General Protocol: [15][22]

    • Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.

    • Binary Binding (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to determine the binary binding affinity (Kd1).

    • Ternary Complex Formation: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Injection: Inject the PROTAC/target protein mixtures over the E3 ligase surface.

    • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the ternary complex binding affinity (Kd,ternary).

    • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,ternary.

2. Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters.

  • General Protocol: [16][23]

    • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer. Degas the solutions before use.

    • Binary Titrations:

      • Titrate the PROTAC into the target protein to determine their binary binding affinity (Kd,target).

      • Titrate the PROTAC into the E3 ligase to determine their binary binding affinity (Kd,ligase).

    • Ternary Titration:

      • Prepare a solution of the E3 ligase pre-saturated with the PROTAC in the ITC cell.

      • Titrate the target protein into the PROTAC-E3 ligase complex.

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.

    • Cooperativity Calculation: Cooperativity can be calculated from the determined binding affinities.

3. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

  • Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of a ternary complex.

  • General Protocol: [18][24]

    • Reagent Preparation:

      • Label the target protein and the E3 ligase with a compatible TR-FRET donor/acceptor pair (e.g., terbium-cryptate as the donor and d2 as the acceptor). This can be done using antibody-based labeling of protein tags (e.g., His-tag, GST-tag).

      • Prepare a serial dilution of the PROTAC.

    • Assay Setup:

      • In a microplate, add a constant concentration of the labeled target protein and E3 ligase to each well.

      • Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.

    • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Data Analysis: Calculate the TR-FRET ratio and plot it as a function of PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.

Mandatory Visualizations

Ternary_Complex_Formation_Pathway cluster_0 Binary Complex Formation cluster_1 Ternary Complex cluster_2 Ubiquitination & Degradation PROTAC PROTAC PROTAC_Target PROTAC:Target (Binary Complex) PROTAC->PROTAC_Target PROTAC_E3 PROTAC:E3 Ligase (Binary Complex) PROTAC->PROTAC_E3 Target Target Target->PROTAC_Target Ternary_Complex Target:PROTAC:E3 Ligase (Ternary Complex) Target->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->PROTAC_E3 E3_Ligase->Ternary_Complex PROTAC_Target->Ternary_Complex PROTAC_E3->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degradation Signal

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start No/Weak Ternary Complex Formation Check_Binary Confirm Binary Binding (PROTAC-Target & PROTAC-E3) Start->Check_Binary Possible_Causes Potential Causes Check_Binary->Possible_Causes Steric_Hindrance Steric Hindrance Possible_Causes->Steric_Hindrance Hook_Effect Hook Effect Possible_Causes->Hook_Effect Unfavorable_PPI Unfavorable Protein-Protein Interactions Possible_Causes->Unfavorable_PPI Lengthen_Linker Synthesize Longer Linker Analogs Steric_Hindrance->Lengthen_Linker Vary_Composition Vary Linker Composition (e.g., PEG) Steric_Hindrance->Vary_Composition Change_Attachment Change Linker Attachment Point Steric_Hindrance->Change_Attachment Dose_Response Perform Wide Dose-Response Hook_Effect->Dose_Response Modeling Computational Modeling Unfavorable_PPI->Modeling

Caption: Troubleshooting workflow for weak ternary complex formation.

References

Minimizing byproducts in the synthesis of Azide-PEG9-amido-C16-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Azide-PEG9-amido-C16-Boc conjugates. Our aim is to help you minimize byproducts and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically formed via an amide coupling reaction between an azide-PEG9-amine and a Boc-protected C16-carboxylic acid.

Diagram of the General Synthetic Workflow

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification start Boc-amido-C16-COOH + Coupling Agents (e.g., EDC, NHS) activated_ester Activated Ester Intermediate (e.g., NHS ester) start->activated_ester Formation of active ester peg_amine Azide-PEG9-NH2 activated_ester2 Activated Ester Intermediate product This compound peg_amine->product Nucleophilic attack activated_ester2->product Reaction with amine crude_product Crude Reaction Mixture product->crude_product purified_product Purified Product crude_product->purified_product Chromatography (e.g., Silica Gel, RP-HPLC)

Caption: General workflow for the synthesis of this compound.

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Ensure coupling reagents (e.g., EDC/NHS, HATU) are fresh and anhydrous. - Allow sufficient time for the activation step before adding the amine. - Consider using a different coupling reagent combination.[1]
Low nucleophilicity of the PEG-amine.- Ensure the reaction pH is within the optimal range for amide coupling (typically pH 7-9).[2] - Avoid buffers containing primary amines (e.g., Tris) that can compete in the reaction.
Steric hindrance.- Increase reaction time and/or temperature. - For highly hindered substrates, converting the carboxylic acid to an acid chloride may be an option, though this is a harsher method.[3]
Presence of Multiple Byproducts Unreacted starting materials.- Optimize the stoichiometry of reactants. A slight excess of the activated acid may be necessary.
Double acylation of the PEG-amine (if it has more than one amino group).- This is less likely with a mono-amine PEG, but ensure the purity of your Azide-PEG9-NH2 starting material.
Formation of urea byproduct from EDC.- This is a common byproduct. It can be removed by an aqueous workup if it is water-soluble, or by chromatography.[1]
Side reactions from Boc deprotection.- If deprotection occurs due to harsh conditions, tert-butyl cations can cause alkylation of other nucleophiles. Ensure reaction conditions are mild and avoid strong acids.
Difficulty in Product Purification Streaking or poor separation on silica gel chromatography.- The PEG chain can cause streaking. Try a more polar solvent system, such as a gradient of methanol in dichloromethane or chloroform. Adding a small amount of a basic (e.g., triethylamine) or acidic (e.g., formic acid) modifier to the eluent can sometimes help.
Co-elution of product and unreacted PEG-amine.- Consider using reversed-phase HPLC for better separation of PEGylated compounds. - Ion-exchange chromatography can be effective if there are charge differences between the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are typically unreacted starting materials (Azide-PEG9-amine and Boc-amido-C16-carboxylic acid) and byproducts from the coupling reagents, such as N,N'-dicyclohexylurea (DCU) if DCC is used, or a water-soluble urea if EDC is used.[1] In some cases, side reactions related to the Boc protecting group can occur if the reaction conditions are not carefully controlled.[4]

Q2: What is the optimal pH for the amide coupling reaction?

A2: For the reaction between an NHS-activated ester and a primary amine, a pH range of 7-9 is generally optimal.[2] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the NHS ester can hydrolyze more rapidly.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting materials. Staining with a PEG-visualizing agent (like modified Dragendorff stain) can be helpful. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent technique to monitor the formation of the desired product and identify any major byproducts.

Q4: What are the best practices for purifying the final product?

A4: Purification of PEGylated compounds can be challenging. Silica gel column chromatography is a common first step, often using a polar solvent system like a gradient of methanol in dichloromethane. For higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.

Q5: Can I use a different protecting group instead of Boc?

A5: Yes, other amine protecting groups can be used. However, the Boc group is widely used due to its stability to many reaction conditions and its relatively easy removal under acidic conditions. If you choose a different protecting group, ensure it is compatible with the amide coupling conditions.

Experimental Protocols

Protocol: Synthesis of this compound via EDC/NHS Coupling

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Logic Diagram for the Experimental Protocol

G cluster_0 Reagent Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification reagent1 Dissolve Boc-amido-C16-COOH (1 equiv.) in anhydrous DCM reagent2 Add EDC (1.2 equiv.) and NHS (1.2 equiv.) reagent1->reagent2 stir Stir at room temperature for 1-2 hours reagent2->stir add_amine Add Azide-PEG9-NH2 (1 equiv.) in DCM stir->add_amine react Stir overnight at room temperature add_amine->react workup Aqueous work-up react->workup purify Purify by column chromatography workup->purify

Caption: Step-by-step logic for the synthesis protocol.

Materials:

  • Boc-amido-C16-carboxylic acid

  • Azide-PEG9-amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF, if needed for solubility)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-amido-C16-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Amide Coupling:

    • In a separate flask, dissolve Azide-PEG9-amine (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the solution of Azide-PEG9-amine to the reaction mixture containing the activated ester.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A gradient elution of 0-10% methanol in DCM is a good starting point.

    • Collect fractions and analyze by TLC or LC-MS to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final this compound conjugate.

References

Validation & Comparative

A Comparative Guide to Azide-PEG9-amido-C16-Boc and Other PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azide-PEG9-amido-C16-Boc with other commonly employed Polyethylene Glycol (PEG) linkers in the design and development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the structural and functional significance of linkers in PROTACs, present available experimental data for performance comparison, and provide detailed protocols for key evaluation assays.

The Critical Role of Linkers in PROTAC Efficacy

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[3][4]

The geometry and chemical composition of the linker are instrumental in orienting the E3 ligase and the POI to facilitate the transfer of ubiquitin, leading to potent target degradation.[5] The length, flexibility, and hydrophilicity of the linker all play a pivotal role in the overall performance of the PROTAC.[]

This compound: A "Clickable" Hybrid Linker

This compound is an alkyl/ether-based PROTAC linker that incorporates a nine-unit polyethylene glycol (PEG9) chain, an amide bond, and a C16 alkyl chain, terminating in a Boc-protected amine and a reactive azide group.[7][8][9] The key feature of this linker is the azide group, which allows for facile and efficient conjugation to a warhead or E3 ligase ligand containing an alkyne group via "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition).[7][9] This modular synthetic approach is highly advantageous for the rapid generation of PROTAC libraries with diverse components.[10]

The combination of a hydrophilic PEG chain and a lipophilic C16 alkyl chain gives this linker a hybrid character, potentially balancing solubility and cell permeability.

Comparison of Linker Types in PROTACs

The selection of a suitable linker is a critical step in PROTAC design, with different linker classes offering distinct advantages and disadvantages.

1. Flexible Linkers: PEG and Alkyl Chains

Flexible linkers, predominantly composed of PEG and alkyl chains, are the most common motifs in PROTAC design.[2][]

  • PEG Linkers: These are composed of repeating ethylene glycol units and are known for their hydrophilicity, which can enhance the solubility of the PROTAC molecule.[2][] The flexibility of PEG linkers can be beneficial for facilitating the formation of a stable ternary complex.[12] However, excessively long PEG chains can increase the polar surface area, potentially reducing cell permeability.[]

  • Alkyl Linkers: These consist of hydrocarbon chains and are more hydrophobic than PEG linkers.[2] While synthetically accessible, their hydrophobicity can sometimes limit aqueous solubility.[2]

2. Rigid Linkers

Rigid linkers incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) or double/triple bonds to constrain the conformational flexibility of the PROTAC.[2][3] This can pre-organize the molecule into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[3] The introduction of basic moieties like piperazine can also improve solubility.[]

3. Hybrid Linkers

This compound is an example of a hybrid linker, combining both flexible (PEG and alkyl) and functional (azide) elements. This design aims to leverage the beneficial properties of different linker types.

Data Presentation: A Comparative Overview

Direct head-to-head experimental data for PROTACs utilizing this compound against a wide array of other linkers is not extensively available in the public domain. However, we can compile and compare data from various studies that illustrate the impact of different linker types and lengths on PROTAC performance.

Table 1: Impact of Linker Composition on PROTAC Performance (Illustrative Examples)

Linker TypePROTAC TargetE3 LigaseDC50DmaxCell PermeabilityKey Observations
PEG-based BRD4CRBN1.8 nM>95%ModerateGood degradation, solubility can be high.
Alkyl-based BRD4CRBN8.9 nM~90%Moderate to HighCan exhibit good permeability but may have lower solubility.
Rigid (Piperazine) Androgen ReceptorVHL1 nM>90%HighImproved oral bioavailability and metabolic stability reported.

Note: The values presented are illustrative and sourced from different studies. Direct comparison should be made with caution as the warhead, E3 ligase ligand, and experimental conditions vary.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of a BRD4-targeting PROTAC

LinkerNumber of AtomsDC50 (nM)Dmax (%)
PEG31225~90
PEG41515>95
PEG5188>98
PEG62112>95

This table represents a typical trend observed in linker optimization studies, where an optimal linker length exists for maximal degradation efficiency.

Experimental Protocols

Accurate and reproducible experimental data is fundamental to the successful development of PROTACs. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment and to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.

Materials:

  • PAMPA plate (with a donor and acceptor well separated by a semi-permeable membrane)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • PROTAC of interest

  • Phosphate-buffered saline (PBS) at different pH values

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Preparation: Prepare a solution of the PROTAC in PBS in the donor well.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

Ternary Complex Formation Assay (In-Cell Co-Immunoprecipitation)

This protocol is designed to demonstrate the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) within a cellular context.[13]

Materials:

  • Cell line expressing the target protein and the E3 ligase

  • PROTAC of interest

  • Cell lysis buffer (non-denaturing)

  • Antibody against the target protein or the E3 ligase conjugated to beads (e.g., Protein A/G)

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against either the target protein or the E3 ligase (e.g., anti-VHL or anti-CRBN) to pull down the protein of interest and its binding partners.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation, which indicates the formation of the ternary complex.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in PROTAC-mediated protein degradation and experimental design.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation Warhead Target Ligand (Warhead) Linker Linker Synthesis (e.g., using this compound) Warhead->Linker PROTAC_Molecule PROTAC Molecule Linker->PROTAC_Molecule E3_Ligand E3 Ligase Ligand E3_Ligand->Linker Treatment PROTAC Treatment PROTAC_Molecule->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Permeability Permeability Assay (e.g., PAMPA) Treatment->Permeability Ternary_Assay Ternary Complex Assay (e.g., Co-IP) Treatment->Ternary_Assay Degradation_Assay Degradation Assay (Western Blot) Treatment->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Conclusion

The linker is a pivotal component in PROTAC design, with its composition, length, and flexibility profoundly impacting the molecule's performance. This compound represents a versatile, "clickable" hybrid linker that offers a balance of hydrophilicity and hydrophobicity, along with synthetic tractability. While direct comparative data for this specific linker is limited, the principles of linker design and the experimental data for various PEG, alkyl, and rigid linkers provide a strong foundation for the rational design of novel PROTACs. The systematic evaluation of different linker types, including innovative hybrid linkers, using the detailed experimental protocols provided in this guide, will be crucial in advancing the field of targeted protein degradation.

References

The Long and Short of It: A Comparative Guide to Azide-PEG9-amido-C16-Boc and Shorter PEG Linkers in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. A critical, yet often overlooked, component of a PROTAC is the linker that connects the two binding moieties. Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties.[][2] This guide provides a comprehensive comparison of a long-chain linker, exemplified by Azide-PEG9-amido-C16-Boc, versus shorter PEG linkers, supported by representative experimental data and detailed protocols.

The linker in a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule.[3] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, which is composed of the target protein, the PROTAC, and the E3 ligase.[4] An optimal linker length is paramount for achieving potent and selective protein degradation. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to a non-productive complex where ubiquitination is inefficient.[5]

The Case for Longer PEG Linkers: this compound

This compound represents a class of long, flexible linkers that combine a PEG9 moiety for hydrophilicity with a C16 alkyl chain. This hybrid design offers several potential advantages in PROTAC development:

  • Enhanced Solubility and Permeability: The PEG component increases the water solubility of the PROTAC, which can improve its pharmacokinetic profile.[6][7] The flexible nature of long PEG chains may also allow the molecule to adopt conformations that shield its polar surface area, potentially enhancing cell permeability.[8]

  • Spanning Greater Distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to effectively bridge the two proteins and facilitate the formation of a productive ternary complex.

  • Improved Ternary Complex Geometry: The increased flexibility of a longer linker can allow for more favorable protein-protein interactions within the ternary complex, leading to enhanced degradation efficiency.

Comparative Efficacy: Linker Length Matters

To illustrate the impact of PEG linker length on PROTAC performance, we present a representative case study based on published data for TANK-binding kinase 1 (TBK1)-targeting PROTACs.[5] The following table summarizes the degradation concentration (DC50) and maximum degradation (Dmax) values for a series of hypothetical PROTACs with varying linker lengths, including a long-chain linker analogous to one synthesized with this compound.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-S PEG3~12>1000<10
PROTAC-M PEG6~215095
PROTAC-L PEG9-amido-C16 (analog)~3525080
PROTAC-XL PEG12~4050065

This table presents illustrative data based on trends observed in the literature for TBK1-targeting PROTACs. The values for PROTAC-L are a hypothetical representation for a PROTAC utilizing a long linker like that derived from this compound.

The data clearly demonstrates that linker length is a critical parameter for PROTAC efficacy. While a very short linker (PROTAC-S) is ineffective, increasing the linker length to an optimal range (PROTAC-M) results in potent degradation. A longer linker, analogous to one synthesized with this compound (PROTAC-L), can still be effective, though potency may decrease compared to the optimal length. However, excessively long linkers (PROTAC-XL) can lead to a significant drop in both potency and maximal degradation.

Visualizing the Process: From Pathway to Experiment

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., TBK1) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow Workflow Start Cell Culture Treatment Treat cells with varying PROTAC concentrations Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting with Primary & Secondary Antibodies Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Densitometry Analysis (DC50 and Dmax determination) Detection->Analysis End Results Analysis->End

Workflow for Western Blot analysis of PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps for quantifying the levels of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HEK293T for TBK1) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTACs (PROTAC-S, -M, -L, -XL) in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

  • Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the old medium and add the medium containing the different concentrations of PROTACs.

  • Incubate the cells for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Prepare samples with Laemmli buffer and denature by heating.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-TBK1) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

Protocol 2: Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity of the PROTAC to the target protein and the E3 ligase.[10]

1. Reagent Preparation:

  • Prepare a fluorescently labeled tracer that binds to the protein of interest (e.g., a fluorescently labeled ligand for the target protein).

  • Prepare a dilution series of the PROTACs.

  • Prepare the purified target protein or E3 ligase at a constant concentration.

2. Assay Procedure:

  • In a microplate, add the fluorescent tracer and the protein (target or E3 ligase).

  • Add the different concentrations of the PROTACs to the wells.

  • Incubate the plate to allow the binding to reach equilibrium.

3. Measurement and Analysis:

  • Measure the fluorescence polarization using a plate reader.

  • The displacement of the fluorescent tracer by the PROTAC will result in a decrease in fluorescence polarization.

  • Plot the change in polarization against the PROTAC concentration to determine the binding affinity (Ki or IC50).

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay monitors the formation of the ternary complex.[11][12]

1. Cell Preparation:

  • Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).

2. Assay Procedure:

  • Plate the transfected cells in a white-walled microplate.

  • Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate).

  • Add serial dilutions of the PROTACs to the cells.

  • Add the Nano-Glo® Live Cell Substrate (donor substrate).

3. Measurement and Analysis:

  • Measure the donor and acceptor emission signals using a luminometer.

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

  • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion: A Balancing Act in PROTAC Design

The choice of linker is a critical determinant of PROTAC success. While shorter PEG linkers can be highly effective when the geometry is optimal, longer and more flexible linkers like those derived from this compound provide a valuable tool for targets that require a greater separation between the target protein and the E3 ligase. The extended and hydrophilic nature of such linkers can also confer beneficial physicochemical properties. Ultimately, the optimal linker length must be determined empirically for each specific target and E3 ligase pair. A systematic approach to linker design, exploring a range of lengths and compositions, is essential for the development of potent and selective protein degraders. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTAC molecules.

References

Confirming Conjugation of Azide-PEG9-amido-C16-Boc: A Comparative Guide to LC-MS Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of functional moieties is a critical step in the synthesis of complex molecules such as PROTACs and other targeted therapeutics. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the synthesis of Azide-PEG9-amido-C16-Boc, a bifunctional linker, and objectively compares its performance with alternative analytical techniques.

This document outlines a detailed LC-MS protocol, presents a comparison with alternative methods in a clear tabular format, and includes diagrams to illustrate the experimental workflow and molecular structure.

LC-MS Analysis: A High-Confidence Approach

LC-MS is a powerful and widely adopted technique for the confirmation of synthetic products like this compound. It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) for confident identification.

Anticipated Mass Spectrometric Data

The chemical formula for this compound is C₄₂H₈₂N₄O₁₂. The expected monoisotopic mass is 834.5984 g/mol . In positive ion mode electrospray ionization (ESI), the molecule is expected to be observed primarily as its protonated form [M+H]⁺ at an m/z of approximately 835.6057. Other common adducts, such as sodium [M+Na]⁺ (m/z 857.5876) and potassium [M+K]⁺ (m/z 873.5616), may also be detected.

During tandem mass spectrometry (MS/MS), characteristic fragmentation of the Boc (tert-Butoxycarbonyl) protecting group is expected, primarily showing a loss of isobutylene (-56 Da) or the entire Boc group (-100 Da).[1][2][3] Fragmentation of the PEG linker typically results in a series of ions separated by 44.0262 Da, corresponding to the mass of the ethylene glycol monomer.

Comparison of Analytical Methods

While LC-MS is a primary tool for this analysis, other techniques can provide complementary information. The following table compares the performance of LC-MS with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy for the characterization of this compound.

FeatureLC-MSMALDI-TOF MSNMR Spectroscopy
Primary Information Molecular Weight, Purity, FragmentationMolecular Weight DistributionChemical Structure, Purity
Sensitivity High (pg to low ng range)[]Moderate to High (ng to µg range)Low (µg to mg range)
Resolution HighModerate to HighN/A (provides structural detail)
Quantitative Capability ExcellentSemi-quantitative to QuantitativeExcellent
Sample Throughput HighHighLow
Structural Information Fragmentation provides some structural clues.Limited to molecular weight.Detailed structural information.[2]
Instrumentation Cost Moderate to HighHighHigh

Detailed Experimental Protocol: LC-MS Analysis

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a working concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and separation of this hydrophobic molecule.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-1200

  • Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, select the precursor ion corresponding to [M+H]⁺ and use a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System cluster_data_analysis Data Analysis a Dissolve Sample b Dilute a->b c Filter b->c d LC Separation (C18 Column) c->d e ESI Source d->e f Mass Analyzer e->f g Extract Ion Chromatogram f->g h Mass Spectrum Analysis g->h i Fragmentation Analysis h->i

Caption: Experimental workflow for LC-MS analysis.

G Azide Azide (N3) PEG9 PEG9 Linker (-(CH2CH2O)9-) Azide->PEG9 conjugation site 1 Amido Amido Group (-CONH-) PEG9->Amido C16 C16 Alkyl Chain (-(CH2)15-) Amido->C16 Boc Boc Protecting Group (-COO-tBu) C16->Boc conjugation site 2

Caption: Logical relationship of molecular components.

Alternative Analytical Approaches

Hydrophobic Interaction Chromatography (HIC)

For PEGylated molecules, HIC can be a valuable alternative or complementary separation technique to reversed-phase chromatography.[1][5] It separates molecules based on their hydrophobicity under high salt conditions. Since PEGylation can alter the overall hydrophobicity of a molecule, HIC can be used to separate the conjugated product from unreacted starting materials. However, the interaction of the PEG chain itself with the HIC stationary phase can sometimes lead to complex elution profiles.[6]

Ion-Pairing Reversed-Phase Chromatography

For molecules that are highly polar or carry a net charge, standard reversed-phase chromatography can result in poor retention. The use of ion-pairing reagents (e.g., trifluoroacetic acid or heptafluorobutyric acid) in the mobile phase can enhance the retention of such analytes on a C18 column by forming a neutral ion pair that has better interaction with the stationary phase. This could be a useful strategy if the azide or other parts of the molecule are modified to be charged.

References

A Comparative Guide to Validating PROTAC-Mediated Protein Degradation: Western Blot Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of protein degradation is a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison of Western blot analysis with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] Unlike traditional inhibitors that simply block a protein's function, PROTACs lead to the physical removal of the protein of interest (POI).[2] Verifying this degradation event is paramount. While Western blotting is a widely used and trusted technique for this purpose, a multi-faceted approach using orthogonal methods provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1]

The PROTAC Mechanism of Action

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation Ub Ubiquitin Ub->Ternary_Complex

Figure 1: PROTAC-mediated protein degradation pathway.

Comparison of Key Validation Methods

A comprehensive validation strategy often involves multiple techniques to assess a PROTAC's efficacy, selectivity, and mechanism of action.[1] Below is a comparison of commonly employed methods.

MethodPrincipleThroughputKey ParametersAdvantagesDisadvantages
Western Blot Antibody-based detection of protein size and abundance.[2]Low to MediumDC₅₀, Dₘₐₓ[2]Widely accessible, provides molecular weight information.[1]Semi-quantitative, labor-intensive, requires specific antibodies.[1]
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins.[1]LowGlobal protein changes, off-target effectsGold standard for selectivity, unbiased.[1]Technically demanding, expensive, complex data analysis.
Co-Immunoprecipitation (Co-IP) Antibody-based pulldown to detect protein-protein interactions.LowTernary complex formationConfirms the physical interaction between the POI and E3 ligase.[5]Can have high background, may miss transient interactions.[6]
Flow Cytometry Measures fluorescence of individual cells stained with fluorescently labeled antibodies.[1]HighMean Fluorescence Intensity (MFI), % of positive cellsHigh-throughput, single-cell analysis.[1]Indirect measure of protein levels, requires cell surface or intracellular staining protocols.
ELISA Antibody-based quantitative detection of a specific protein.[1]HighQuantitative protein levelsHigh-throughput, quantitative.[1]Requires specific antibody pairs, no size information.
HiBiT/NanoBRET Luminescence-based assay to quantify protein levels in real-time.[7]HighReal-time degradation kineticsHighly sensitive, no antibodies required, suitable for live cells.[7]Requires genetic modification of the target protein.
  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.[1]

  • Dₘₐₓ: The maximal level of protein degradation achieved.[1]

Detailed Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.[2][8]

Workflow for Western Blot Analysis

Western_Blot_Workflow Start Start: Seed Cells Treat Treat cells with PROTAC and controls (e.g., DMSO) Start->Treat Lyse Lyse cells and quantify protein concentration Treat->Lyse Prepare Prepare samples with Laemmli buffer and boil Lyse->Prepare SDS_PAGE Separate proteins by SDS-PAGE Prepare->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Block Block membrane to prevent non-specific binding Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-POI, anti-loading control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect chemiluminescent signal using an imaging system Secondary_Ab->Detect Analyze Quantify band intensity and normalize to loading control Detect->Analyze End End: Determine DC₅₀ and Dₘₐₓ Analyze->End

Figure 2: Experimental workflow for Western blot analysis.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge to pellet cell debris and collect the supernatant.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.[2]

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[2]

Mass Spectrometry-Based Proteomics

This unbiased approach identifies and quantifies thousands of proteins to assess the selectivity of a PROTAC and identify off-target degradation.[1]

Procedure:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dₘₐₓ) and a vehicle control. Lyse the cells and quantify the protein content.[1]

  • Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[9]

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[9]

  • Data Analysis: Use specialized software to identify and quantify the relative abundance of each protein across the different samples. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This technique is used to verify the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).[5]

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI. Treat the cells with the PROTAC or a vehicle control.[5]

  • Cell Lysis and Pre-clearing: Lyse the cells and determine the protein concentration. Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.[5]

  • Immunoprecipitation: Add an antibody against the E3 ligase (or POI) to the pre-cleared lysate and incubate overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-protein complexes.[5]

  • Washing and Elution: Pellet the beads and wash several times to remove non-specifically bound proteins. Elute the captured proteins by boiling in Laemmli sample buffer.[5]

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against the POI and the E3 ligase to confirm their interaction.[5]

Downstream Signaling Pathway Analysis: The Case of BRD4

Validating the functional consequences of protein degradation is a crucial step. For example, the PROTAC BRD4 Degrader-1 targets the epigenetic reader protein BRD4 for degradation.[8] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, resulting in anti-proliferative effects in cancer cells.[8]

BRD4_Signaling PROTAC PROTAC BRD4 Degrader-1 Ternary_Complex BRD4-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene Transcription BRD4->cMyc_Gene Promotes E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Proteasome Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 Degradation Degraded_BRD4->cMyc_Gene Inhibition of Transcription cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Translation Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation Drives

Figure 3: Downstream effects of PROTAC-mediated BRD4 degradation.

Conclusion

The validation of PROTAC-mediated protein degradation is a cornerstone of this rapidly advancing field of drug discovery. While Western blotting remains a fundamental and accessible technique, a comprehensive understanding of a PROTAC's efficacy and selectivity is best achieved through the use of multiple, orthogonal validation methods.[1] By combining traditional techniques with high-throughput and unbiased approaches like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.[1] This guide provides the necessary framework for selecting and implementing the most appropriate validation strategies for your research.

References

Measuring the Dance of Molecules: A Guide to Biophysical Assays for Ternary Complex Formation with Azide-PEG9-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, understanding the formation of ternary complexes is paramount. This guide provides a comparative overview of key biophysical assays used to measure the formation of these complexes, with a focus on those involving PROTACs (Proteolysis Targeting Chimeras) synthesized using linkers such as Azide-PEG9-amido-C16-Boc. We delve into the experimental data, detailed protocols, and the underlying principles of each technique to empower informed decisions in your research.

At the heart of PROTAC technology lies the formation of a ternary complex, where the PROTAC molecule acts as a bridge, bringing together a target protein and an E3 ubiquitin ligase.[] This proximity is the critical step that leads to the ubiquitination and subsequent degradation of the target protein.[] The stability and kinetics of this ternary complex are crucial determinants of a PROTAC's efficiency and selectivity.[] this compound is an alkyl/ether-based PROTAC linker utilized in the synthesis of these bifunctional molecules.[2]

Comparing the Tools of the Trade: A Quantitative Look at Biophysical Assays

Several powerful biophysical techniques can be employed to characterize the formation of ternary complexes. Each method offers unique advantages and provides distinct insights into the molecular interactions at play. The choice of assay often depends on the specific questions being asked, the availability of reagents, and the desired throughput.

Biophysical Assay Key Parameters Measured Typical Affinity Range Throughput Label-Free? Provides Kinetic Data? Provides Thermodynamic Data?
Surface Plasmon Resonance (SPR) KD (affinity), kon (association rate), koff (dissociation rate), Cooperativity (α)pM to mMLow to MediumYesYesNo
Bio-Layer Interferometry (BLI) KD (affinity), kon (association rate), koff (dissociation rate), Cooperativity (α)pM to mMHighYesYesNo
Isothermal Titration Calorimetry (ITC) KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α)nM to mMLowYesNoYes
Förster Resonance Energy Transfer (FRET) Proximity of two molecules, Apparent KDDependent on fluorophoresHighNoCan be adaptedNo

In-Depth Look at Key Biophysical Assays

Here, we provide a more detailed comparison of the most commonly used assays for studying PROTAC-mediated ternary complex formation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[3][4] This allows for the real-time monitoring of binding events, providing both kinetic and affinity data.[3][4] In the context of PROTACs, SPR is a powerful tool for dissecting the binary interactions between the PROTAC and its target protein or E3 ligase, as well as the formation of the ternary complex.[5][6]

A key advantage of SPR is its ability to determine the cooperativity of ternary complex formation.[5] Positive cooperativity, where the binding of one protein enhances the affinity for the other, is a desirable feature for potent PROTACs.

Bio-Layer Interferometry (BLI)

BLI is another label-free optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[7][8] Similar to SPR, BLI can provide real-time kinetic and affinity data for biomolecular interactions.[7] A significant advantage of BLI is its higher throughput compared to SPR, making it well-suited for screening larger numbers of PROTACs or library compounds.[9] However, BLI may have lower sensitivity compared to SPR and is often better suited for detecting protein-protein interactions within the ternary complex rather than the initial binding of the small molecule PROTAC.[9]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[10][11] By titrating one binding partner into a solution containing the other, ITC can determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[11][12] This provides a complete thermodynamic profile of the binding event.[10] For ternary complex formation, ITC is particularly valuable for accurately determining the cooperativity of the system.[13] The main limitations of ITC are its low throughput and relatively high sample consumption.[3]

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent phenomenon where energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically within 10 nm).[14] In the context of ternary complex formation, FRET-based assays, such as Time-Resolved FRET (TR-FRET), are powerful tools for detecting the proximity of the target protein and the E3 ligase induced by the PROTAC.[15][16] These assays are highly sensitive and amenable to high-throughput screening.[15] However, they require labeling of the interacting partners with appropriate fluorophores and provide a more indirect measure of binding compared to label-free techniques.

Experimental Workflows and Signaling Pathways

To visualize the processes involved, the following diagrams illustrate a typical experimental workflow for SPR and the general signaling pathway of PROTAC-mediated protein degradation.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis p1 Immobilize E3 Ligase on Sensor Chip e1 Inject PROTAC (Binary Interaction) p1->e1 Flow e2 Inject Target Protein (Binary Interaction) p1->e2 Flow e3 Inject PROTAC + Target Protein (Ternary Complex) p1->e3 Flow p2 Prepare PROTAC and Target Protein Analytes p2->e1 p2->e2 p2->e3 a1 Determine kon, koff, KD for Binary Interactions e1->a1 e2->a1 a2 Determine kon, koff, KD for Ternary Complex e3->a2 a3 Calculate Cooperativity (α) a1->a3 a2->a3

Caption: A generalized experimental workflow for characterizing ternary complex formation using Surface Plasmon Resonance (SPR).

protac_pathway PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitin Ub Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated targeted protein degradation, highlighting the central role of the ternary complex.

Detailed Experimental Protocols

While specific concentrations and buffer conditions will need to be optimized for each system, the following provides a general framework for conducting SPR and ITC experiments to measure ternary complex formation.

General Protocol for Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the E3 ubiquitin ligase onto a sensor chip (e.g., a CM5 chip) via amine coupling. The immobilization level should be optimized to minimize mass transport limitations.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC (e.g., this compound-containing PROTAC) over the immobilized E3 ligase surface to determine the binding affinity and kinetics of this binary interaction.

  • Binary Interaction Analysis (Target Protein to E3 Ligase): Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess any direct interaction. In many cases, this interaction is expected to be weak or non-existent.

  • Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase surface.

  • Data Analysis: Fit the sensorgram data from the binary and ternary binding events to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD (PROTAC binary) / KD (PROTAC in ternary complex). An α value greater than 1 indicates positive cooperativity.

General Protocol for Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare the E3 ligase, target protein, and PROTAC in identical, well-dialyzed buffer to minimize heats of dilution. Degas all solutions thoroughly.

  • Binary Titration (PROTAC into E3 Ligase): Place the E3 ligase in the sample cell and the PROTAC in the injection syringe. Perform a series of injections and measure the resulting heat changes to determine the thermodynamic parameters of this binary interaction.

  • Ternary Titration: Place the E3 ligase and a saturating concentration of the target protein in the sample cell. Titrate the PROTAC into this mixture. The resulting thermogram will reflect the formation of the ternary complex.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

  • Cooperativity Assessment: Compare the KD value obtained for the PROTAC binding to the E3 ligase in the presence of the target protein with the KD from the binary titration. A lower KD in the ternary experiment indicates positive cooperativity.

Alternative Approaches and Considerations

While the aforementioned techniques are the most prevalent, other methods can also provide valuable insights into ternary complex formation. These include:

  • Size Exclusion Chromatography (SEC): Can be used to demonstrate the formation of a higher molecular weight ternary complex.

  • Native Mass Spectrometry: Provides information on the stoichiometry and composition of the complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can offer detailed structural information about the ternary complex in solution.[13]

  • Cell-based proximity assays, such as NanoBRET, can be used to confirm ternary complex formation within a cellular environment.[]

The "hook effect" is a phenomenon that can be observed in ternary complex formation assays, where at high PROTAC concentrations, the formation of binary complexes (PROTAC-target and PROTAC-E3 ligase) is favored over the ternary complex, leading to a decrease in the measured signal.[17] It is crucial to use a wide range of PROTAC concentrations to identify this effect.

Conclusion

The robust characterization of ternary complex formation is a cornerstone of successful PROTAC development. Biophysical assays such as SPR, BLI, ITC, and FRET provide a powerful toolkit for elucidating the kinetics, thermodynamics, and cooperativity of these critical interactions. By carefully selecting the appropriate assay and meticulously designing the experiments, researchers can gain invaluable insights to guide the optimization of PROTACs for enhanced potency and selectivity in targeted protein degradation. This guide serves as a foundational resource to aid in the selection and implementation of these essential techniques.

References

Navigating PROTAC Stability: A Comparative Guide to Linker Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a complex endeavor where the linker component is a critical determinant of therapeutic success. Far from being a passive spacer, the linker connecting the target-binding warhead and the E3 ligase ligand profoundly influences a PROTAC's in vitro stability, a key factor for its efficacy and developability. This guide provides an objective comparison of how different linker architectures—flexible (Alkyl and PEG) and rigid—impact PROTAC stability, supported by experimental data and detailed methodologies.

The linker's chemical nature, length, and rigidity dictate the PROTAC's susceptibility to metabolic degradation, particularly by enzymes such as Cytochrome P450s found in liver microsomes.[1][2] An ideal linker not only facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase but also confers metabolic resistance to the PROTAC molecule.[3][] Understanding the stability profiles of different linker types is therefore essential for optimizing PROTAC design and minimizing late-stage attrition in drug development.

Comparative Analysis of Linker Stability

The in vitro stability of a PROTAC is typically assessed by measuring its half-life (t½) in biological matrices like human liver microsomes (HLM) or plasma. A longer half-life indicates greater stability. The following table summarizes quantitative data from various studies, illustrating the impact of linker composition on PROTAC stability.

PROTAC Scaffold (Target-E3 Ligase)Linker TypeLinker DescriptionMatrixHalf-life (t½) in minReference
BETd-CereblonAlkyl4-carbon alkyl chainMouse Liver Microsomes135[]
BETd-CereblonAlkyl8-carbon alkyl chainMouse Liver Microsomes18.2[]
BTK-CereblonPEG-basedPEG linkerMouse Liver Microsomes1.3[]
BTK-CereblonRigidBipyridyl rigid linkerMouse Liver Microsomes>145[]
Generic PROTACLinear LinkerNot specifiedPlasmaBaseline[5]
Generic PROTACHexamer-linkerSelf-assembled hexamerPlasma48x increase vs. linear[5]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, PROTAC scaffolds, and specific linker structures.

The data indicates that both linker length and composition significantly influence metabolic stability. For instance, extending a flexible alkyl linker can expose more sites for metabolism, thereby reducing the half-life.[] Conversely, incorporating rigid structures, such as piperidine, piperazine, or aromatic rings, can shield the PROTAC from metabolic enzymes and enhance stability.[1][] While flexible PEG linkers can improve solubility, they may be more susceptible to oxidative metabolism compared to their alkyl counterparts.[3][7]

Visualizing PROTAC Structure and Stability Assessment

To better understand the components of a PROTAC and the workflow for stability assessment, the following diagrams are provided.

PROTAC_Structure General Structure of a PROTAC with Different Linkers cluster_PROTAC PROTAC Molecule cluster_Linkers Linker Types Warhead Warhead Linker Linker Warhead->Linker Binds Target Protein E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Recruits E3 Ligase Alkyl Alkyl Linker -(CH2)n- Linker->Alkyl PEG PEG Linker -(CH2CH2O)n- Linker->PEG Rigid Rigid Linker e.g., Piperazine, Phenyl Linker->Rigid

Caption: General PROTAC structure and common linker types.

Stability_Workflow Experimental Workflow for In Vitro PROTAC Stability Assay Start Start Incubation 1. Incubation: PROTAC + Liver Microsomes + NADPH at 37°C Start->Incubation Time_Points 2. Time-course Sampling: (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quenching 3. Quenching: Add cold acetonitrile with internal standard Time_Points->Quenching Protein_Precipitation 4. Protein Precipitation: Centrifuge to pellet protein Quenching->Protein_Precipitation Analysis 5. LC-MS/MS Analysis: Quantify remaining PROTAC Protein_Precipitation->Analysis Data_Analysis 6. Data Analysis: Calculate t½ Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing PROTAC metabolic stability.

Experimental Protocols

A standardized protocol is crucial for the accurate assessment and comparison of PROTAC stability. The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes (HLM).

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with HLM.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., Verapamil - known high clearance)

  • Negative control (e.g., Warfarin - known low clearance)

  • Acetonitrile (ice-cold) with a suitable internal standard

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test PROTAC and control compounds (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation should be minimal (e.g., <1%) to prevent enzyme inhibition.

    • On ice, thaw the HLM.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.5-1 mg/mL) and phosphate buffer at 37°C for approximately 5 minutes.

    • Add the test PROTAC to the mixture to initiate the reaction (final concentration typically 1 µM).

    • Immediately after adding the PROTAC, add the NADPH regenerating system to start the metabolic process.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately transfer the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard to stop the reaction and precipitate the microsomal proteins.

    • Vortex the samples thoroughly.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent PROTAC remaining at each time point.[8][9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC concentration against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion

The in vitro stability of a PROTAC is a critical attribute that is heavily influenced by the choice of linker. While flexible linkers like alkyl and PEG chains are synthetically accessible, their stability can be length-dependent and susceptible to metabolism.[3][] Rigid linkers, incorporating cyclic or aromatic moieties, often exhibit enhanced metabolic stability, which can translate to improved pharmacokinetic properties and in vivo efficacy.[1][] A systematic evaluation of different linker types using robust and standardized in vitro stability assays is paramount for the successful design and development of potent and effective PROTAC therapeutics.

References

PEGylated vs. Non-PEGylated PROTACs: A Comparative Guide to Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of Proteolysis Targeting Chimeras (PROTACs) through PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—has emerged as a critical tool for enhancing their therapeutic potential. This guide provides an objective comparison of the pharmacokinetic profiles of PEGylated versus non-PEGylated PROTACs, supported by experimental data and detailed methodologies, to inform rational drug design and development.

Impact of PEGylation on PROTAC Pharmacokinetics

PROTACs, due to their larger molecular size compared to traditional small molecules, often face challenges such as poor solubility, rapid clearance, and limited bioavailability. PEGylation is a widely adopted strategy to overcome these limitations. The addition of PEG chains can significantly alter the physicochemical properties of a PROTAC, leading to a more favorable pharmacokinetic profile.[1][2][3] Generally, PEGylation is employed to increase the half-life, improve solubility, and reduce the clearance rate of therapeutic molecules.[1][4][5]

Key Pharmacokinetic Advantages of PEGylated PROTACs:
  • Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic size of the PROTAC, which reduces its renal filtration and clearance, thereby extending its time in systemic circulation.[5][6][7] This allows for sustained target engagement and degradation.

  • Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules.[8] This is crucial for formulation and administration.

  • Reduced Immunogenicity: The PEG chain can shield the PROTAC from the immune system, potentially reducing the risk of an immune response.[3]

  • Improved Stability: PEGylation can protect the PROTAC from proteolytic degradation, enhancing its stability in biological fluids.[8]

While offering significant advantages, the linker composition, including the use of PEG, must be carefully optimized. Compared to alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo and can be more complex and costly to synthesize.[8][9]

Comparative Pharmacokinetic Data

Proticles are nanoparticles formed by the self-assembly of oligonucleotides and the peptide protamine.[6] In a comparative in vivo study, both PEGylated and non-PEGylated Proticles were radiolabeled and their pharmacokinetic profiles were assessed.[6][7]

ParameterNon-PEGylated ProticlesPEGylated ProticlesFold ChangeReference
Blood Concentration (1h post-injection) 0.06 ± 0.01 % ID/g0.23 ± 0.01 % ID/g~3.8-fold increase [6][7]
In Vivo Degradation FasterSlower-[6][7]
Major Elimination Pathway Urinary ExcretionUrinary Excretion-[6][7]

ID/g: Injected Dose per gram of tissue.

This data clearly demonstrates that PEGylation leads to significantly higher blood concentrations shortly after administration, indicating a slower degradation and clearance rate compared to the non-PEGylated counterparts.[6][7] Both formulations were primarily eliminated through urinary excretion.[6][7]

Experimental Protocols

To determine and compare the pharmacokinetic properties of PEGylated and non-PEGylated PROTACs, a series of well-defined in vivo experiments are necessary. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of a PROTAC following intravenous (IV) and oral (PO) administration.

Animal Model: Male Sprague Dawley rats or BALB/c mice.

PROTAC Formulation:

  • IV Administration: The PROTAC is dissolved in a vehicle such as 5% DMSO and 95% saline.

  • PO Administration: The PROTAC is formulated as a suspension or solution in a vehicle suitable for oral gavage, such as 0.5% methylcellulose.

Administration and Dosing:

  • Animals are fasted overnight prior to dosing.

  • For IV administration, the PROTAC solution is administered as a single bolus into the tail vein.

  • For PO administration, the PROTAC suspension/solution is administered via oral gavage.

Blood Sampling:

  • Serial blood samples (approximately 100-200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method for PROTAC Quantification in Plasma

Objective: To accurately quantify the concentration of the PROTAC in plasma samples.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Plasma samples are thawed on ice.

  • A protein precipitation method is typically employed. An aliquot of plasma (e.g., 20 µL) is mixed with a precipitating agent (e.g., 60 µL of acetonitrile) containing a suitable internal standard.

  • The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • The supernatant is transferred to a new plate or vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • An appropriate chromatography column (e.g., a C18 column) is used to separate the PROTAC from other plasma components.

  • A gradient mobile phase is typically used for elution.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent PROTAC molecule and the internal standard.

  • A calibration curve is generated using standard samples of known concentrations to quantify the PROTAC in the study samples.

Visualizations

PROTAC_Mechanism_of_Action POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation PK_Workflow start Start dosing PROTAC Administration (IV or PO to Rodents) start->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Sample Preparation (Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis (PK Parameter Calculation) analysis->data end End data->end

References

Head-to-Head Comparison: Flexible vs. Rigid Linkers for Cereblon (CRBN) E3 Ligase in BRD4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to PROTAC Linker Selection

The design of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker, the component connecting the target-binding warhead and the E3 ligase ligand, plays a critical role. Far from being a mere spacer, the linker's composition, length, and rigidity are key determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] This guide provides a head-to-head comparison of flexible versus rigid linkers for the Cereblon (CRBN) E3 ligase, with a focus on the degradation of the well-characterized bromodomain-containing protein 4 (BRD4). The information presented is supported by experimental data to aid in the rational design of next-generation protein degraders.

The Decisive Role of the Linker in PROTAC-mediated Degradation

A PROTAC's mechanism of action relies on its ability to induce proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] The linker dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitin transfer.[1] An optimal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable drug-like properties such as solubility and cell permeability to the PROTAC molecule.[1] The choice between a flexible or a rigid linker can significantly impact the potency and overall performance of a PROTAC.

Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, which can be advantageous in allowing the PROTAC to adopt a conformation conducive to ternary complex formation.[3] However, this flexibility can also come at an entropic cost and may lead to less stable ternary complexes.[4] In contrast, rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation.[5] This can enhance the stability of the ternary complex and improve pharmacokinetic properties, but an improperly designed rigid linker may introduce steric hindrance that prevents the formation of a productive complex.[5]

Quantitative Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

The following table summarizes quantitative data from studies on CRBN-based PROTACs targeting BRD4, highlighting the impact of linker composition and rigidity on degradation potency (DC50) and maximal degradation (Dmax).

Compound IDLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
Flexible Linkers
27FlexibleHydrocarbon Chain~1000~75% at 1µM (24h)MDA-MB-231[6]
29FlexiblePEG Chain~1000~80% at 1µM (24h)MDA-MB-231[6]
Semi-Rigid/Rigid Linkers
32Semi-RigidPiperazine-containing~1000~70% at 1µM (24h)MDA-MB-231[6]
34Semi-RigidPiperazine-containing60>90% at 1µM (24h)MDA-MB-231[6][7]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. The provided DC50 and Dmax values are estimations based on the graphical data presented in the referenced literature.

Visualizing the Concepts: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams, created using Graphviz (DOT language), depict the PROTAC mechanism of action, a typical experimental workflow for evaluating linker performance, and the structural differences between flexible and rigid linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) e.g., BRD4 POI->Ternary_Complex E3 E3 Ligase e.g., CRBN E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Design & Synthesize PROTAC Library (Flexible vs. Rigid Linkers) cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture treatment Treat cells with PROTACs at varying concentrations cell_culture->treatment lysis Cell Lysis treatment->lysis binding_assay Biophysical Assays (e.g., TR-FRET, SPR) (Ternary Complex Formation) treatment->binding_assay western_blot Western Blot Analysis (Quantify POI levels) lysis->western_blot data_analysis Data Analysis (Determine DC50 & Dmax) western_blot->data_analysis conclusion Compare Linker Performance data_analysis->conclusion binding_assay->data_analysis

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Linker_Comparison cluster_flexible Flexible Linker (e.g., PEG) cluster_rigid Rigid Linker (e.g., Piperazine-based) POI_flex POI Warhead E3_flex E3 Ligand POI_flex->E3_flex High Conformational Freedom linker_flex POI_rigid POI Warhead piperazine Piperazine POI_rigid->piperazine E3_rigid E3 Ligand piperazine->E3_rigid label_rigid Pre-organized Conformation

Caption: Conceptual difference between flexible and rigid PROTAC linkers.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency, based on methodologies described in the cited literature.

Western Blot for BRD4 Degradation

This protocol is used to quantify the levels of a target protein (BRD4) in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate the cells for a specified period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto a 4-12% Bis-Tris polyacrylamide gel and separate by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Also, probe for a loading control protein (e.g., α-Tubulin or GAPDH) to ensure equal protein loading.[6]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay measures the formation of the ternary complex in vitro.

  • Reagents and Proteins:

    • Biotinylated BTK and biotinylated CRBN proteins.[8]

    • Terbium-conjugated streptavidin (donor fluorophore).

    • A suitable acceptor fluorophore.

    • PROTACs at various concentrations.

    • Assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Procedure:

    • In a 384-well plate, add a fixed concentration of biotinylated BTK and biotinylated CRBN (e.g., 200 nM and 500 nM, respectively).[8]

    • Add the PROTACs at a range of concentrations.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for complex formation.[8]

    • Add the terbium-conjugated streptavidin and the acceptor fluorophore.

    • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a plate reader capable of TR-FRET measurements.[8]

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is indicative of ternary complex formation, where at high concentrations, the formation of binary complexes outcompetes the ternary complex, leading to a decrease in the FRET signal (the "hook effect").[8]

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, the data suggests that more rigid or semi-rigid linkers, such as those containing a piperazine moiety, may lead to enhanced potency for CRBN-based BRD4 degraders.[6][7] This is likely due to the pre-organization of the PROTAC into a bioactive conformation that favors the formation of a stable and productive ternary complex.[5] The systematic evaluation of a diverse set of linkers, using a combination of cellular degradation assays and biophysical methods to assess ternary complex formation, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This guide provides a framework and supporting data to aid researchers in making more informed decisions in the design and optimization of potent and selective PROTACs.

References

Orthogonal methods for validating the efficacy of PROTACs synthesized with Azide-PEG9-amido-C16-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Orthogonal Methods for Validating PROTAC Efficacy

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of orthogonal methods for validating the efficacy of Proteolysis Targeting Chimeras (PROTACs) synthesized using linkers such as Azide-PEG9-amido-C16-Boc. We offer a detailed examination of key experimental assays, including quantitative data for comparison and step-by-step protocols.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that commandeer the cell's natural protein disposal system to eliminate specific target proteins. They consist of two ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC's design, influencing its physicochemical properties, cell permeability, and the stability and geometry of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). The This compound linker offers several distinct features:

  • Azide Handle : Enables efficient and specific conjugation to a ligand using "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).

  • PEG9 Moiety : A nine-unit polyethylene glycol spacer that enhances solubility and provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase.

  • Amido-C16 Chain : A 16-carbon alkyl chain that increases lipophilicity, which can aid in cell membrane permeability.

  • Boc Protecting Group : A standard protecting group in chemical synthesis that is removed during the final stages to yield the active PROTAC.

The efficacy of a PROTAC is not solely dependent on its ability to bind its targets but on the entire sequence of events it orchestrates. Therefore, a multi-pronged, orthogonal validation strategy is essential to confirm its mechanism of action and therapeutic potential.

The PROTAC Mechanism of Action: A Step-by-Step Pathway

The following diagram illustrates the canonical pathway through which a PROTAC mediates the degradation of a target protein.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds Degradation Degraded Peptides E3 E3 Ligase E3->Ternary Binds Ub_POI Ub-Ub-Ub-POI Ternary->Ub_POI Induces Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Orthogonal Validation Workflow

A robust validation strategy involves assessing multiple stages of the PROTAC's action, from initial binding events to the ultimate functional consequences in the cell. Using a combination of in vitro (biochemical) and in situ (cellular) assays provides a comprehensive picture of efficacy.

Orthogonal_Workflow cluster_0 PROTAC Synthesis & Characterization cluster_1 Step 1: Target Engagement (Biochemical) cluster_2 Step 2: Cellular Activity cluster_3 Step 3: Functional Outcomes start Synthesize PROTAC (e.g., using Azide-PEG9-Linker) char Chemical Characterization (LC-MS, NMR) start->char binding Assess Binary Binding (PROTAC to POI & E3 Ligase) char->binding ternary Confirm Ternary Complex Formation binding->ternary degradation Measure Target Degradation (e.g., Western Blot, HiBiT) ternary->degradation ubiquitination Detect Target Ubiquitination degradation->ubiquitination phenotype Evaluate Cellular Phenotype (e.g., Viability, Apoptosis) degradation->phenotype Logical_Relationships cluster_MoA PROTAC Mechanism of Action cluster_Assays Evidentiary Assays Binding 1. Binding (Binary & Ternary) Ub 2. Ubiquitination Binding->Ub Deg 3. Degradation Ub->Deg Func 4. Functional Outcome Deg->Func Assay_Bind SPR, BLI, ITC Co-IP, FRET Assay_Bind->Binding Provides evidence for Assay_Ub Ubiquitination Assay (IP-Western) Assay_Ub->Ub Provides evidence for Assay_Deg Western Blot, HiBiT Proteomics, Flow Assay_Deg->Deg Provides evidence for Assay_Func Cell Viability (CTG) Apoptosis (Caspase-Glo) Assay_Func->Func Provides evidence for

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。